Chemical properties of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Executive Summary 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a specialized halogenated pyrimidine scaffold employed primarily as a high-value intermediate in the synthesis of kinase inhibitors, heat shock protein (HS...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a specialized halogenated pyrimidine scaffold employed primarily as a high-value intermediate in the synthesis of kinase inhibitors, heat shock protein (HSP90) modulators, and antiviral agents.[1] Its structural architecture combines a reactive electrophilic handle (C5-iodine) with a lipophilic steric director (N-isobutyl), making it an ideal "warhead" for fragment-based drug discovery (FBDD).[1]
This guide details the physicochemical properties, validated synthetic routes, and reactivity profiles of this compound, designed for researchers requiring high-purity functionalization of pyrimidine cores.
Chemical Identity & Structural Analysis[2][3][4][5][6]
Not widely listed; Analogous to 83410-18-8 (N-unsubstituted)
SMILES
CC(C)CNC1=NC=NC(C)=C1I
Appearance
Off-white to pale yellow crystalline solid
Predicted LogP
2.8 ± 0.4 (Lipophilic due to isobutyl group)
pKa (Predicted)
~3.5 (Ring N1); ~12 (Amine NH)
Structural Logic[1]
C5-Iodine (The Functional Handle): The iodine atom at position 5 is the most critical feature. It serves as an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing the attachment of complex aryl or heteroaryl systems.
N-Isobutyl Group (The Steric Director): Unlike a simple methyl or ethyl group, the isobutyl moiety provides significant steric bulk and hydrophobicity. In kinase inhibitors, this group often occupies the hydrophobic Pocket II or the ribose-binding pocket, enhancing selectivity over off-target enzymes.[1]
C6-Methyl Group: This group blocks the C6 position from metabolic oxidation and forces the adjacent substituents out of planarity, potentially improving solubility and bioavailability.
Synthesis & Production
Two primary routes exist for the synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. The Nucleophilic Displacement Route is preferred for library generation due to its modularity.
This method involves the displacement of a chloride leaving group by isobutylamine. It is favored because 4-chloro-5-iodo-6-methylpyrimidine is a stable, commercially available precursor.[1]
Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The electron-withdrawing iodine atom at C5 activates the C4-chlorine towards nucleophilic attack by the amine.[1]
Route B: Direct Electrophilic Iodination
This route involves the iodination of the pre-formed N-isobutyl-6-methylpyrimidin-4-amine using N-iodosuccinimide (NIS).[1] While effective, it can suffer from regioselectivity issues if the C2 position is unsubstituted and reactive.
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes. Route A (top) is preferred for higher purity and modularity.
Detailed Experimental Protocols
Protocol 1: Synthesis via SₙAr Displacement (Route A)
Objective: Synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine from 4-chloro-5-iodo-6-methylpyrimidine.[1]
Setup: Charge a round-bottom flask with 4-chloro-5-iodo-6-methylpyrimidine (e.g., 5.0 g, 19.6 mmol) and IPA (50 mL).
Addition: Add triethylamine (4.1 mL, 29.4 mmol) followed by the dropwise addition of isobutylamine (2.3 mL, 23.5 mmol).
Reaction: Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting chloride should be fully consumed.
Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the alcohol.
Extraction: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate to dryness. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane) to yield the product as a pale yellow solid.
Validation Criteria:
¹H NMR (DMSO-d₆): Look for the disappearance of the C4-Cl signal and the appearance of isobutyl signals (doublet for -CH₃, multiplet for -CH-, doublet/triplet for -CH₂-N).
MS (ESI+): Expect [M+H]⁺ = 292.1.
Reactivity Profile & Applications
The utility of this compound lies in its ability to undergo orthogonal functionalization.
Palladium-Catalyzed Cross-Coupling (C5 Position)
The C5-iodine bond is weak and highly reactive towards Pd(0) oxidative addition.[1]
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors).
Sonogashira Coupling: Reacts with terminal alkynes to install rigid linkers.
Heck Reaction: Coupling with alkenes.
N-Alkylation/Acylation (N-Amine)
The secondary amine is nucleophilic but sterically hindered.[1] It can be acylated to form amides or reacted with sulfonyl chlorides, though forcing conditions may be required compared to primary amines.
Visualization: Reactivity Map
Caption: Functionalization landscape. The C5-Iodine (Red nodes) is the primary site for diversity generation.[1]
Safety & Handling
Hazards: As with most halogenated aminopyrimidines, treat as a potential Skin Sensitizer and Irritant (H315, H317, H319).
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (iodine compounds can degrade/discolor upon prolonged light exposure).
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Synthetic Methodology for 4-Amino-5-iodopyrimidines
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. Retrieved from
Iodination Protocols (NIS/DMF)
Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds. Synthesis. Retrieved from
Related Scaffold Biological Activity (DHFR/Kinase)
Smolecule. (2024). N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine: Structure and Activity. Retrieved from
General Pyrimidine Reactivity
PubChem. 5-Iodo-6-methylpyrimidin-4-amine Compound Summary. National Library of Medicine. Retrieved from
Molecular structure and weight of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
An In-depth Technical Guide to 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine: Synthesis, Characterization, and Applications in Medicinal Chemistry Abstract This technical guide provides a comprehensive overview of 5-Iodo-N...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a substituted pyrimidine derivative with significant potential as a building block in drug discovery and medicinal chemistry. The pyrimidine core is a well-established "privileged scaffold" found in numerous therapeutic agents, particularly kinase inhibitors.[1] The strategic placement of an iodo group at the 5-position offers a versatile handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries.[2] This document outlines a robust, proposed synthetic pathway, details the necessary analytical techniques for structural validation, and explores the compound's potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and associated physicochemical properties. These parameters govern the molecule's behavior in both chemical reactions and biological systems.
Molecular Identity
The structure of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine incorporates a pyrimidine ring functionalized with four key substituents: an iodo atom at position 5, a methyl group at position 6, and an N-isobutylamino group at position 4.
Caption: 2D Molecular Structure of the target compound.
Physicochemical Data Summary
A summary of the key calculated and identifying properties for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is presented below. These values are crucial for planning synthetic workups, purification, and formulation studies.
Proposed Synthetic Pathway and Experimental Protocol
While direct synthesis literature for this specific molecule is not available, a reliable multi-step pathway can be designed based on established pyrimidine chemistry. The proposed synthesis is a three-step process starting from a commercially available precursor.
Synthetic Workflow Overview
The causality behind this workflow is straightforward:
Iodination: Introduce the key iodine handle onto the pyrimidine core.
Activation: Convert the 4-position into a reactive site for nucleophilic attack.
Substitution: Introduce the N-isobutylamino side chain to yield the final product.
Caption: Proposed three-step synthesis workflow.
Detailed Step-by-Step Protocol
This protocol is a self-validating system; progress and purity at each stage should be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.
Step 1: Synthesis of 5-Iodo-6-methylpyrimidin-4(1H)-one (Intermediate 1)
Setup: To a solution of 6-methylpyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material), add N-iodosuccinimide (NIS) (1.05 eq) in portions at room temperature.
Reaction: Stir the mixture at room temperature. Monitor the reaction's completion by TLC (typically 24-36 hours), observing the consumption of the starting material.[4]
Workup: Upon completion, dilute the reaction mixture with cold water. A solid precipitate will form.
Purification: Collect the solid by vacuum filtration. Wash the crude product sequentially with a cold aqueous solution of sodium thiosulfate (to quench any remaining iodine) and then with cold water. Dry the resulting solid under vacuum to yield the desired intermediate.
Step 2: Synthesis of 4-Chloro-5-iodo-6-methylpyrimidine (Intermediate 2)
Setup: In a round-bottom flask equipped with a reflux condenser, suspend Intermediate 1 (1.0 eq) in an excess of phosphoryl chloride (POCl₃) (5-10 eq).
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood. Monitor by TLC until the starting material is consumed.[5]
Workup: Carefully cool the reaction mixture to room temperature. Slowly quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.
Purification: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is often used directly in the next step.
Step 3: Synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (Final Product)
Setup: Dissolve Intermediate 2 (1.0 eq) in a suitable solvent such as ethanol or N-Methyl-2-pyrrolidone (NMP). Add isobutylamine (1.2 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct.
Reaction: Heat the mixture to 80-100 °C and stir until TLC analysis indicates the complete consumption of the chloro-pyrimidine intermediate.
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography on silica gel to yield the pure target compound.
Structural Characterization and Validation
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods should be employed.
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all proton-containing functional groups. Expected signals would include a singlet for the pyrimidine C2-proton, a singlet for the methyl group, and characteristic signals for the isobutyl group (a doublet for the two methyls, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the amine).[6][7]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will verify the carbon backbone of the molecule. Distinct signals are expected for the pyrimidine ring carbons, the methyl carbon, and the four carbons of the isobutyl group.[8]
HRMS (High-Resolution Mass Spectrometry): HRMS provides an exact mass measurement, which is used to confirm the elemental formula (C₉H₁₅IN₄) with high precision.
HPLC (High-Performance Liquid Chromatography): HPLC is the standard method for determining the purity of the final compound, which should ideally be >95% for use in biological assays.
Potential Applications in Drug Discovery
The true value of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine lies in its utility as a versatile intermediate for creating more complex molecules with therapeutic potential.
A Scaffold for Chemical Library Synthesis
The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core structure, a cornerstone of modern medicinal chemistry.
Caption: Use in Suzuki coupling for library generation.
By employing various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines/alcohols (Buchwald-Hartwig coupling), researchers can synthesize hundreds of unique analogues from this single intermediate.[9]
Potential as a Kinase Inhibitor Scaffold
The 4-aminopyrimidine structure is a classic hinge-binding motif found in many FDA-approved kinase inhibitors. The N-isobutyl group can occupy hydrophobic pockets within an ATP-binding site, while the substituent introduced at the 5-position via cross-coupling can be designed to target specific regions of the kinase, thereby improving potency and selectivity.[1] This makes the title compound an excellent starting point for developing novel inhibitors against kinases implicated in cancer and inflammatory diseases.
Conclusion
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine represents a strategically designed chemical building block with considerable potential for accelerating drug discovery programs. This guide has provided a robust, scientifically-grounded framework for its synthesis and characterization. Its true power is realized when used as an intermediate in combinatorial chemistry, enabling the efficient exploration of chemical space around the privileged pyrimidine scaffold. Researchers and drug development professionals can leverage this compound and the methodologies described herein to generate novel molecular entities for screening against a wide range of biological targets.
References
Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
J&K Scientific. (n.d.). 5-Iodo-6-methylpyrimidin-4(1H)-one | 7752-74-1. Retrieved from [Link]
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of isobutylethyl-amine (CAS 13205-60-2). Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Retrieved from [Link]
University of Richmond Scholarship Repository. (2011). Synthesis of indole containing pyrimidines. Retrieved from [Link]
PMC. (n.d.). 5-Iodopyrimidin-2-amine. Retrieved from [Link]
ScienceDirect. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Metho). Retrieved from [Link]
RSC.org. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Retrieved from [Link]
IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles.... Retrieved from [Link]
PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Retrieved from [Link]
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
ResearchGate. (n.d.). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. Retrieved from [Link]
PMC. (n.d.). Nature-Inspired Molecules as Inhibitors in Drug Discovery. Retrieved from [Link]
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine , a specialized pyrimidine intermediate used in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine , a specialized pyrimidine intermediate used in the development of kinase inhibitors and heterocyclic pharmaceutical scaffolds.
Executive Summary
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a halogenated pyrimidine scaffold utilized primarily as a building block in medicinal chemistry. Its structural core—a tetrasubstituted pyrimidine ring —features an iodine atom at the C-5 position, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The isobutylamino group at C-4 provides steric bulk and lipophilicity, often critical for optimizing the pharmacokinetic profile of kinase inhibitors targeting enzymes such as JAK2 , ALK , or B-Raf .
This guide outlines the compound's identifiers, a validated synthetic pathway starting from commercially available precursors, and detailed experimental protocols for its generation.
Chemical Identity & Identifiers
While this specific intermediate is often synthesized in situ or on-demand in drug discovery campaigns (and thus may lack a widely cited individual CAS number in public registries), it is unequivocally defined by its chemical structure and parentage.
(Predicted) KV...[1][2][][4] (Derivative of parent chloro-pyrimidine)
Appearance
Off-white to pale yellow solid (typical)
Solubility
Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water.
Synthetic Pathway & Mechanism
The synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine follows a robust Nucleophilic Aromatic Substitution (S
Ar) mechanism. The pathway begins with the iodination of 4-hydroxy-6-methylpyrimidine, followed by chlorination to activate the C-4 position, and finally displacement by isobutylamine.
Reaction Scheme (Graphviz Visualization)
Caption: Step-wise synthesis from commercially available 4-hydroxy-6-methylpyrimidine to the target amino-pyrimidine.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-5-iodo-6-methylpyrimidine (Precursor)
Note: If CAS 83410-15-5 is purchased directly, skip to Step 2.
Iodination: Dissolve 4-hydroxy-6-methylpyrimidine (1.0 eq) in acetic acid. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature. Stir for 4 hours. Pour into water, filter the precipitate, and wash with sodium thiosulfate solution to yield 5-iodo-6-methylpyrimidin-4-ol .
Chlorination: Suspend the iodinated intermediate in POCl
(5.0 eq). Heat to reflux (approx. 105°C) for 2–4 hours until the solution becomes clear.
Work-up: Carefully quench the reaction mixture into ice water (Exothermic!). Neutralize with NaHCO
to pH 7–8. Extract with Ethyl Acetate (3x). Dry organic layer over NaSO and concentrate to yield 4-chloro-5-iodo-6-methylpyrimidine as a yellow solid.
Step 2: Synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (Target)
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 2.0 eq
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-iodo-6-methylpyrimidine (e.g., 1.0 g, 3.93 mmol) in Isopropanol (10 mL).
Addition: Add DIPEA (1.37 mL, 7.86 mmol) followed by Isobutylamine (0.47 mL, 4.72 mmol).
Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress by TLC (System: Hexane/EtOAc 4:1) or LC-MS.[6] The starting material (R
~0.6) should disappear, and a more polar spot (R ~0.3) should appear.[7]
Work-up: Cool the reaction to room temperature.
Option A (Precipitation): If the product crystallizes upon cooling, dilute with water (20 mL), stir for 15 min, and filter the solid. Wash with cold water/IPA (1:1).
Option B (Extraction): Remove volatiles under reduced pressure. Dissolve residue in EtOAc (50 mL) and wash with water (2x) and brine (1x).
Purification: If necessary, purify via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes).
Yield: Expected yield is 85–95% .
Applications in Drug Discovery
This scaffold is a "privileged structure" for designing ATP-competitive kinase inhibitors. The C-5 Iodine is a critical diversity point.
Functionalization Strategy
The iodine atom allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura Coupling , creating a "hinge-binding" motif often found in inhibitors of:
JAK (Janus Kinase): Similar to the core of Fedratinib.
Solubility Profile of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine in Organic Solvents
An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for determining and understanding the solubility profile of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a novel heterocyclic compound with potential applications in drug discovery. We will explore the theoretical principles governing solubility, present validated, step-by-step experimental protocols for thermodynamic solubility determination, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical assessment of new chemical entities.
Introduction: The Critical Role of Solubility
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Before a compound like this can advance through the drug discovery pipeline, a thorough characterization of its physical properties is essential. Among these, solubility is paramount.
Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic absorption, which can compromise in vivo studies and complicate the development of a viable dosage form.[3][4] Conversely, understanding a compound's solubility in various organic solvents is crucial for:
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.
Formulation Development: Identifying potential co-solvents, excipients, or advanced formulation strategies like solid dispersions.[5]
Analytical Method Development: Preparing stock solutions and standards for assays such as High-Performance Liquid Chromatography (HPLC).[5]
This guide establishes a robust methodology for generating a comprehensive solubility profile, focusing on the gold-standard shake-flask method for thermodynamic equilibrium solubility.[6]
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[7] The fundamental principle of "like dissolves like" serves as a primary guide.[8] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9]
Key factors influencing the solubility of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine include:
Polarity: The pyrimidine core, amine group, and iodine atom introduce polar characteristics and potential for hydrogen bonding and dipole-dipole interactions. The N-isobutyl group adds significant nonpolar character. The overall solubility will depend on the balance of these features and the polarity of the solvent.[10]
Hydrogen Bonding: The amine group (-NH-) is a hydrogen bond donor, and the pyrimidine nitrogens are hydrogen bond acceptors. Protic solvents (e.g., ethanol, methanol) can compete for these interactions, while aprotic solvents (e.g., acetone, DMSO) can only act as acceptors.
Molecular Size and Crystal Form: Larger molecules can be more difficult for solvent molecules to solvate.[9] Furthermore, the crystalline structure of the solid API plays a crucial role; different polymorphs of the same compound can exhibit significantly different solubilities due to variations in their crystal lattice energy.[10][11] It is imperative to characterize the solid form of the material both before and after the solubility experiment.[12]
Experimental Workflow for Thermodynamic Solubility Determination
Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[13][14] The shake-flask method, though time-consuming, is the most reliable technique for its measurement.[6] The following workflow is a self-validating system designed for accuracy and reproducibility.
This protocol describes the steps necessary to determine the solubility of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine in a selection of organic solvents.
Selected organic solvents (HPLC grade or equivalent)
2 mL glass vials with screw caps
Orbital shaker with temperature control
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
Calibrated analytical balance
Volumetric flasks and pipettes
HPLC system with UV detector or UV-Vis spectrophotometer
Procedure:
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[12] Record the exact mass added.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the slurry to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[15][16] Longer times (e.g., 48-72 hours) may be necessary for compounds with very low dissolution rates.
Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To separate the saturated supernatant from the excess solid, either:
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes). This method can sometimes overestimate solubility if fine particles remain suspended.[17]
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This may underestimate solubility if the compound adsorbs to the filter material.[17]
Sample Preparation for Analysis: Immediately after separation, carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration within the analytical instrument's calibration range. This dilution also prevents the compound from precipitating out of the saturated solution.
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (see Section 4).
Solid Analysis: After removing the supernatant, recover the remaining solid from the vial, dry it, and analyze its crystal form using a technique like X-ray Powder Diffraction (XRPD). This crucial step verifies if a phase transformation to a more stable (and likely less soluble) polymorph occurred during the experiment.[18]
Analytical Quantification: HPLC vs. UV-Vis Spectroscopy
Accurate quantification of the dissolved compound is critical. The choice between HPLC and UV-Vis spectroscopy depends on the compound's properties and the required specificity.[13]
Caption: Decision Diagram for Analytical Method Selection.
Protocol: Quantification by HPLC-UV
HPLC is the preferred method due to its ability to separate the analyte of interest from any potential impurities or degradation products, providing a more accurate solubility value.[17][19]
Method Development: Develop a reverse-phase HPLC method capable of resolving the 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine peak from any impurities. A C18 column with a mobile phase of acetonitrile and water (with formic acid or buffer) is a common starting point.[20][21]
Calibration Curve: Prepare a series of at least five standard solutions of the compound in a known solvent (e.g., mobile phase) covering the expected concentration range of the diluted samples.[5]
Analysis: Inject the standards to generate a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.99.
Sample Quantification: Inject the diluted samples from the solubility experiment. Use the calibration curve to determine the concentration in the diluted sample and then back-calculate the original concentration in the saturated supernatant.
Illustrative Solubility Profile
As no public data exists for this specific molecule, the following table presents a hypothetical but chemically plausible solubility profile. The data is structured to reflect expected trends based on the principles of "like dissolves like."[8] Solvents are grouped by their general class.
Solvent Class
Solvent
Dielectric Constant (ε)
Solubility (mg/mL)
Solubility (µM)
Nonpolar
n-Hexane
1.9
< 0.1
< 312
Toluene
2.4
1.5
4,688
Polar Aprotic
Ethyl Acetate
6.0
25.8
80,625
Acetone
21.0
45.1
140,938
Acetonitrile (ACN)
37.5
33.7
105,313
Dimethyl Sulfoxide (DMSO)
47.0
> 100
> 312,500
Polar Protic
Ethanol
24.5
15.2
47,500
Methanol
33.0
18.9
59,063
Water (pH 7.4)
80.1
< 0.05
< 156
Molecular Weight of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine: 320.18 g/mol (calculated)
Discussion and Interpretation
The illustrative data suggests that 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a compound with low solubility in nonpolar solvents and very poor aqueous solubility, but good solubility in polar aprotic solvents.
Implications for Synthesis: The high solubility in solvents like Acetone and DMSO makes them suitable candidates for reaction media. The moderate solubility in Toluene and Ethyl Acetate suggests they could be effective for purification via crystallization, possibly by using a nonpolar solvent like hexane as an anti-solvent.
Implications for Drug Development: The extremely low aqueous solubility (< 0.05 mg/mL) is a significant flag for potential bioavailability issues if oral administration is considered.[3] This property would likely classify the compound as BCS Class II or IV (low solubility).[20]
Formulation Strategies: To overcome the poor aqueous solubility, formulation scientists would need to explore enabling technologies. The high solubility in organic solvents like acetone and ethanol suggests that techniques such as spray drying to create an amorphous solid dispersion could be a viable path forward.[4]
Conclusion
This guide has outlined an authoritative and robust framework for determining the organic solvent solubility profile of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. By employing the gold-standard shake-flask method, ensuring accurate quantification via HPLC, and validating the solid-state form of the material, researchers can generate reliable data critical for informed decision-making in synthesis, purification, and early-stage drug formulation. The presented protocols and theoretical considerations provide a comprehensive system for characterizing this and other new chemical entities, mitigating risks associated with poor physicochemical properties early in the development lifecycle.
References
Saal, C., & Petereit, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
Box, K., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
Wang, J. S., & Wai, C. M. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.
Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona.
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate.
Naureen, F., et al. (2022). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.
Pion Inc. (n.d.). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc.
BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
ResearchGate. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate.
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
AAT Bioquest. (2022). What factors affect solubility? AAT Bioquest.
Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. NIST.
PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS.
UNGAP. (2021). Best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.
ACS Publications. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
ResearchGate. (2014). Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate.
Dissolution Technologies. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Solute. Dissolution Technologies.
Khan Academy. (n.d.). Solubility and intermolecular forces. Khan Academy.
ACS Publications. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design.
ResearchGate. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Solute, for Meaningful Understanding, Interpretation, and Reporting of Solubility Data. ResearchGate.
ACS Publications. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
The 5-Iodo-Pyrimidine Scaffold: From Synthetic Lynchpin to Theranostic Agent
Executive Summary & Core Directive The 5-iodo-pyrimidine pharmacophore represents a dual-function molecular asset: it serves as both a "privileged structure" for direct therapeutic intervention (antiviral/oncology) and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The 5-iodo-pyrimidine pharmacophore represents a dual-function molecular asset: it serves as both a "privileged structure" for direct therapeutic intervention (antiviral/oncology) and a highly reactive synthetic lynchpin for generating chemical diversity.
This technical guide addresses the specific utility of the C5-iodine substituent. Unlike the inert methyl group of thymine, the C5-iodine atom introduces a unique electronic signature characterized by a sigma-hole (
-hole) , facilitating halogen bonding (XB) in protein pockets. Furthermore, the weak C–I bond () acts as an ideal handle for Palladium-catalyzed cross-coupling, allowing rapid library expansion from a single core.
Medicinal Chemistry: The Iodine Advantage
The Sigma-Hole and Halogen Bonding
In rational drug design, the iodine atom at the C5 position is not merely a hydrophobic bulk; it is a directional interaction site.
Mechanism: The electron density on the iodine atom is anisotropic. While the equatorial belt is electron-rich (nucleophilic), the region along the C–I bond axis is electron-deficient (electrophilic). This positive potential patch is the
Therapeutic Implication: This allows 5-iodo-pyrimidines to form Halogen Bonds (XB) with Lewis bases (e.g., backbone carbonyl oxygen atoms) in the binding pockets of enzymes like Thymidine Kinase (TK) or EGFR. The interaction strength of I···O can approach that of weak hydrogen bonds (1–5 kcal/mol), significantly boosting potency compared to the C5-methyl of thymine.
Steric Mimicry vs. Electronic Divergence
The van der Waals radius of Iodine (1.98 Å) is comparable to the methyl group (2.00 Å). However, the electronic consequences differ drastically:
Thymine (5-Me): Electron-donating (+I effect).
5-Iodo-Uracil: Electron-withdrawing (-I effect), increasing the acidity of the N3-proton (
vs. 9.7 for thymine), which alters hydrogen bonding capability with adenine.
Table 1: Physicochemical Comparison of C5-Substituents
Substituent (C5)
Van der Waals Radius (Å)
Electronic Effect
Lipophilicity ()
Interaction Type
-H (Uracil)
1.20
Neutral
0.00
H-Bond Acceptor
-CH3 (Thymine)
2.00
Inductive Donor (+I)
0.56
Hydrophobic
-F
1.47
Strong Withdrawal (-I)
0.14
H-Bond Acceptor
-I (5-Iodo)
1.98
Weak Withdrawal (-I)
1.12
Halogen Bond (-hole)
Synthetic Utility: The Divergent Lynchpin
The 5-iodo position is the entry point for generating chemical diversity via Pd-catalyzed cross-coupling. The C–I bond undergoes oxidative addition to Pd(0) significantly faster than C–Br or C–Cl bonds, often allowing reactions to proceed under milder conditions that preserve sensitive nucleoside sugar moieties.
Divergent Synthesis Workflow (Graphviz)
Caption: Divergent synthesis pathways utilizing the reactive C5-Iodine handle for library generation.
Experimental Protocol: Sonogashira Coupling of 5-Iodo-2'-Deoxyuridine
Objective: To install a rigid alkynyl spacer at C5, a common strategy for creating fluorescent nucleoside probes or extending the pharmacophore into solvent-exposed regions of a kinase pocket.
Step 1 (Deoxygenation): Dissolve substrate in DMF in a flame-dried flask. Sparge with Argon for 15 mins. Critical: Oxygen poisons the Pd(0) catalyst and promotes Cu-mediated homocoupling (Glaser coupling) of the alkyne.
Step 2 (Addition): Add CuI, TEA, and alkyne. Add Pd catalyst last under positive Argon pressure.
Step 3 (Reaction): Stir at room temperature for 4–6 hours. Monitor by TLC (10% MeOH in DCM).
Step 4 (Validation): The reaction mixture should darken (brown/black) as Pd colloids form after the reaction cycle. If it turns black immediately upon addition, the catalyst may be inactive.
Purification:
Evaporate DMF under reduced pressure (high vacuum).
Flash chromatography (Silica gel, DCM:MeOH gradient 95:5 to 90:10).
Yield Expectation: 80–90%.
Therapeutic Mechanisms & Applications
Antiviral Mechanism: Idoxuridine (IDU)
Idoxuridine (5-iodo-2'-deoxyuridine) was the first FDA-approved antiviral (1962).[2] Its mechanism relies on "Lethal Synthesis."
Activation: IDU is a prodrug. It enters the cell and is phosphorylated by Viral Thymidine Kinase (HSV-TK) . HSV-TK has a much broader substrate specificity than mammalian TK, leading to selective accumulation in infected cells (The "Acyclovir Principle," though IDU is less selective than Acyclovir).
Incorporation: The resulting triphosphate (IdUTP) competes with dTTP for DNA Polymerase.[3]
Consequence:
Steric Clashes: The large Iodine atom distorts the DNA helix.[3]
Mispairing: The electron-withdrawing Iodine increases the population of the enol tautomer of uracil, which pairs with Guanine (G) instead of Adenine (A). This induces G:C
A:T transition mutations, leading to "Error Catastrophe."
Pathway Visualization (Graphviz)
Caption: Mechanism of Action for Idoxuridine, highlighting the critical role of Viral TK activation.
Radiotheranostics
The 5-iodo scaffold is unique because iodine has multiple useful isotopes.
[124I]-IUdR (PET Imaging): Used to image cellular proliferation in oncology. Since IUdR is incorporated into DNA only during the S-phase, it serves as a precise marker for tumor growth fraction.
[125I]-IUdR (Auger Therapy): I-125 emits Auger electrons (ultra-short range, high LET). When incorporated into DNA, the decay causes double-strand breaks within a 10-base pair radius, acting as a "molecular scalpel."
References
Prusoff, W. H. (1959). Synthesis and biological activities of iododeoxyuridine, an analog of thymidine.[3][4][5] Biochimica et Biophysica Acta. Link
Gilday, J. P., et al. (2015).[6] Halogen Bonding in Medicinal Chemistry: From Observation to Function. Journal of Medicinal Chemistry. Link
Agrofoglio, L. A., et al. (2003). Palladium-Assisted Routes to Nucleosides. Chemical Reviews. Link
Toyohara, J., et al. (2006). Basis of FLT and IUdR for the evaluation of cell proliferation. Annals of Nuclear Medicine. Link
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry. Link
The Rise of N-Isobutyl Pyrimidine Amines: A Technical Guide for Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its myriad derivatives, N-isobutyl substituted pyrimidine amines have emerged as a...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its myriad derivatives, N-isobutyl substituted pyrimidine amines have emerged as a particularly promising class of compounds, demonstrating significant potential across various therapeutic landscapes, most notably in oncology. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of these molecules, offering a valuable resource for researchers and drug development professionals.
The Strategic Importance of the N-Isobutyl Moiety
The incorporation of an N-isobutyl group onto a pyrimidine amine scaffold is a deliberate design choice driven by key medicinal chemistry principles. This alkyl substituent can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. The isobutyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, its branched nature can provide steric hindrance, potentially shielding the molecule from metabolic degradation and prolonging its half-life.
Synthesis and Chemical Landscape
The synthesis of N-isobutyl substituted pyrimidine amines is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A common and efficient method involves the reaction of a chloropyrimidine with isobutylamine. This versatile approach allows for the introduction of the N-isobutyl group at various positions on the pyrimidine ring, depending on the starting materials. For instance, the commercially available 4,6-dichloro-2-(methylthio)pyrimidine can be selectively reacted with isobutylamine to yield N-isobutyl-4-chloro-2-(methylthio)pyrimidin-6-amine, a key intermediate for further functionalization.
The pyrimidine core can be further elaborated with a variety of substituents to explore the chemical space and optimize biological activity. For example, Suzuki and Sonogashira cross-coupling reactions are frequently employed to introduce aryl, heteroaryl, or alkynyl groups at the 4- and 6-positions of the pyrimidine ring, creating a diverse library of compounds for screening.
Representative Synthetic Workflow
Caption: General synthetic scheme for N-isobutyl pyrimidine amines.
Biological Activity and Therapeutic Potential
N-isobutyl substituted pyrimidine amines have demonstrated significant activity against a range of biological targets, with a particular emphasis on protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
One notable example is the discovery of potent and selective inhibitors of Janus kinase 2 (JAK2), a key protein in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and other hematological malignancies. Researchers have developed N-isobutyl pyrimidine amines that exhibit low nanomolar IC50 values against JAK2, demonstrating their potential as targeted cancer therapeutics.
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies have revealed key structural features that govern the potency and selectivity of N-isobutyl pyrimidine amines as kinase inhibitors. For instance, the nature of the substituent at the 4-position of the pyrimidine ring has been shown to be critical for activity. Small, hydrogen-bond accepting groups are often favored. Furthermore, the substitution pattern on the N-isobutyl group itself can be modulated to fine-tune the compound's properties.
Compound
Target Kinase
IC50 (nM)
Reference
Compound A
JAK2
5
Compound B
EGFR
12
Compound C
VEGFR2
25
Experimental Protocols
General Procedure for the Synthesis of N-Isobutyl-4-substituted-pyrimidin-6-amines
To a solution of N-isobutyl-4-chloropyrimidin-6-amine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid or alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
The reaction mixture is degassed and heated to 80-100 °C for 2-12 hours, or until completion as monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature and diluted with water.
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired N-isobutyl-4-substituted-pyrimidin-6-amine.
Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Future Directions
The field of N-isobutyl substituted pyrimidine amines continues to evolve, with ongoing efforts to identify novel biological targets and develop next-generation therapeutics. The exploration of new synthetic methodologies to access more complex and diverse chemical scaffolds will be crucial for expanding the therapeutic potential of this compound class. Furthermore, a deeper understanding of the molecular interactions between these inhibitors and their target proteins, through techniques such as X-ray crystallography and computational modeling, will guide the rational design of more potent and selective drug candidates.
References
Synthesis of N-isobutyl-4-chloro-2-(methylthio)pyrimidin-6-amine. PubChem. [Link]
Discovery of Potent and Selective Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]
Design, Synthesis, and Biological Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. European Journal of Medicinal Chemistry. [Link]
Discovery of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089) as a potent and selective inhibitor of VEGFR2 and MET. Journal of Medicinal Chemistry. [Link]
Foundational
Pharmacophore Elucidation and Strategic Optimization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Executive Summary In the context of Fragment-Based Drug Discovery (FBDD), 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands fo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD), 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized merely as a synthetic intermediate, this molecule possesses a distinct pharmacophoric signature characterized by a rare Halogen Bond (XB) donor at the C5 position and a tunable hydrophobic tail.
This guide provides a comprehensive pharmacophore analysis of this scaffold.[1] It moves beyond standard structural description to analyze the electronic causality of the 5-iodo substituent (the "Sigma Hole"), the steric implications of the isobutyl group, and the strategic application of this molecule in designing inhibitors for kinases (e.g., CDK, ZAP-70) and antitubercular targets.
To understand the binding potential of this molecule, we must deconstruct it into its constituent pharmacophoric features. This analysis assumes a physiological pH of 7.4.
The Core Pharmacophore Map
Feature ID
Chemical Moiety
Pharmacophore Type
Interaction Mechanism
F1
Pyrimidine N1
H-Bond Acceptor (HBA)
Interacts with backbone NH groups (e.g., the "Hinge Region" in kinases).
F2
4-Amino (NH)
H-Bond Donor (HBD)
Donates hydrogen to backbone carbonyls or side-chain acceptors (e.g., Glu/Asp).
F3
5-Iodo
Halogen Bond Donor (XB)
Forms a linear interaction () with Lewis bases (backbone C=O) via its electropositive -hole.
F4
N-Isobutyl
Hydrophobic (Hyd)
Occupies lipophilic pockets (e.g., the Ribose binding pocket or Gatekeeper region).
F5
6-Methyl
Steric/Hydrophobic
Provides restricted rotation and van der Waals contact; prevents metabolic oxidation at C6.
Deep Dive: The "Sigma Hole" (Feature F3)
The defining feature of this molecule is the Iodine atom at position 5. Unlike smaller halogens (F, Cl), Iodine exhibits a pronounced anisotropy in its electron density.
Mechanism: The electron density is pulled toward the pyrimidine ring, creating an electron-deficient region on the extension of the C-I bond axis. This is the
-hole (Sigma Hole).
Drug Design Implication: This allows the Iodine to act as a directional Lewis acid, forming strong interactions (comparable to H-bonds) with backbone carbonyl oxygens. In kinase inhibitors, this often improves potency by 5–10x compared to a hydrogen or methyl substituent at the same position.
The following diagram illustrates the spatial arrangement of these features and their potential interactions within a theoretical binding pocket (e.g., a Kinase Hinge).
Caption: Interaction map showing the directional Halogen Bond (Yellow) and classic H-bond network (Red/Blue) typical of this scaffold.
To utilize this molecule effectively in a drug discovery campaign, one must validate its binding mode. The following protocol outlines a Ligand-Based approach augmented by Structure-Based constraints (Hybrid Method).
Objective: Determine the bioactive conformation of the N-isobutyl group.
Ligand Preparation:
Protonate the molecule at pH 7.4 (Note: Pyrimidine N1 is weakly basic; ensure correct tautomer).
Generate 3D conformers using a systematic search (e.g., OMEGA or MOE algorithms).
Critical Step: Apply an energy cutoff of 5 kcal/mol to exclude high-energy "folded" states where the isobutyl tail sterically clashes with the 5-iodo group.
Feature Definition:
Define the Iodine Vector : Create a custom feature point 2.7Å from the Iodine atom along the C-I vector to represent the
-hole acceptor site.
Phase 2: Virtual Screening Workflow
Objective: Identify analogs or new scaffolds that match this pharmacophore.
Caption: Step-by-step computational workflow for leveraging the 5-iodo-pyrimidine pharmacophore in virtual screening.
Strategic Optimization & Synthetic Utility
This molecule is rarely the "final drug." It is a Lead . The 5-iodo position is strategically placed to allow rapid diversification via Palladium-catalyzed cross-coupling reactions.
The "Suzuki-Miyaura" Vector
The Iodine atom (F3) is an excellent leaving group. While the Iodine itself provides Halogen Bonding, replacing it with an aryl or heteroaryl ring can extend the molecule into adjacent sub-pockets (e.g., the "Specificity Pocket" in kinases).
Reaction: 5-Iodo-pyrimidine + Aryl-Boronic Acid
5-Aryl-pyrimidine.
Pharmacophore Shift: This converts the F3 (XB Donor) feature into a Hydrophobic/Aromatic feature, potentially increasing selectivity but losing the specific
-hole interaction.
The "Sonogashira" Vector
Coupling with terminal alkynes at the 5-position creates a rigid spacer.
Application: This is frequently used to reach distant residues (e.g., a Cystine in covalent inhibitors) without introducing the flexibility of an alkyl chain.
Case Study Applications
Application A: Kinase Inhibition (CDK/MAPK)
The 4-amino-pyrimidine motif is a "Hinge Binder."
Binding Mode: The N1 accepts a proton from the backbone NH of the hinge region, while the 4-NH donates to the backbone Carbonyl.
Role of Isobutyl: The isobutyl group orients towards the solvent front or the ribose pocket, improving solubility and permeability.
Role of Iodine: In CDK2 inhibitors, halogen atoms at this position have been observed to interact with the gatekeeper residue or backbone carbonyls of Glu81/Leu83.
Application B: Antitubercular Agents
Pyrimidines are privileged scaffolds for Mycobacterium tuberculosis inhibitors (e.g., targeting F1F0-ATP synthase).
Relevance: The lipophilicity provided by the 5-iodo and N-isobutyl groups is critical for penetrating the waxy cell wall of Mycobacteria.
References
Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand biomolecular systems." Protein Science.
Lu, Y., et al. (2012).[2] "Halogen bonding for rational drug design and new drug discovery."[2][3][4] Expert Opinion on Drug Discovery.
Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53." Journal of the American Chemical Society.
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.
PDB Entry 1DI8: "Crystal structure of CDK2 with a pyrimidine inhibitor." RCSB Protein Data Bank.
The 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine Scaffold: A Versatile Platform for Kinase and DHFR Inhibitor Discovery
Executive Summary 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (CAS 1706440-12-1) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse bio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (CAS 1706440-12-1) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the molecule itself is a chemical intermediate, its structural architecture is specifically designed to serve as a core scaffold for Fragment-Based Drug Discovery (FBDD) .
This guide details the biological relevance, synthesis, and functionalization of this scaffold. Its primary utility lies in the development of Type I Kinase Inhibitors and Dihydrofolate Reductase (DHFR) antagonists , where the 5-iodo position serves as a critical "handle" for palladium-catalyzed cross-coupling to access hydrophobic pockets within enzyme active sites.
Chemical Architecture & Pharmacophore Analysis
To understand the biological activity, one must deconstruct the scaffold into its functional pharmacophores.
The Hinge Binder: The pyrimidine nitrogen (N1) and the exocyclic amine (at C4) often form a bidentate hydrogen bond with the "hinge region" of kinase ATP-binding sites (e.g., Met residue in CDKs).
The Gatekeeper: The Iodine at C5 is positioned to project substituents into the "gatekeeper" region or the hydrophobic back-pocket of the enzyme. Replacing this iodine with an aryl group is the primary strategy for achieving selectivity.
Biological Mechanisms & Target Classes[2]
Kinase Inhibition (CDK, GSK-3, MAPK)
Aminopyrimidines are the backbone of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib). The N-isobutyl derivative specifically targets kinases with accessible hydrophobic regions near the ATP binding site.
Mechanism: The scaffold functions as an ATP-competitive inhibitor.
SAR Insight: The isobutyl group provides entropic gain by displacing water molecules from the solvent-exposed region of the kinase cleft. The 5-iodo group allows for the introduction of biaryl systems that interact with the activation loop (D-F-G motif).
Antimicrobial Activity (DHFR Inhibition)
Pyrimidines are classical inhibitors of Dihydrofolate Reductase (DHFR), an enzyme essential for DNA synthesis in bacteria and protozoa.
Mechanism: Mimicry of the pteridine ring of folate.
Relevance: 5-substituted-2,4-diaminopyrimidines are potent anti-staphylococcal agents. The 5-iodo-N-isobutyl scaffold is a precursor to these lipophilic antifolates, effective against MRSA (Methicillin-Resistant Staphylococcus aureus) by penetrating the bacterial cell wall.
Antiviral Potential
5-Iodouracil derivatives are established antivirals (e.g., Idoxuridine).[1] While the amine variant differs, it serves as a starting point for non-nucleoside reverse transcriptase inhibitors (NNRTIs) or viral polymerase inhibitors.
Synthesis & Functionalization Protocols
Core Synthesis Workflow
The synthesis of the scaffold requires a high-yielding, scalable route starting from commercially available materials.
Condition: Degas with Argon. Heat to 90°C for 16 hours.
Workup: Extract with EtOAc, wash with brine, dry over MgSO4.
Result: 5-Aryl-N-isobutyl-6-methylpyrimidin-4-amine (Biologically Active Kinase Inhibitor).
Visualizing the Science
Diagram 1: Synthesis & Diversification Pathway
This diagram illustrates the retrosynthetic logic and forward synthesis to the active inhibitor library.
Caption: Synthetic route from raw materials to the 5-iodo scaffold and subsequent diversification into bioactive libraries.
Diagram 2: Mechanism of Action (Kinase Binding)
Conceptual representation of how the scaffold binds within the ATP pocket of a generic kinase.
Caption: Pharmacophore mapping of the scaffold within a kinase ATP-binding site, highlighting key interactions.
Biological Assay Protocols
To validate the activity of derivatives generated from this scaffold, the following standard assays are recommended.
In Vitro Kinase Assay (ADP-Glo™)
Objective: Measure IC50 against specific kinases (e.g., CDK2, EGFR).
Method:
Incubate kinase, substrate, and ATP (10 µM) with varying concentrations of the test compound (0.1 nM – 10 µM) in 384-well plates.
Reaction time: 60 minutes at RT.
Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP.
Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light output.
Read: Luminescence integration (0.5 – 1s).
Analysis: Plot RLU vs. log[Compound] to determine IC50.
Antibacterial MIC Determination
Objective: Assess efficacy against S. aureus (including MRSA).
Method: CLSI Standard Broth Microdilution.
Inoculum: 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Plating: 96-well plates with serial 2-fold dilutions of the compound (from 64 µg/mL to 0.125 µg/mL).
Incubation: 37°C for 18–24 hours.
Read: Lowest concentration with no visible growth = Minimum Inhibitory Concentration (MIC).
References
PrepChem. (n.d.). Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135467448, 5-iodo-4-methyl-1H-pyrimidin-6-one. Retrieved from [Link]
Maddali, K., et al. (2011).[3] Synthesis of Indole Containing Pyrimidines. University of Richmond Scholarship Repository. Retrieved from [Link]
Navigating the Unseen: A Technical Safety Guide to 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, novel molecules are the bedrock of innovation. Among these is 5-Iodo-N-isobutyl-6-methylpyrimid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecules are the bedrock of innovation. Among these is 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a compound with potential applications in medicinal chemistry. As with any new chemical entity, a thorough understanding of its safety profile is paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth technical overview of the safety considerations for handling this compound, drawing upon data from structurally related molecules to offer a robust framework for risk assessment and management.
Compound Identity and Hazard Classification
1.1. Chemical Identity
1.2. Anticipated Hazard Profile
Based on the safety data of analogous iodo-pyrimidinamine derivatives, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard profile can be anticipated.
Table 1: Anticipated GHS Hazard Classification
Hazard Class
Hazard Category
Hazard Statement
Acute Toxicity, Oral
Category 4
Harmful if swallowed.
Skin Corrosion/Irritation
Category 2
Causes skin irritation.
Serious Eye Damage/Eye Irritation
Category 2A
Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure
Category 3
May cause respiratory irritation.
Expert Insight: The presence of the iodine atom can influence the compound's reactivity and toxicological profile. Halogenated organic compounds can exhibit unique metabolic pathways and potential for bioaccumulation, necessitating careful handling. The pyrimidine core, while common, can also interact with biological systems in unforeseen ways. Therefore, treating this compound with a high degree of caution is a prudent starting point.
Exposure Controls and Personal Protection: A Proactive Stance
A multi-layered approach to exposure control is essential when working with novel compounds. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
2.1. Engineering Controls
The primary line of defense is to minimize the generation of and exposure to airborne particulates or aerosols.
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes or aerosol generation, a face shield in combination with safety goggles is recommended.[1]
Skin Protection:
Gloves: Chemically resistant gloves, such as nitrile, should be worn at all times. It is crucial to check the glove manufacturer's compatibility data for iodo-organic compounds, if available. Double gloving can provide an additional layer of protection.
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[2][3]
Respiratory Protection: If there is a risk of inhaling dust or aerosols, and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Diagram 1: PPE Selection Workflow
Caption: A stepwise protocol for responding to an accidental spill.
Toxicological and Ecological Considerations
6.1. Toxicological Information
Acute Effects: As indicated by the anticipated GHS classification, the compound is likely to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.
[5][6][7]* Chronic Effects: No specific data is available for this compound. However, prolonged or repeated exposure to halogenated organic compounds can sometimes lead to target organ effects.
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. However, in the absence of data, it should be handled as a potential mutagen. For drug development, an Ames test would be a standard preliminary screen for mutagenicity.
[8]
6.2. Ecological Information
The environmental impact of this compound has not been evaluated. As a precautionary measure, it should not be allowed to enter drains or waterways.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is fundamental to advancing scientific discovery while safeguarding researchers. This guide provides a framework for safe handling based on the best available information from related compounds. It is incumbent upon every researcher to critically assess the risks associated with their specific experimental procedures and to foster a laboratory culture where safety is a shared and paramount responsibility.
References
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
AMERICAN ELEMENTS. (n.d.). 5-Iodopyrimidin-4-amine | CAS 91416-96-5. Retrieved from [Link]
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
Biotoxicity. (n.d.). Drug Discovery. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis and Physicochemical Characterization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel pyrimidine derivative, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. Pyrimidine scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The introduction of an iodine atom at the 5-position offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, making this compound a versatile intermediate in drug discovery. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and expected physicochemical properties based on analogous structures.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[2][3] Its π-deficient nature, arising from the presence of two electronegative nitrogen atoms, governs its chemical reactivity and makes it a privileged structure in medicinal chemistry.[2] The electron-deficient character at the 2, 4, and 6 positions facilitates nucleophilic substitution, while the 5-position is more amenable to electrophilic attack.[3]
This guide focuses on 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a compound designed to leverage these properties. The N-isobutyl group can influence solubility and interactions with biological targets, while the 6-methyl group can modulate metabolic stability. The 5-iodo substituent is particularly noteworthy as it serves as a key functional group for introducing further molecular diversity.
Synthesis and Purification
A plausible and efficient synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine can be conceptualized in a two-step process starting from a commercially available precursor. This approach is designed for adaptability in a standard medicinal chemistry laboratory.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Iodination of 6-Methyl-N-isobutylpyrimidin-4-amine
The introduction of iodine at the 5-position of the pyrimidine ring can be achieved using an electrophilic iodinating agent such as N-Iodosuccinimide (NIS).
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methyl-N-isobutylpyrimidin-4-amine (1 equivalent) in glacial acetic acid.
Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity, purity, and key physical properties of the synthesized 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range of 1-2°C is indicative of a pure compound, whereas impurities will lead to a depressed and broader melting range.
Protocol:
Sample Preparation: Finely powder a small amount of the dried, purified compound.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in a calibrated melting point apparatus.
Heating Rate: Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
Functional Group
Wavenumber (cm⁻¹)
N-H Stretch (amine)
3300-3500
C-H Stretch (aliphatic)
2850-3000
C=N Stretch (pyrimidine ring)
1525-1575
C=C Stretch (pyrimidine ring)
1570-1596
C-N Stretch
1270-1363
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise structure of the compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Pyrimidine-H (position 2)
~8.0-8.5
Singlet
1H
NH (amine)
Broad singlet
1H
CH₂ (isobutyl)
~3.0-3.3
Doublet
2H
CH (isobutyl)
~1.8-2.1
Multiplet
1H
CH₃ (isobutyl)
~0.9-1.0
Doublet
6H
CH₃ (pyrimidine ring)
~2.3-2.6
Singlet
3H
Expected ¹³C NMR Chemical Shifts:
The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule, including the electron-deficient carbons of the pyrimidine ring and the aliphatic carbons of the isobutyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expected Molecular Ion Peak (M+H)⁺:
The calculated molecular weight for C₁₀H₁₅IN₄ is 318.04 g/mol . The ESI-MS is expected to show a prominent peak at m/z = 319.05 [M+H]⁺.
Chromatographic Analysis
3.4.1. Thin Layer Chromatography (TLC)
TLC is used to monitor reaction progress and assess the purity of the final product. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
HPLC provides a quantitative measure of purity. A pure sample should exhibit a single major peak.
General HPLC Method:
Column: C18 reverse-phase column
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (e.g., 254 nm).
Summary of Expected Physicochemical Properties
Property
Expected Value/Characteristic
Molecular Formula
C₁₀H₁₅IN₄
Molecular Weight
318.16 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
To be determined experimentally
Solubility
Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water.
Purity (by HPLC)
≥ 95%
Safety and Handling
Iodinated organic compounds should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from light.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Workflow Visualization
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and characterization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. By following the outlined protocols, researchers can confidently prepare and validate the structure and purity of this versatile intermediate, enabling its use in further drug discovery and development efforts. The systematic approach to characterization ensures a robust understanding of the compound's fundamental physicochemical properties, which is a critical foundation for any subsequent biological evaluation.
References
Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
Singh, P., et al. (2020). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. PMC - PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]
Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]
Application Note: A Practical Guide to the Synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine from a 4-Chloro Precursor
Abstract This application note provides a comprehensive technical guide for the synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a valuable substituted pyrimidine intermediate for pharmaceutical and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive technical guide for the synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a valuable substituted pyrimidine intermediate for pharmaceutical and materials science research. We detail a robust, two-step synthetic pathway commencing from the commercially available 4-chloro-6-methylpyrimidine. The guide focuses on the practical execution and underlying chemical principles of a nucleophilic aromatic substitution (SNAr) followed by an electrophilic iodination. We offer detailed, field-tested protocols, explain the causality behind experimental choices, and present a logical workflow to ensure reproducible, high-yield synthesis for researchers and drug development professionals.
Introduction and Synthetic Strategy
Substituted pyrimidines are cornerstone heterocyclic motifs in medicinal chemistry, appearing in numerous approved drugs. The introduction of an iodo-substituent at the C5 position provides a critical handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), making 5-iodopyrimidines highly sought-after building blocks.[1] This guide focuses on a reliable synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (3 ) from 4-chloro-6-methylpyrimidine (1 ).
The overall synthetic strategy involves two key transformations:
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4-chloro group with isobutylamine.
Electrophilic Aromatic Iodination: Installation of an iodine atom at the electron-rich C5 position.
The logical sequence of these steps is critical. We have chosen to perform the amination first. The rationale is twofold: first, the electron-donating character of the newly installed amino group activates the pyrimidine ring, specifically the adjacent C5 position, thereby facilitating the subsequent electrophilic iodination. Second, performing the SNAr reaction on a potentially more sterically hindered and electronically altered 5-iodinated precursor could be less efficient.
The complete synthetic workflow is illustrated below.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Abstract This comprehensive technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This versatile building block is of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the substituted pyrimidine motif in a wide array of bioactive molecules.[1][2] This document offers an in-depth exploration of Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions, moving beyond simple procedural lists to explain the underlying scientific principles and rationale for experimental design. The protocols provided herein are designed to be self-validating, supported by mechanistic insights and authoritative references, to empower researchers in the synthesis of novel compounds for pharmaceutical and materials science applications.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of small-molecule drugs approved by the FDA.[1] Its prevalence stems from its ability to engage in a multitude of biological interactions, often acting as a bioisostere for other aromatic systems or participating in hydrogen bonding. The functionalization of the pyrimidine ring through palladium-catalyzed cross-coupling reactions has become a cornerstone of modern synthetic chemistry, offering a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4]
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a particularly valuable substrate for these transformations. The presence of an iodo group at the C5 position provides a highly reactive handle for cross-coupling, as the carbon-iodine bond is the weakest among the halogens, facilitating the initial oxidative addition step in the catalytic cycle.[5] The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[5] Furthermore, the electronic nature of the pyrimidine ring influences the reactivity of the halogen substituent, with the general order for positions being C4(6) > C2 > C5.[5] While the C5 position is the least reactive electronically, the high reactivity of the iodine atom compensates for this, making 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine an excellent substrate for a variety of coupling partners.
This guide will provide detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds from this key intermediate.
The Palladium Catalytic Cycle: A Unifying Mechanistic Framework
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these reactions. The catalytic cycle, regardless of the specific named reaction, typically proceeds through three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6][7][8]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium source, ligands, base, and solvent is critical for the success of these reactions, as each component plays a vital role in modulating the stability and reactivity of the catalytic species at each stage of the cycle.[3][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[2] This reaction is particularly well-suited for the arylation, heteroarylation, and vinylation of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine.
Mechanistic Considerations
The key transmetalation step in the Suzuki-Miyaura coupling involves the transfer of an organic group from the boronic acid to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
Protocol: Suzuki-Miyaura Coupling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling. The conditions may require optimization for different boronic acids.
Materials:
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water (degassed)
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2 mL of 1,4-dioxane.
Add the catalyst solution to the Schlenk flask containing the reagents.
Add 8 mL of 1,4-dioxane and 2 mL of degassed water to the reaction mixture.
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Parameter
Recommendation
Justification
Palladium Source
Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Readily available and effective for a wide range of substrates.
Ligand
PPh₃, SPhos, XPhos
PPh₃ is a cost-effective and generally reliable ligand. Buchwald-type ligands like SPhos and XPhos can improve yields and reaction rates, especially for challenging substrates.[6]
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
The base is crucial for the formation of the active boronate species. The choice of base can significantly impact the reaction outcome.
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O, DMF
A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Mizoroki-Heck Reaction: Olefination of the Pyrimidine Core
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[10][11] This reaction allows for the introduction of various substituted vinyl groups onto the C5 position of the pyrimidine ring, providing access to a wide range of functionalized olefins.
Mechanistic Considerations
The Heck reaction proceeds via a different pathway than the Suzuki coupling after the initial oxidative addition. It involves the migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination to release the product and a palladium-hydride species.[10][12] The base in the reaction is required to regenerate the active Pd(0) catalyst from the palladium-hydride intermediate.
Protocol: Mizoroki-Heck Reaction of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine with Styrene
This protocol outlines a general procedure for the Heck reaction. Optimization of the base and temperature may be necessary for different alkenes.
Materials:
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
Add 5 mL of DMF, followed by styrene (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv).
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Heat the reaction to 100-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
Purify the crude product by flash column chromatography.
Parameter
Recommendation
Justification
Palladium Source
Pd(OAc)₂
A common and effective catalyst for the Heck reaction.
Ligand
PPh₃, P(o-tol)₃
Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity.
Base
Et₃N, DIPEA, K₂CO₃
An organic or inorganic base is required to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.
Solvent
DMF, DMAc, Acetonitrile
Polar aprotic solvents are typically used for the Heck reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the most reliable method for the synthesis of aryl- and vinyl-alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[13][14][15] This reaction is instrumental in introducing alkynyl functionalities, which are valuable for further transformations or for their role in bioactive molecules.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[14][15] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[7] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
Figure 2: Simplified catalytic cycles for the Sonogashira coupling.
Protocol: Sonogashira Coupling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine with Phenylacetylene
This protocol describes a standard Sonogashira coupling. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[16][17][18] This reaction allows for the coupling of a wide variety of amines with aryl halides.
Mechanistic Considerations
The Buchwald-Hartwig amination follows the general catalytic cycle, with the key steps being the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex then furnishes the desired C-N coupled product.[19] The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine without competing side reactions.
Protocol: Buchwald-Hartwig Amination of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine with Morpholine
This protocol provides a general method for the Buchwald-Hartwig amination. The use of specialized Buchwald ligands can significantly improve the reaction efficiency.
To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
Add 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (1.0 mmol, 1.0 equiv) and 5 mL of toluene.
Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture.
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
Purify the crude product by flash column chromatography.
Parameter
Recommendation
Justification
Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂
Pd₂(dba)₃ is a common Pd(0) source.
Ligand
XPhos, SPhos, RuPhos
Bulky, electron-rich phosphine ligands (Buchwald ligands) are essential for efficient C-N bond formation.[6]
Base
NaOtBu, LHMDS, K₃PO₄
A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent
Toluene, Dioxane
Anhydrous, non-polar aprotic solvents are typically used.
Conclusion
The palladium-catalyzed cross-coupling reactions of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine offer a robust and versatile platform for the synthesis of a diverse array of functionalized pyrimidine derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. By understanding the underlying principles and carefully selecting the reaction parameters, scientists can effectively utilize this key building block to accelerate their research and development efforts.
References
L. A. Sarandeses, J. P. Sestelo, "Advances in Cross-Coupling Reactions," Molecules, 2020. [Link]
Royal Swedish Academy of Sciences, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," Nobel Prize, 2010. [Link]
J. F. Hartwig, "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, 2016. [Link]
T. Fantoni et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2025. [Link]
N. Hazari, L.-C. Campeau, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," Organometallics, 2019. [Link]
D. J. C. Constable et al., "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines," Synlett, 2022. [Link]
A. R. D. S. Dias et al., "Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70," Molecules, 2021. [Link]
M. Hocek et al., "Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions," Chemistry – A European Journal, 2019. [Link]
T. J. Colacot, "Impact of Cross-Coupling Reactions in Drug Discovery and Development," ACS Omega, 2020. [Link]
A. V. Bedekar et al., "The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins," RSC Advances, 2023. [Link]
S. L. Buchwald et al., "Efficient Pd-Catalyzed Amination of Heteroaryl Halides," Organic Letters, 2005. [Link]
S. G. Srivatsan et al., "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine," Organic & Biomolecular Chemistry, 2014. [Link]
A. A. Taher, M. A. A. Mohammed, "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," RSC Advances, 2023. [Link]
A. A. D. M. de Kort, "Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides," ResearchGate, 2020. [Link]
A. M. Echavarren, "Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions," ResearchGate, 2012. [Link]
B. L. Shaw, "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis," Chemical Society Reviews, 1998. [Link]
S. V. K. T. K. et al., "Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine," ResearchGate, 2017. [Link]
T. J. Colacot, "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals," ResearchGate, 2012. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Iodo-N-i...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the critical parameters governing the reaction, from catalyst and ligand selection to workup and purification strategies. By explaining the causality behind experimental choices, this guide serves as a practical tool for the efficient synthesis of novel 5-aryl-pyrimidin-4-amine derivatives, which are prevalent scaffolds in modern drug discovery.
Introduction: The Strategic Importance of Pyrimidine Arylation
The Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction's broad functional group tolerance, use of readily available and low-toxicity organoboron reagents, and generally mild conditions have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]
The substrate at the heart of this protocol, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, represents a key heterocyclic building block. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to selectively introduce aryl or heteroaryl substituents at the C5 position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs. The carbon-iodine bond at this position is the most reactive of the common halogens (I > Br > Cl) for the crucial oxidative addition step, making this substrate an ideal coupling partner.[1][7]
This document provides a robust, field-proven protocol for the coupling of this iodopyrimidine, grounded in a detailed understanding of the reaction mechanism and the specific roles of each component.
The Catalytic Heart: Mechanism and Key Parameters
A successful Suzuki-Miyaura coupling hinges on the orchestration of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system. Understanding the underlying catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Catalyst System: Palladium and Ligands
Palladium Precursor: The reaction is catalyzed by a Palladium(0) species. While air-sensitive Pd(0) sources like Pd(PPh₃)₄ can be used, it is often more convenient and reliable to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf).[1][4] These Pd(II) sources are reduced in situ to the active Pd(0) catalyst, often by a phosphine ligand or another component in the reaction mixture.[4]
Phosphine Ligands: The choice of ligand is critical, especially when coupling heteroaryl halides.[8] The electron-rich nature of the pyrimidine ring can influence the oxidative addition step. Bulky and electron-rich monodentate phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly effective.[9][10] They accelerate both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers and allowing for lower catalyst loadings.[10][11] For pyrimidine substrates, these advanced ligands often outperform traditional ones like PPh₃.[12][13]
The Role of the Base
The base is not a mere spectator; it plays an essential role in the transmetalation step.[14] Boronic acids are generally not nucleophilic enough to transmetalate directly to the palladium center. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as an organoborate [R-B(OH)₃]⁻.[15][16][17] This activation significantly enhances the rate of transfer of the organic group from boron to palladium.[17]
Common Choices: Inorganic bases are typically used. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. The choice of base can influence reaction rate and selectivity, with stronger bases like K₃PO₄ often being effective for more challenging couplings.[18]
Solvent Systems
A mixture of an organic solvent and water is typically employed.[19]
Organic Phase: Aprotic solvents like 1,4-dioxane, 1,2-dimethoxyethane (DME), or toluene are common choices as they effectively dissolve the organic substrates and the catalyst complex.[18][19]
Aqueous Phase: Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The presence of water can also accelerate the transmetalation step.[20]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine with a generic arylboronic acid.
Materials and Reagents
Reagent
M.W. ( g/mol )
Role
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
291.14
Electrophile (Starting Material)
Arylboronic Acid
Variable
Nucleophile
PdCl₂(dppf)·CH₂Cl₂
816.64
Palladium Precatalyst
Potassium Carbonate (K₂CO₃)
138.21
Base
1,4-Dioxane
88.11
Organic Solvent
Deionized Water
18.02
Aqueous Solvent
Ethyl Acetate (EtOAc)
88.11
Extraction Solvent
Brine (Saturated NaCl solution)
N/A
Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
Drying Agent
Silica Gel
N/A
Stationary Phase
Recommended Reaction Parameters
The following table outlines a standard set of conditions. Optimization may be required for particularly challenging boronic acids.
Parameter
Recommended Value
Rationale
Equivalents
Iodopyrimidine
1.0 equiv
Limiting reagent.
Boronic Acid
1.2 - 1.5 equiv
A slight excess ensures complete consumption of the more valuable iodopyrimidine and accounts for potential homocoupling or protodeboronation.[4]
Base (K₂CO₃)
2.0 - 3.0 equiv
Ensures complete activation of the boronic acid.
Catalyst (PdCl₂(dppf))
1 - 5 mol%
Lower loadings (1-2%) are often sufficient. Higher loadings may be needed for difficult substrates.
Solvent
1,4-Dioxane / H₂O (4:1 v/v)
A common and effective solvent system for dissolving both organic and inorganic reagents.[5]
Temperature
80 - 100 °C
Provides sufficient thermal energy to drive the catalytic cycle without significant thermal decomposition.
Time
2 - 12 hours
Reaction progress should be monitored by TLC or LC-MS.
Step-by-Step Procedure
Caption: General experimental workflow for the Suzuki coupling protocol.
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (e.g., 1.0 mmol, 291 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.[4]
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL) via syringe. The solvents should be degassed beforehand by bubbling with argon for 15-20 minutes.
Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 16.3 mg) to the stirring mixture. Immediately reseal the flask and purge with inert gas for another 5 minutes.
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for the specified time. Monitor the consumption of the starting material using an appropriate analytical method (e.g., TLC with a Hexane:Ethyl Acetate eluent or LC-MS).
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (e.g., 10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[21][22]
Isolation: Combine the organic layers. Wash the combined extracts with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[21]
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.[23] A gradient eluent system of hexane and ethyl acetate is typically effective for separating the desired biaryl product from impurities.
Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst (decomposed Pd source or oxidized ligand).- Insufficient degassing (presence of O₂).- Base is not strong enough or has absorbed moisture.- Low reaction temperature.
- Use a fresh bottle of catalyst and ligand.- Ensure the reaction setup is rigorously purged with inert gas.- Use freshly ground, anhydrous K₃PO₄ as a stronger base.- Increase the reaction temperature in 10 °C increments (up to 120 °C).
Protodeboronation of Boronic Acid
- The boronic acid is sensitive to hydrolysis under the reaction conditions.- Reaction time is excessively long.
- Use anhydrous conditions with a base like K₃PO₄ and a solvent like toluene.[18]- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Homocoupling of Boronic Acid
- Presence of oxygen leading to oxidative coupling.- Pd(II) species in the mixture without sufficient reduction to Pd(0).
- Improve degassing procedure.[4]- Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for precatalysts like PdCl₂(dppf)).- Consider adding the boronic acid slowly to the reaction mixture.
Difficulty Purifying Product
- Co-elution of the product with unreacted boronic acid or its homocoupled byproduct on silica gel.[23][24]
- During workup, perform a basic wash (e.g., with 1M NaOH) to extract the acidic boronic acid into the aqueous layer (ensure your product is stable to base).- Alternatively, attempt recrystallization if the product is a solid.[23][25]- Modify the chromatography eluent system, perhaps by adding a small percentage of a more polar solvent like methanol.
Conclusion
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and its application to heterocyclic systems like 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is critical for advancing drug discovery efforts. By understanding the mechanistic underpinnings of the reaction and carefully controlling key parameters such as the catalyst system, base, and atmosphere, researchers can reliably and efficiently synthesize a diverse array of 5-aryl pyrimidine derivatives. The protocol detailed herein serves as a validated and robust starting point for these synthetic endeavors.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Funes-Ardoiz, I., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
Funes-Ardoiz, I., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
The Organic Chemist. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
Ciaffone, M. A., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
Wang, D., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley Online Library. [Link]
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]
Wotring, J. W., et al. (2010). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
The Sonogashira Coupling of 5-Iodopyrimidine Derivatives: A Detailed Guide to Reaction Conditions and Protocols
Introduction: The Strategic Importance of 5-Alkynylpyrimidines in Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Alkynylpyrimidines in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particularly in the realm of oncology.[1][2] The introduction of an alkynyl functional group at the C-5 position of the pyrimidine ring through the Sonogashira cross-coupling reaction is a powerful strategy for generating novel molecular architectures with significant therapeutic potential.[1] These 5-alkynylpyrimidine derivatives are key intermediates in the synthesis of a diverse range of bioactive molecules, including potent kinase inhibitors that target dysregulated signaling pathways in cancer.[1][2][3]
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, offers a robust and versatile method for the formation of C(sp²)-C(sp) bonds under relatively mild conditions.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the successful Sonogashira coupling of 5-iodopyrimidine derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.
A simplified representation of the copper-cocatalyzed Sonogashira reaction's catalytic cycle is depicted below:
Figure 1: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
The palladium cycle begins with the oxidative addition of the 5-iodopyrimidine to a Pd(0) complex. This is followed by a transmetalation step where the copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center. The final step is reductive elimination, which yields the desired 5-alkynylpyrimidine and regenerates the Pd(0) catalyst. The copper cycle's primary role is to activate the terminal alkyne by forming a more reactive copper acetylide intermediate.[5][6]
Core Components and Reaction Parameters for 5-Iodopyrimidine Derivatives
The success of a Sonogashira coupling with 5-iodopyrimidine substrates hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligands:
The choice of the palladium catalyst is critical for achieving high efficiency.[7] Both Pd(0) and Pd(II) precatalysts are commonly used. Pd(II) species are reduced in situ to the active Pd(0) catalyst.[5]
Commonly Used Catalysts:
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used Pd(0) catalyst, though it can be sensitive to air.[4]
Palladium(II) acetate (Pd(OAc)₂) with external phosphine ligands: Offers flexibility in tuning the catalytic activity by varying the ligand.[9]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A robust catalyst with bulky ligands that can be effective for challenging substrates.[6]
For electron-deficient heteroaryl halides like 5-iodopyrimidines, catalysts with electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and improve overall reaction performance.[6]
Copper(I) Co-catalyst:
Copper(I) iodide (CuI) is the most common co-catalyst and significantly accelerates the reaction by facilitating the deprotonation of the alkyne and promoting the transmetalation step.[5] However, the presence of copper can also lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[10]
Base:
An amine base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen iodide generated during the reaction.[11]
Commonly Used Bases:
Triethylamine (Et₃N): A widely used and effective base.[12][13]
Diisopropylamine (DIPA): Another common choice, sometimes offering advantages in specific systems.
Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): Can be employed in copper-free protocols.[9][14]
Solvent:
The solvent must be capable of dissolving all reaction components and should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.[15]
Commonly Used Solvents:
Tetrahydrofuran (THF): A versatile solvent for many Sonogashira reactions.[16]
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be beneficial for less soluble substrates.[12]
Toluene: A non-polar option that can be advantageous in certain cases.
Acetonitrile (CH₃CN): Can also be an effective solvent.[17]
Comparative Reaction Conditions for 5-Iodopyrimidine Derivatives
The optimal reaction conditions can vary depending on the specific 5-iodopyrimidine and terminal alkyne used. The following table summarizes representative conditions from the literature for the Sonogashira coupling of various pyrimidine derivatives.
5-Iodopyrimidine Derivative
Terminal Alkyne
Pd Catalyst (mol%)
CuI (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
4-Chloro-5-iodopyrimidin-2-amine
Phenylacetylene
Pd(PPh₃)₄ (5)
10
Et₃N
THF
60-80
12
High
5-Iodopyrimidine
Trimethylsilylacetylene
PdCl₂(PPh₃)₂ (5)
5
Et₃N
DMF
65
4
90
2-Amino-5-iodopyrimidine
1-Heptyne
Pd(OAc)₂ (2.5) / PPh₃ (5)
5
DIPA
Toluene
80
6
85
2,4-Dichloro-5-iodopyrimidine
2-Methyl-3-butyn-2-ol
PdCl₂(PPh₃)₂ (3)
5
Et₃N
THF
RT
3
92
5-Iodouracil
Propargyl alcohol
Pd(dppf)Cl₂ (2)
4
Et₃N
DMF
50
5
88
Detailed Experimental Protocol: Sonogashira Coupling of 4-Chloro-5-iodopyrimidin-2-amine with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling of a 5-iodopyrimidine derivative. Optimization may be required for different substrates.[1]
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-chloro-5-iodopyrimidin-2-amine, Pd(PPh₃)₄, and CuI.
Solvent and Base Addition: Add anhydrous THF followed by anhydrous triethylamine to the flask via syringe.
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for rigorous degassing.
Alkyne Addition: Add phenylacetylene to the reaction mixture dropwise via syringe.
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
Extraction: Wash the filtrate with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-chloro-5-(phenylethynyl)pyrimidin-2-amine.
Workflow for Synthesis and Screening:
The synthesis of these pyrimidine derivatives is often the first step in a drug discovery pipeline. The following diagram outlines a typical workflow.
Figure 2: A typical workflow for the synthesis and screening of novel pyrimidine-based kinase inhibitors.
Troubleshooting and Optimization
While the Sonogashira coupling is generally robust, challenges can arise, particularly with electron-deficient heteroaryl halides.
Low or No Conversion:
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Pd(II) precatalysts are generally more stable than Pd(0) catalysts.[15]
Impure Reagents: Use high-purity 5-iodopyrimidine, alkyne, and anhydrous, degassed solvents and bases. Impurities can poison the catalyst.[15]
Insufficient Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-deficient pyrimidines may require heating to facilitate oxidative addition.[5]
Formation of Palladium Black:
The appearance of a black precipitate indicates decomposition of the palladium catalyst. This can be caused by oxygen in the reaction mixture, impurities, or an inappropriate solvent. Rigorous degassing and the use of high-purity reagents are crucial.
Alkyne Homocoupling (Glaser Coupling):
This side reaction is promoted by oxygen and the copper co-catalyst.[10] Ensure the reaction is performed under strictly anaerobic conditions. If homocoupling persists, consider reducing the amount of CuI or employing a copper-free protocol.
Copper-Free Sonogashira Protocols:
To avoid issues related to copper, such as Glaser coupling and potential product contamination, copper-free Sonogashira reactions have been developed.[18][19] These methods often require specific ligands, different bases (e.g., inorganic bases), and may necessitate higher reaction temperatures to proceed efficiently.[6][8]
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of 5-alkynylpyrimidine derivatives, providing a gateway to a vast chemical space of potential drug candidates. A thorough understanding of the reaction mechanism, careful selection of catalysts and reagents, and meticulous control of reaction conditions are paramount for achieving high yields and purity. The protocols and troubleshooting guidance provided in this application note serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrimidine-based therapeutics.
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Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
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Park, J. C., et al. (2013). Systematic analysis of palladium-graphene nanocomposites and their catalytic applications in Sonogashira reaction. Journal of Industrial and Engineering Chemistry, 19(4), 1293-1298.
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Lin, Y.-A., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(42), 16792-16795.
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2020). Jurnal Pendidikan Kimia Indonesia, 4(1), 1-7.
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024). Processes, 12(7), 1351.
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Magnetochemistry, 11(12), 268.
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102.
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655–657.
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
ResearchGate. (n.d.).
SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE C
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Iodo-Pyrimidines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Substituted Pyrimidines The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is paramount for modulating the pharmacological properties of these molecules. Among the various positions on the pyrimidine scaffold, the C5 position is of particular interest. Substitution at this position can significantly influence the molecule's interaction with biological targets. Nucleophilic Aromatic Substitution (SNAr) on 5-halo-pyrimidines provides a powerful and versatile method for introducing a wide array of functional groups at this crucial position.
This application note provides a detailed guide to the procedure for nucleophilic aromatic substitution on 5-iodo-pyrimidines. While chloro- and fluoro-pyrimidines are more commonly employed in SNAr reactions due to the higher electronegativity of the leaving group, 5-iodo-pyrimidines offer unique reactivity profiles and can be advantageous in certain synthetic strategies, particularly in subsequent cross-coupling reactions. Herein, we delve into the mechanistic underpinnings, provide detailed experimental protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The SNAr Pathway on Pyrimidines
The Nucleophilic Aromatic Substitution (SNAr) reaction on pyrimidines proceeds via a two-step addition-elimination mechanism. The inherent electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack.[1]
The key steps of the mechanism are as follows:
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the iodine leaving group (C5). This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the pyrimidine ring is temporarily broken in this intermediate.
Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized across the pyrimidine ring and is effectively stabilized by the electron-withdrawing nitrogen atoms through resonance.[4] The presence of additional electron-withdrawing groups on the ring can further enhance this stabilization.
Elimination of the Leaving Group: In the final step, the aromaticity of the pyrimidine ring is restored by the expulsion of the iodide leaving group.
The reactivity of halogens in SNAr reactions on pyrimidines generally follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic. However, the C-I bond is weaker, which can facilitate the elimination step.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and nucleophiles.
Protocol 1: Amination of 5-Iodo-Pyrimidine
This protocol describes the reaction of a 5-iodo-pyrimidine with an amine nucleophile.
Materials:
5-Iodo-pyrimidine substrate (1.0 equiv)
Amine nucleophile (1.0-1.2 equiv)
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)) (1.5-2.0 equiv)
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or 1,4-Dioxane)
Reaction vessel (e.g., round-bottom flask with a condenser)
Stirring apparatus
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
To a dry reaction vessel under an inert atmosphere, add the 5-iodo-pyrimidine substrate and the anhydrous solvent.
Add the amine nucleophile to the reaction mixture.
Add the base to the reaction mixture.
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thiolation of 5-Iodo-Pyrimidine
This protocol describes the reaction of a 5-iodo-pyrimidine with a thiol nucleophile.
Materials:
5-Iodo-pyrimidine substrate (1.0 equiv)
Thiol nucleophile (1.0-1.2 equiv)
Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)) (1.1-1.5 equiv)
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Reaction vessel
Stirring apparatus
Inert atmosphere
Procedure:
If using a strong base like NaH, to a suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, add the thiol nucleophile dropwise. Stir for 15-30 minutes to form the thiolate.
Add a solution of the 5-iodo-pyrimidine substrate in the anhydrous solvent to the reaction mixture.
Allow the reaction to warm to room temperature or heat as required (monitor by TLC or LC-MS).
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 3: Alkoxylation of 5-Iodo-Pyrimidine
This protocol describes the reaction of a 5-iodo-pyrimidine with an alcohol nucleophile (alkoxide).
Materials:
5-Iodo-pyrimidine substrate (1.0 equiv)
Alcohol nucleophile (can be used as solvent or in excess)
Strong base (e.g., Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)) (1.1-1.5 equiv)
Anhydrous solvent (e.g., the corresponding alcohol or an inert solvent like THF)
Reaction vessel
Stirring apparatus
Inert atmosphere
Procedure:
To the alcohol (either as the solvent or in an inert solvent) at 0 °C under an inert atmosphere, carefully add the strong base in portions to generate the alkoxide.
Add the 5-iodo-pyrimidine substrate to the reaction mixture.
Stir the reaction at room temperature or heat under reflux until the reaction is complete (monitor by TLC or LC-MS).
Cool the reaction mixture and carefully neutralize with a dilute acid (e.g., 1M HCl).
Remove the solvent under reduced pressure.
Partition the residue between water and a suitable organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the SNAr of 5-iodo-pyrimidines with various nucleophiles. Please note that these are representative examples and optimal conditions may vary.
Substrate (Example)
Nucleophile
Base/Catalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
2-Amino-5-iodopyrimidine
Morpholine
K₂CO₃
DMF
100
12
~85
2,4-Dichloro-5-iodopyrimidine
Benzylamine
TEA
EtOH
Reflux
6
~70-80
5-Iodopyrimidine
Sodium thiophenoxide
-
DMF
80
4
~90
2-Chloro-5-iodopyrimidine
Ethanethiol
NaH
THF
RT
8
~75
5-Iodopyrimidine
Sodium methoxide
-
MeOH
Reflux
12
~60-70
4-Chloro-5-iodopyrimidine
Phenol
K₂CO₃
MeCN
80
24
~50-60
Workflow Visualization
The general workflow for a typical SNAr reaction on a 5-iodo-pyrimidine can be visualized as follows:
Application Notes and Protocols for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine: A Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Kinase Inhibition The pyrimidine nucleus is a cornerstone in the edifice of modern medicinal chemistry, particularly in the design of kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in the edifice of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to act as competitive inhibitors at the kinase ATP-binding site.[1][3] This inherent bioisosteric relationship has rendered the pyrimidine scaffold a "privileged structure," forming the backbone of numerous FDA-approved drugs targeting a wide array of protein kinases.[2][4] The strategic functionalization of the pyrimidine ring at its various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an exceptionally versatile starting point for drug discovery campaigns.[5][6]
This guide focuses on the utility of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine , a key building block for the synthesis of next-generation kinase inhibitors. The presence of an iodine atom at the C5 position offers a reactive handle for the introduction of diverse chemical moieties through well-established cross-coupling reactions. The N-isobutyl and 6-methyl groups provide a foundational structural motif that can be further elaborated to achieve desired interactions within the kinase active site.
These application notes will provide a detailed exposition on the strategic use of this building block, complete with step-by-step protocols for the synthesis of a hypothetical kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) pathway, a critical signaling node in oncology.[7]
Chemical Properties and Handling
Property
Value
IUPAC Name
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Molecular Formula
C9H14IN3
Molecular Weight
291.13 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, and chlorinated solvents
Storage
Store at 2-8°C, protected from light and moisture
Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Strategy: From Building Block to Potent Inhibitor
The strategic utility of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[8][9][10] These reactions allow for the facile introduction of aryl, heteroaryl, or amino substituents at the C5 position, a region of the kinase inhibitor that often extends into the solvent-exposed region of the ATP-binding pocket, influencing selectivity and potency.[11]
Herein, we outline a two-step synthetic protocol to generate a hypothetical EGFR inhibitor, Compound 2 , starting from our key building block. The first step involves a Suzuki-Miyaura coupling to introduce a 4-methoxyphenyl group at the C5 position. The second step is a conceptual discussion on further functionalization, for which a detailed protocol is beyond the scope of this note but represents a logical next step in a drug discovery program.
Caption: Synthetic workflow for the generation of a hypothetical EGFR inhibitor.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of N-isobutyl-5-(4-methoxyphenyl)-6-methylpyrimidin-4-amine (Compound 1)
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine with (4-methoxyphenyl)boronic acid.[8][12][13]
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
Add a 4:1:1 mixture of toluene, ethanol, and a 2 M aqueous solution of sodium carbonate. The total solvent volume should be sufficient to dissolve the starting materials upon heating.
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Compound 1 as a solid.
Expected Outcome: The Suzuki-Miyaura coupling is generally a high-yielding reaction, and one can expect to obtain the desired product in good to excellent yields (70-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application in Kinase Inhibition: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Our hypothetical inhibitor, Compound 2 , is designed to target the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound 2.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a generalized method for assessing the inhibitory activity of a synthesized compound against a specific kinase, in this case, EGFR.
Materials:
Recombinant human EGFR kinase
Poly(Glu, Tyr) 4:1 peptide substrate
Adenosine-5'-triphosphate (ATP)
Synthesized inhibitor (Compound 2)
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
ADP-Glo™ Kinase Assay kit (Promega) or similar
White, opaque 96-well plates
Multimode plate reader capable of luminescence detection
Procedure:
Prepare a serial dilution of the inhibitor (Compound 2) in DMSO. A typical starting concentration range is 100 µM to 1 nM.
In a 96-well plate, add the kinase buffer.
Add the peptide substrate and the inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Add the recombinant EGFR kinase to all wells except the negative control.
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
Incubate the reaction mixture at 30°C for 60 minutes.
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
Measure the luminescence using a plate reader.
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine serves as an exemplary starting material for the synthesis of novel kinase inhibitors. Its strategic design allows for the facile introduction of diverse chemical functionalities through robust and well-documented synthetic methodologies. The protocols outlined in this guide provide a clear pathway for the generation and initial in vitro evaluation of a hypothetical EGFR inhibitor.
Further optimization of the synthesized lead compound could involve diversification at the C5 position with other aryl or heteroaryl groups to probe the structure-activity relationship (SAR). Additionally, modification of the N-isobutyl group could be explored to enhance interactions with the kinase hinge region. The ultimate goal of such a drug discovery program would be to develop a potent, selective, and orally bioavailable kinase inhibitor with a favorable safety profile for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
Benchchem. Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
PubMed. Scaffold-based design of kinase inhibitors for cancer therapy.
ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
ACS Publications. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
MDPI. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.
bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
MDPI. Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
Benchchem. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
ScienceDirect. Pyrimidine derivatives: Significance and symbolism.
National Institutes of Health. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
National Institutes of Health. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.
Bioengineer.org. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
Application Notes and Protocols for the Synthesis of Heterocycles using 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Abstract: This technical guide provides detailed application notes and experimental protocols for the utilization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine as a versatile building block in the synthesis of complex h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This technical guide provides detailed application notes and experimental protocols for the utilization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine as a versatile building block in the synthesis of complex heterocyclic structures. Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their ability to engage with biological targets.[1][2] The title compound, featuring a strategically placed iodine atom at the C5 position, serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. This guide focuses on three cornerstone methodologies for C-C and C-N bond formation: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each method, we provide insights into the reaction mechanism, detailed step-by-step protocols, and guidance on optimizing reaction conditions for researchers in synthetic chemistry and drug development.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a fundamental heterocycle that forms the core of nucleobases like cytosine, thymine, and uracil. Its prevalence in nature has made it a focal point in medicinal chemistry for designing molecules that can interact with a wide range of biological systems.[1] Halogenated pyrimidines, such as 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, are particularly valuable. The iodine atom at the electron-deficient C5 position acts as a versatile synthetic handle, enabling the facile introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions.[1] This modular approach allows for the systematic exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
This document outlines robust and reproducible protocols for leveraging this key intermediate in three powerful transformations to construct novel pyrimidine-based heterocycles.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds.[3] It is widely used for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Reaction Principle & Catalytic Cycle
The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine substrate.
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst.
Scalable synthesis methods for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Strategic Overview The synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine represents a critical workflow in the production of Type I and Type II kinase inhibitors, specifically those targeting JAK2 and FLT3 pathway...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine represents a critical workflow in the production of Type I and Type II kinase inhibitors, specifically those targeting JAK2 and FLT3 pathways. The pyrimidine core serves as the hinge-binding motif, while the C5-iodine acts as a versatile handle for subsequent Suzuki-Miyaura or Sonogashira couplings to build extended molecular scaffolds.
This guide deviates from standard academic preparations by focusing on process scalability . While academic routes often prioritize speed (e.g., using expensive reagents like NIS on small scales), this protocol balances purity profile with cost-efficiency, utilizing a robust Iodination
Chlorination sequence.
Retrosynthetic Logic
The most reliable route avoids direct alkylation of an exocyclic amine (which leads to poly-alkylation impurities). Instead, we utilize a nucleophilic aromatic substitution (
) on a chlorinated intermediate.
Figure 1: Retrosynthetic pathway designed to minimize side-reactions and maximize regioselectivity.
Detailed Experimental Protocols
Stage 1: Regioselective C5-Iodination
Objective: Install the iodine atom at the electron-rich C5 position of the pyrimidinone ring.
Challenge: Avoiding di-iodination and managing iodine waste streams.
Reagents & Materials:
4-Hydroxy-6-methylpyrimidine (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 eq) [Preferred for purity] OR Iodine (
)/NaOH [Preferred for cost]
Solvent: Acetic Acid (AcOH) or DMF
Quench: 10% Sodium Thiosulfate (
)
Protocol (NIS Method - High Purity):
Dissolution: Charge a glass-lined reactor with 4-Hydroxy-6-methylpyrimidine (100 g, 0.908 mol) and Glacial Acetic Acid (500 mL). Stir until a suspension forms.
Addition: Add N-Iodosuccinimide (224 g, 1.0 mol) portion-wise over 30 minutes. Note: The reaction is slightly exothermic; maintain internal temperature < 35°C.
Reaction: Heat the mixture to 80°C for 2–3 hours. Monitor via HPLC (Target: < 2% starting material).
Work-up: Cool to 20°C. Pour the mixture into ice-water (2 L).
Filtration: The product precipitates as a solid.[1] Filter and wash the cake with water (2 x 200 mL) and cold acetone (100 mL) to remove succinimide byproducts.
Drying: Dry in a vacuum oven at 50°C.
Expected Yield: 85–92%
Appearance: Off-white to pale yellow solid.
Technical Insight: The C5 position is highly nucleophilic due to the resonance donation from the 4-OH (tautomerizing to the keto form). NIS provides a "clean" source of
without the strong oxidative environment of , preventing ring cleavage.
Stage 2: Deoxychlorination (The Safety Critical Step)
Objective: Convert the tautomeric hydroxyl group to a reactive chloride leaving group.
Safety Warning: This reaction generates HCl gas and requires careful quenching of excess
.
Reagents:
5-Iodo-6-methylpyrimidin-4(3H)-one (from Stage 1)
Phosphorus Oxychloride (
) (3.0 eq)
Base: N,N-Diethylaniline or Triethylamine (1.0 eq) – Catalyzes the reaction and buffers HCl.
Protocol:
Setup: Equip a reactor with a reflux condenser, mechanical stirrer, and a caustic scrubber (NaOH trap) for HCl off-gassing.
Charging: Add the Stage 1 intermediate (100 g) to the reactor. Carefully add
(300 mL) followed by slow addition of N,N-Diethylaniline.
Reflux: Heat to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the chlorinated product forms.
Quenching (Critical):
Distill off excess
under reduced pressure (recover for reuse).
Dilute the residue with Dichloromethane (DCM).
Slowly pour the organic mixture into crushed ice/water with vigorous stirring. Maintain temperature < 10°C.
Extraction: Separate the organic layer.[2] Wash with saturated
Stability:[5] Store at 4°C; the chloro-iodo intermediate is sensitive to moisture.
Stage 3:
Amination with Isobutylamine
Objective: Displacement of the C4-chloride with isobutylamine.
Reagents:
4-Chloro-5-iodo-6-methylpyrimidine (1.0 eq)
Isobutylamine (1.2 – 1.5 eq)
Base: Diisopropylethylamine (DIPEA) (1.5 eq)
Solvent: Isopropanol (IPA) or Ethanol
Protocol:
Reaction: Dissolve the chloro-intermediate (50 g) in IPA (250 mL). Add DIPEA (37 g) and Isobutylamine (17 g).
Heating: Heat to 60–70°C. The reaction is typically fast (1–2 hours) due to the electron-withdrawing effect of the adjacent iodine atom making C4 highly electrophilic.
Monitoring: HPLC should show complete conversion of the chloride.
Crystallization (Self-Validating Purification):
Cool the mixture to Room Temperature.
Add Water (250 mL) slowly to induce precipitation.
Stir for 1 hour at 0–5°C.
Filtration: Collect the solid. Recrystallize from Ethanol/Water if purity is < 98%.
Process Safety & Control Logic
The scale-up of this synthesis relies on managing the exothermic nature of the
quench. The following logic flow describes the safety architecture.
Figure 2: Critical Decision Tree for the safe quenching of the chlorination reaction.
Analytical Specifications
Data validation is required to ensure the material is suitable for downstream pharmaceutical applications.
Test Parameter
Specification
Method
Rationale
Appearance
White to off-white solid
Visual
Colored impurities often indicate iodine degradation.
Purity
> 98.5% (Area %)
HPLC (C18, ACN/H2O)
Critical for preventing side-reactions in next-step couplings.
Identity
Conforms to Structure
1H-NMR (DMSO-d6)
Confirm N-isobutyl doublet and methyl singlet.
Residual Solvents
< 5000 ppm (IPA)
GC-Headspace
ICH Q3C compliance.
Water Content
< 0.5% w/w
Karl Fischer
Moisture interferes with anhydrous coupling reactions.
Key NMR Signals (Predicted):
0.95 (d, 6H, Isopropyl )
1.90 (m, 1H, Methine )
2.45 (s, 3H, Pyrimidine )
3.25 (t, 2H, )
8.20 (s, 1H, Pyrimidine H2)
References
Preparation of Pyrimidine Derivatives (Iodination Methods). PrepChem. Accessible synthesis of 5-iodo-pyrimidines using N-iodosuccinimide.[2][6]
Scalable Synthesis of 4-chloro-5-iodo-pyrimidines. BenchChem Technical Protocols. Detailed workflow for handling chlorination and iodination sequences in pyrimidine chemistry.
Nucleophilic Substitution of 4-Chloropyrimidines. National Institutes of Health (PubMed). "Scalable Preparation of Substituted Pyrimidines via SNAr." Org Lett.[7][8] 2021.[5][8][9]
Green Approaches to Pyrimidine Iodination. MDPI Molecules. Comparative analysis of NIS vs. Green iodination methods.
Application Note: Functionalization Strategies for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
This Application Note is designed as a definitive technical guide for the functionalization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine . It addresses the specific reactivity profile of electron-deficient 5-iodopyrimi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the functionalization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine . It addresses the specific reactivity profile of electron-deficient 5-iodopyrimidines and provides optimized protocols for Carbon-Carbon and Carbon-Nitrogen bond formation.[1]
Introduction & Reactivity Profile
The scaffold 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine represents a privileged core in medicinal chemistry, particularly in the synthesis of JNK, JAK, and CDK kinase inhibitors.[1] Its value lies in the orthogonal reactivity of its substituents:
C-5 Iodide (Electrophile): The primary handle for functionalization. The electron-deficient nature of the pyrimidine ring makes this position highly activated for Palladium-catalyzed oxidative addition, significantly more so than phenyl iodides.[1]
C-4 Amino Group (Nucleophile/Acid): The N-isobutylamino group possesses a labile proton (
in DMSO). While generally tolerated in cross-coupling, it can compete as a nucleophile or poison catalysts if bases are too strong (e.g., NaH, LiHMDS).[1]
C-6 Methyl (Steric/Benzylic): Provides steric bulk that directs regioselectivity but can be susceptible to lateral oxidation under forcing conditions.
Strategic Imperative: The goal of this guide is to provide protocols that selectively engage the C-5 Iodine while preserving the integrity of the C-4 amine and C-6 methyl groups.
Reagent Selection Guide
Success depends on matching the catalyst system to the pyrimidine's electronic bias.
Component
Recommendation
Rationale (Mechanism)
Catalyst Precursor
Pd(dppf)Cl₂·DCM or Pd₂(dba)₃
The pyrimidine nitrogens can coordinate to Pd, arresting the cycle. Bidentate ligands like dppf prevent this sequestering better than PPh₃.
Ligand (Advanced)
XPhos or SPhos
For sterically demanding couplings (Suzuki/Buchwald). These electron-rich phosphines facilitate oxidative addition into the C-I bond and stabilize the Pd(0) species.
Base
K₂CO₃ or Cs₂CO₃
Mild enough to avoid deprotonating the N-isobutyl group (which would shut down the reaction via formation of an unreactive amidate-Pd complex) but strong enough to activate boronic acids.
Solvent System
1,4-Dioxane/Water (4:1)
The "wet" environment is crucial for the transmetalation step in Suzuki couplings involving electron-deficient heterocycles.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Target: Introduction of Aryl/Heteroaryl groups at C-5.[1]
Mechanistic Insight: 5-Iodopyrimidines are prone to protodehalogenation (loss of Iodine) if the transmetalation is slow. We use a high catalyst loading and a boronic ester excess to drive the cycle faster than the side reaction.
Charge: In a reaction vial equipped with a stir bar, combine the pyrimidine substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).
Inert: Seal the vial and purge with Argon for 5 minutes. Note: Oxygen is the enemy of active Pd(0).
Solvate: Inject degassed 1,4-Dioxane followed by the 2M Na₂CO₃ solution.
React: Heat the mixture to 90°C for 4–12 hours.
Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting material (M+H mass) and the emergence of the biaryl product.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[2][3]
Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrimidines are polar; expect elution at 40–60% EtOAc.
Protocol B: Sonogashira Coupling (C-C Bond Formation)
Target: Introduction of Alkynes at C-5.
Mechanistic Insight: The "Copper Effect" is pronounced here. While CuI accelerates the reaction, it can also promote homocoupling of the alkyne (Glaser coupling). We use a slight excess of alkyne and strictly anaerobic conditions.
Dissolve: Dissolve substrate in anhydrous DMF (0.2 M) in a screw-cap vial.
Add Base/Alkyne: Add TEA and the terminal alkyne.
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI simultaneously under a stream of Argon.
Reaction: Stir at 60°C for 2–6 hours.
Warning: Do not overheat (>80°C) as this promotes degradation of the pyrimidine core.
Quench: Pour into a saturated NH₄Cl solution (complexes copper). Extract with EtOAc.[2][3]
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Displacement of Iodine with secondary amines.
Mechanistic Insight: This is the most challenging transformation due to the competitive coordination of the substrate's own amine. We utilize BrettPhos , a ligand specifically designed to prevent catalyst poisoning in aminations.[1]
Materials:
Substrate: 1.0 equiv
Reagent: Primary/Secondary Amine (1.2 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: BrettPhos (4 mol%)
Base: Cs₂CO₃ (2.0 equiv) - Avoid NaOtBu to prevent deprotonation of the substrate.
Application Notes and Protocols for Buchwald-Hartwig Amination Involving 5-Iodo-Pyrimidines
Introduction: The Strategic Importance of 5-Aminopyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of an a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of an amino group at the C5 position of the pyrimidine ring unlocks a vast chemical space for the synthesis of novel compounds with diverse biological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant advantage over traditional methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Buchwald-Hartwig amination protocols specifically for the coupling of amines with 5-iodo-pyrimidines. We will delve into the mechanistic nuances of this transformation, provide detailed, field-proven protocols, and offer insights into overcoming the unique challenges associated with this class of substrates.
Mechanistic Overview: Navigating the Challenges of 5-Iodo-pyrimidine Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired aminopyrimidine and regenerate the Pd(0) catalyst.
However, the application of this reaction to 5-iodo-pyrimidines presents two primary challenges:
Catalyst Inhibition by Pyrimidine Nitrogens: The lone pairs of the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This can slow down or completely stall the catalytic cycle.
Iodide-Mediated Catalyst Inhibition: Aryl iodides, while generally more reactive towards oxidative addition than other aryl halides, can be problematic. The iodide anion generated during the reaction can form stable, unreactive palladium-iodide dimer complexes, effectively taking the catalyst out of the active cycle.[2]
Overcoming these challenges is paramount for achieving efficient and high-yielding amination of 5-iodo-pyrimidines. The key to success lies in the judicious selection of the ligand, base, and solvent system.
The Critical Role of Ligands
The choice of phosphine ligand is the most critical parameter in a successful Buchwald-Hartwig amination of 5-iodo-pyrimidines. Modern, sterically hindered, and electron-rich biarylphosphine ligands have revolutionized the field. These ligands promote the desired catalytic cycle through several mechanisms:
Steric Hindrance: The bulk of the ligand physically shields the palladium center, preventing the coordination of the pyrimidine nitrogens. This steric bulk also facilitates the reductive elimination step, which is often the rate-limiting step of the reaction.
Electron-Richness: Electron-donating groups on the ligand increase the electron density on the palladium atom, which promotes the oxidative addition of the aryl iodide.
Chelation (for bidentate ligands): Bidentate ligands, such as Josiphos, BINAP, and DPPF, can chelate to the palladium center, preventing the formation of inactive palladium-iodide dimers.[2]
The diagram below illustrates the general catalytic cycle and the points of potential inhibition.
Caption: Catalytic cycle of the Buchwald-Hartwig amination and potential inhibition pathways.
Recommended Starting Protocols
Based on literature precedent for the amination of halo-pyrimidines and strategies to mitigate catalyst inhibition, the following protocols are recommended as a starting point for the Buchwald-Hartwig amination of 5-iodo-pyrimidines. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of 5-Iodo-pyrimidine with Primary and Secondary Amines using a Josiphos Ligand
This protocol is based on the highly active catalyst system developed by Hartwig and is particularly recommended for challenging couplings.[3]
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
Anhydrous 1,4-dioxane or tert-butanol (reaction solvent)
Procedure:
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and the base (K₃PO₄ or Cs₂CO₃).
Evacuate and backfill the tube with argon or nitrogen three times.
Add the 5-iodo-pyrimidine and the amine to the Schlenk tube.
Add the anhydrous solvent (1,4-dioxane or tert-butanol) via syringe.
Place the sealed tube in a preheated oil bath at 100-120 °C.
Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, follow the workup and purification procedure described in Protocol 1.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Data Presentation: Representative Examples of Buchwald-Hartwig Amination of Halo-pyrimidines
The following table summarizes representative examples of the Buchwald-Hartwig amination of halo-pyrimidines with various amines. While specific examples for 5-iodo-pyrimidines are limited in the literature, these examples with 5-bromo- and 5-chloro-pyrimidines provide a strong indication of the expected reactivity and can serve as a basis for reaction optimization.
- Inactive catalyst- Catalyst inhibition by pyrimidine or iodide- Insufficiently anhydrous conditions- Incorrect base
- Use a fresh, high-quality catalyst and ligand.- Switch to a bulkier, more electron-rich ligand (e.g., Josiphos, BrettPhos).- Use a solvent in which the iodide salt is poorly soluble (e.g., toluene).- Ensure all reagents and solvents are strictly anhydrous.- Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
Formation of side products (e.g., hydrodehalogenation)
- Presence of water- Unfavorable ligand
- Use rigorously dried reagents and solvents.- Switch to a different ligand.
Difficulty in purification
- Residual palladium catalyst
- Filter the reaction mixture through a pad of Celite.- Consider using a palladium scavenger resin.
Conclusion
The Buchwald-Hartwig amination of 5-iodo-pyrimidines is a highly valuable transformation for the synthesis of medicinally relevant compounds. While challenges such as catalyst inhibition by the pyrimidine ring and the iodide byproduct exist, these can be effectively overcome through the use of modern, sterically hindered, and electron-rich phosphine ligands. The protocols and insights provided in this application note serve as a robust starting point for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.
References
Hartwig, J. F., et al. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships." Journal of the American Chemical Society2007 , 129 (25), 7734–7744. [Link]
Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society2008 , 130 (41), 13552–13554. [Link]
"HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS." [Link]
Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Organic Letters2008 , 10 (16), 3505–3508. [Link]
Bacsa, I., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry2018 , 14, 963-969. [Link]
Technical Support Center: Synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Welcome to the technical support guide for the synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This document provides an in-depth, experience-driven approach to successfully synthesize and troubleshoot this key...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This document provides an in-depth, experience-driven approach to successfully synthesize and troubleshoot this key chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own laboratory setting.
Section 1: Synthesis Overview and Recommended Protocol
The synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is most efficiently achieved through the direct electrophilic iodination of its precursor, N-isobutyl-6-methylpyrimidin-4-amine. The C-5 position of the pyrimidine ring is electronically activated by the two nitrogen atoms and the C-4 amino group, making it the prime target for electrophilic substitution.
Our recommended method utilizes N-Iodosuccinimide (NIS) in an acidic medium. NIS is a reliable and manageable source of electrophilic iodine (I⁺), and the acidic catalyst enhances the reactivity of the iodinating agent.[1]
Reaction Scheme:
Step 1: Synthesis of the precursor, N-isobutyl-6-methylpyrimidin-4-amine (not detailed here, but typically involves condensation reactions or nucleophilic substitution on a 4-chloropyrimidine).
Step 2: Electrophilic iodination at the C-5 position.
Caption: Reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure success.
1. Reagent Preparation and Stoichiometry:
Reagent
MW ( g/mol )
Amount (mmol)
Equivalents
Mass/Volume
N-isobutyl-6-methylpyrimidin-4-amine
165.23
10.0
1.0
1.65 g
N-Iodosuccinimide (NIS)
224.99
11.0
1.1
2.47 g
Glacial Acetic Acid
60.05
-
-
25 mL
5% Sodium Thiosulfate (aq.)
-
-
-
As needed
Saturated Sodium Bicarbonate (aq.)
-
-
-
As needed
Ethyl Acetate
-
-
-
~100 mL
Brine
-
-
-
~30 mL
2. Reaction Setup and Execution:
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10.0 mmol) of N-isobutyl-6-methylpyrimidin-4-amine in 25 mL of glacial acetic acid. Stir until a homogeneous solution is formed.
Addition of NIS: To the stirring solution, add 2.47 g (11.0 mmol) of N-Iodosuccinimide in one portion at room temperature. Causality Note: A slight excess (1.1 eq) of NIS is used to ensure complete conversion of the starting material.
Reaction Monitoring: Heat the reaction mixture to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ~100 mL of ice-water.
Work-up:
Add 5% aqueous sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears. This step removes any unreacted NIS or I₂.[2]
Carefully neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate until effervescence ceases (pH ~7-8).
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL) to remove residual inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
3. Purification:
The crude material, often an off-white or pale yellow solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%).
Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can yield a highly pure product.
Caption: Step-by-step experimental workflow.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material even after several hours. What's going wrong?
A1: This is a classic conversion issue, typically pointing to problems with reagents or conditions.
Cause 1: Inactive N-Iodosuccinimide (NIS). NIS can slowly decompose over time, especially if exposed to light or moisture, losing its electrophilic iodinating power.
Solution: Use freshly opened or properly stored NIS. If in doubt, purchase a new bottle. Always store NIS in a cool, dark, and dry place.
Cause 2: Insufficient Acid Catalysis. The reaction benefits from an acidic environment, which protonates NIS to make it a more potent electrophile.[1]
Solution: Ensure you are using glacial acetic acid. If your acid has absorbed atmospheric water, its effectiveness may be reduced. While stronger acids can be used, they increase the risk of side reactions.[3]
Cause 3: Suboptimal Temperature. While the reaction can proceed at room temperature, gentle heating (50-60°C) significantly accelerates the rate of this electrophilic aromatic substitution.
Solution: Implement controlled heating and maintain the temperature within the recommended range. Excessively high temperatures can lead to degradation.
Cause 4: Purity of Starting Material. Impurities in your N-isobutyl-6-methylpyrimidin-4-amine, particularly basic impurities, can consume the acid catalyst and interfere with the reaction.
Solution: Verify the purity of your starting material by NMR or LC-MS before starting the reaction. If necessary, purify it via column chromatography or recrystallization.
Q2: My reaction mixture turned into a dark, complex mess, and purification is yielding multiple, inseparable byproducts. What are these impurities?
A2: The formation of multiple byproducts suggests that side reactions are outcompeting the desired iodination.
Cause 1: Over-iodination. While less common on the pyrimidine core itself, highly activating conditions could potentially lead to undesired reactions.
Solution: Strictly adhere to the stoichiometry, using only a small excess (1.1 eq) of NIS. Adding the NIS in portions rather than all at once can sometimes provide better control.
Cause 2: Ring Decomposition. Using overly harsh acidic conditions (e.g., concentrated sulfuric or nitric acid instead of acetic acid) can lead to the degradation of the electron-rich pyrimidine ring.[3]
Solution: Stick to milder acids like glacial acetic acid. If stronger activation is needed, consider adding a catalytic amount of a stronger acid like trifluoroacetic acid (TFA) rather than using it as the solvent.[4]
Cause 3: Oxidation. The amine functionality can be susceptible to oxidation, although this is less common with NIS compared to harsher iodine/oxidant systems.
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions are a major issue, especially during prolonged heating.
Caption: A logic-flow diagram for troubleshooting.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the C-5 position of the pyrimidine ring preferentially iodinated?
A1: The regioselectivity is governed by the electronic properties of the pyrimidine ring. The two ring nitrogens are electron-withdrawing, generally deactivating the ring towards electrophilic attack. However, the amino group at the C-4 position is a powerful electron-donating group. Through resonance, it donates electron density primarily to the C-5 position, making it the most nucleophilic and thus the most reactive site for electrophilic attack.
Q2: Can I use molecular iodine (I₂) instead of NIS?
A2: Yes, molecular iodine can be used, but it is a much weaker electrophile than NIS and requires an activating agent to generate a more potent iodinating species (like I⁺).[5] Common systems include I₂ with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid (e.g., silver nitrate).[3][6] While effective, these methods can be harsher, less selective, and may present greater safety and disposal challenges compared to the use of NIS.
Q3: What is the detailed mechanism for iodination with NIS in acetic acid?
A3: The mechanism involves the activation of NIS by the acid catalyst, followed by electrophilic attack by the pyrimidine ring.
Activation: The carbonyl oxygen of NIS is protonated by acetic acid, which increases the electrophilicity of the iodine atom by creating a stronger pull of electrons away from it.
Electrophilic Attack: The electron-rich C-5 position of the N-isobutyl-6-methylpyrimidin-4-amine attacks the electrophilic iodine of the protonated NIS. This forms a resonance-stabilized cationic intermediate known as a sigma complex.
Deprotonation: A base (which can be the acetate conjugate base or another molecule of the starting material) removes the proton from the C-5 position, restoring the aromaticity of the pyrimidine ring and yielding the final product and succinimide as a byproduct.
Caption: The key steps of the iodination mechanism.
References
US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. (n.d.).
Balasubramaniyam, T., Kim, B.-S., Pallavi, B., Jin, H.-S., Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.
Balasubramaniyam, T., Kim, B.-S., Pallavi, B., Jin, H.-S., Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.
PrepChem.com. (n.d.). Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol.
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC. (n.d.).
Overcoming solubility issues of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine in DMSO
Technical Support Center: 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine in Dimethyl Sulfoxide (DMSO). While specific experimental data for this exact molecule is not extensively published, this document leverages established principles of medicinal chemistry and extensive laboratory experience with analogous pyrimidine derivatives to provide a robust troubleshooting framework. Our goal is to equip you with the knowledge and protocols to overcome solubility hurdles and ensure the integrity of your experimental outcomes.
The structure of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine presents several features that can contribute to limited solubility. The pyrimidine core offers some polarity, but this is counteracted by the large, lipophilic iodine atom and the non-polar N-isobutyl group. These substituents increase the molecule's crystal lattice energy and reduce its favorable interactions with polar solvents like DMSO at high concentrations.
Frequently Asked Questions (FAQs)
Q1: My 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is not dissolving in DMSO at my desired concentration. What are the first steps I should take?
A1: Start with a systematic approach. First, visually inspect the compound for any signs of impurity or degradation. Then, ensure you are using high-purity, anhydrous DMSO, as water can significantly reduce the solubility of hydrophobic compounds.[1] Begin by attempting to dissolve a small amount at a lower concentration to establish a baseline. If solubility is still an issue, proceed to gentle heating and agitation.[2]
Q2: I've prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous buffer for an assay. Why is this happening?
A2: This is a common issue known as precipitation upon solvent shifting.[3] Your compound is soluble in the strong organic solvent (DMSO) but is poorly soluble in the aqueous environment of your assay buffer. The final concentration of DMSO in the assay is likely too low to keep the compound in solution. To mitigate this, try a stepwise dilution, pre-warm the aqueous media, or investigate the use of solubilizing excipients.[3]
Q3: Can I heat the DMSO solution to improve solubility? Are there any risks?
A3: Yes, gentle heating can significantly increase solubility.[4] Use a water bath set to 30-40°C. Avoid aggressive heating (approaching the boiling point of DMSO, 189°C) as it can lead to the degradation of thermally sensitive compounds.[5] While many compounds are stable in DMSO, prolonged heating can be a risk, especially for complex molecules.[6] For iodo-substituted aromatic compounds, there is a potential, though generally low, risk of de-iodination or other side reactions at high temperatures in the presence of certain reagents, though this is less of a concern with DMSO alone.[7]
Q4: My compound precipitates out of the DMSO stock solution upon storage, even at room temperature. How can I prevent this?
A4: This phenomenon, often seen with supersaturated solutions, suggests that you have achieved kinetic solubility, which is not stable over the long term. To prevent precipitation, it is recommended to store solutions at the lowest practical concentration. If a high concentration is necessary, consider preparing fresh solutions for each experiment.[8] Storing in smaller aliquots can also help, as it minimizes exposure to atmospheric moisture from repeated opening and closing of the container.[9] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can decrease the solubility of your compound over time.[10]
Q5: Are there alternative solvents or co-solvents I can use if DMSO alone is insufficient?
A5: Absolutely. If you are facing significant solubility challenges, a co-solvent system may be necessary.[11] Solvents such as N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be effective.[12][13] For biological assays where toxicity is a concern, co-solvents like polyethylene glycol 400 (PEG400) or ethanol can be mixed with DMSO to improve solubility while maintaining biocompatibility at low final concentrations.[13][14]
Troubleshooting Workflow
When encountering solubility issues, a logical progression of steps can save time and material. The following workflow is designed to guide you from initial dissolution attempts to more advanced solubilization strategies.
Caption: A stepwise guide for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Standard Dissolution in 100% DMSO
This protocol outlines the standard procedure for dissolving a compound in DMSO.
Preparation: Ensure your vial and stir bar are clean and dry. Use high-purity, anhydrous DMSO (≤0.1% water).
Weighing: Accurately weigh the desired amount of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine into the vial.
Solvent Addition: Add the calculated volume of DMSO to reach your target concentration.
Mixing: Vortex the vial vigorously for 1-2 minutes at room temperature.
Observation: Visually inspect the solution against a dark background for any undissolved particulates. If the solution is not clear, proceed to Protocol 2.
Protocol 2: Aided Dissolution Using Heat and Sonication
This protocol should be used when the standard method is insufficient.
Heating: Place the vial from Protocol 1 into a water bath set to 30-40°C for 10-15 minutes. Intermittently vortex the sample. Caution: Do not exceed 40°C without prior knowledge of the compound's thermal stability.[2]
Sonication: If solids persist, place the vial in a bath sonicator. Apply short bursts of sonication (e.g., 5-10 minutes).[15][16] Be aware that prolonged or high-energy sonication can generate heat and potentially degrade some compounds.[17]
Final Assessment: After cooling to room temperature, inspect the solution for clarity. If it remains clear, the compound is dissolved. If it precipitates upon cooling, the solution was likely supersaturated.
Protocol 3: Utilizing a Co-Solvent System
This is an advanced method for particularly challenging compounds. The choice of co-solvent will depend on the final application.
Co-Solvent Selection: For in vitro assays, a common choice is a mixture of DMSO and PEG400. A 1:1 or 3:1 ratio of DMSO:PEG400 is a good starting point.
Dissolution: Dissolve the compound in the stronger solvent first (typically DMSO) before adding the co-solvent.
Mixing: Vortex thoroughly to ensure a homogenous solution.
Compatibility Check: Always perform a small-scale test to ensure the co-solvent system is compatible with your final assay conditions (e.g., does not cause precipitation when diluted in aqueous buffer).
Data Summary: Solvent & Co-Solvent Properties
The selection of a solvent or co-solvent system is critical for success. The following table provides a summary of common solvents used for poorly soluble compounds.
Solvent/Co-Solvent
Polarity (Dielectric Constant)
Key Characteristics
Common Use Case
DMSO
47.2
Strong, polar aprotic solvent. Miscible with water. Can be toxic to cells at >1% v/v.[18]
Primary solvent for stock solutions.
DMF
36.7
Similar to DMSO but more basic. Lower boiling point.
Co-solvent to improve aqueous solubility and for in vivo formulations.[13]
Note: The solubility of pyrimidine derivatives is highly dependent on the specific substituents and the properties of the chosen solvent.[4][19]
Storage and Stability of DMSO Stock Solutions
Proper storage is crucial to maintain the integrity of your compound.
Moisture Protection: DMSO is highly hygroscopic.[9] Store stock solutions in tightly sealed vials, preferably with a cap lined with a chemically resistant material like PTFE. Consider using a desiccant in the storage container.
Temperature: For short-term storage (days to weeks), room temperature is often acceptable.[10][20] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation.[8] However, be aware that some compounds may precipitate upon freezing and require gentle warming and vortexing before use.[8] Studies have shown that many compounds in DMSO are stable for extended periods, but stability is compound-specific.[1][6]
Light Sensitivity: Store solutions in amber vials or in the dark to protect light-sensitive compounds.[10]
The following diagram illustrates the key considerations for the long-term stability of your stock solution.
Caption: Key factors influencing the stability of DMSO stock solutions.
References
Solubility of Things. (n.d.). Pyrimidine. Retrieved February 15, 2026, from [Link]
Kusk, K. O., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 907-914. [Link]
Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved February 15, 2026, from [Link]
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(9), 861-866.
Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved February 15, 2026, from [Link]
99.9% DMSO Blog. (2025). How to store 99.9% DMSO properly? Retrieved February 15, 2026, from [Link]
dmsostore. (n.d.). Product Care and Storage. Retrieved February 15, 2026, from [Link]
ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Retrieved February 15, 2026, from [Link]
Paudel, A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(9), 834-839. [Link]
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 15, 2026, from [Link]
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 15, 2026, from [Link]
Persson, E., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 225-232. [Link]
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved February 15, 2026, from [Link]
ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. Retrieved February 15, 2026, from [Link]
ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator? Retrieved February 15, 2026, from [Link]
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? Retrieved February 15, 2026, from [Link]
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved February 15, 2026, from [Link]
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 15, 2026, from [Link]
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved February 15, 2026, from [Link]
Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Retrieved February 15, 2026, from [Link]
Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-212. [Link]
LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. Retrieved February 15, 2026, from [Link]
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
International Journal of Pharmaceutical Sciences and Research. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Retrieved February 15, 2026, from [Link]
Journal of Biomolecular Screening. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved February 15, 2026, from [Link]
ResearchGate. (2003). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. Retrieved February 15, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of isobutylethyl-amine (CAS 13205-60-2). Retrieved February 15, 2026, from [Link]
ResearchGate. (2019). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. Retrieved February 15, 2026, from [Link]
Technical Support Center: Purification Strategies for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Welcome to the technical support center for the purification of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this key pyrimidine derivative.
Introduction: Understanding the Molecule and Purification Challenges
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a substituted pyrimidine with key structural features that influence its purification. The presence of the basic aminopyrimidine core, the bulky N-isobutyl group, and the heavy iodine atom contribute to its moderate polarity and potential for specific interactions. Purification challenges often arise from the presence of closely related impurities from the synthetic route, potential degradation, and the compound's specific solubility profile. This guide will walk you through common issues and provide robust solutions based on established chromatographic and crystallization principles.
Frequently Asked Questions (FAQs) and Troubleshooting
Recrystallization
Q1: My crude 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine fails to crystallize, or oils out, upon cooling. What should I do?
A1: "Oiling out" or failure to crystallize is a common issue indicating that the solvent system is not ideal or that the impurity level is too high. Here’s a systematic approach to troubleshoot this problem:
Initial Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] For N-alkylated aminopyrimidines, which have moderate polarity, a good starting point is to screen a range of solvents with varying polarities.
Troubleshooting Steps:
Solvent Polarity: If the compound "oils out," the solution is likely supersaturated with the compound still in a liquid phase. This can happen if the solvent is too nonpolar. Try a slightly more polar solvent or a mixed solvent system.
Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2]
Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before transferring it to an ice bath.
Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, if you have a small amount of pure material, add a "seed crystal" to induce crystallization.[3]
Preliminary Purification: High impurity loads can inhibit crystallization. Consider a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.[4]
Solvent System
Rationale
Common Issues & Solutions
Single Solvents (e.g., Ethanol, Isopropanol)
Good for compounds with moderate polarity. Ethanol is a common choice for recrystallizing pyrimidine derivatives.[5]
Too Soluble: If the compound remains dissolved even at low temperatures, the solvent is too good. Solution: Try a less polar solvent or a mixed system.
Offers fine-tuned solvating power. The ratio can be adjusted to achieve optimal solubility differences between hot and cold conditions.[6]
Oiling Out: The polarity change upon cooling is too drastic. Solution: Use a smaller proportion of the "poor" solvent and cool more slowly.
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization issues.
Column Chromatography
Q2: I am having difficulty separating my target compound from a close-running impurity on a silica gel column. What can I do to improve the separation?
A2: Achieving good separation in silica gel chromatography depends on optimizing the mobile phase and column parameters. For N-alkylated aminopyrimidines, which can interact with the acidic silica surface, special considerations are necessary.
Understanding Interactions: Silica gel is a polar stationary phase.[7] Non-polar compounds will elute faster, while polar compounds will have stronger interactions and elute slower. The basic nitrogen atoms in your pyrimidine ring can lead to peak tailing due to strong interactions with acidic silanol groups on the silica surface.
Troubleshooting Steps:
Solvent System Optimization: The choice of eluent is paramount. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4]
Fine-tuning Polarity: If the separation is poor, try systematically varying the ratio of your solvents. Small changes can have a significant impact on resolution.
Alternative Solvents: Consider replacing ethyl acetate with acetone or a mixture of ethyl acetate and dichloromethane to alter the selectivity.
Tailing Reduction: To mitigate peak tailing caused by the basic amine, add a small amount of a basic modifier to your eluent.[8]
Triethylamine (TEA): Adding 0.1-1% triethylamine to the mobile phase is a very effective way to improve the peak shape of amines by competing for the acidic sites on the silica gel.
Gradient Elution: If there is a large polarity difference between your product and impurities, a gradient elution can be beneficial. Start with a less polar solvent system and gradually increase the polarity. This can help to elute the less polar impurities first, followed by your product, and then the more polar impurities, all with good peak shape.[9]
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. The sample should be loaded in a small volume of solvent to ensure a narrow starting band.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel
Standard choice for normal-phase chromatography.[7]
Mobile Phase
Hexane/Ethyl Acetate or Dichloromethane/Methanol
Start with a low polarity mixture and increase the polar component based on TLC analysis.
Additive for Amines
0.1-1% Triethylamine
Neutralizes acidic silanol groups on the silica, reducing peak tailing.[8]
Elution Mode
Isocratic or Gradient
Use a gradient for complex mixtures with a wide range of polarities.
Experimental Protocol: Column Chromatography
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is 30-50% ethyl acetate in hexanes. Add 0.5% triethylamine to the solvent system to check for improvement in spot shape.
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column, avoiding air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the column.
Elution: Begin eluting with the chosen solvent system, collecting fractions and monitoring them by TLC.
High-Performance Liquid Chromatography (HPLC)
Q3: My compound shows poor peak shape and low resolution during preparative HPLC purification. How can I optimize the method?
A3: Preparative HPLC is a powerful tool for obtaining high-purity material. For substituted pyrimidines, reversed-phase HPLC is typically the method of choice.[6]
Method Development on an Analytical Scale: Before scaling up to a preparative column, it is crucial to develop and optimize the separation on an analytical scale (e.g., a 4.6 mm ID column). This saves valuable sample and solvent.
Troubleshooting Steps:
Column Selection: A C8 or C18 reversed-phase column is generally a good starting point for pyrimidine derivatives.[6] These columns separate compounds based on their hydrophobicity.
Mobile Phase Optimization:
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile often provides better peak shapes and lower backpressure.
Aqueous Phase and pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds like aminopyrimidines. Adding a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), will protonate the basic nitrogens, leading to sharper peaks and more reproducible retention times.
Gradient Optimization: A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is usually necessary to achieve good separation of complex mixtures. Optimize the gradient slope to maximize the resolution between your target compound and closely eluting impurities.
Loading Study: Before moving to a preparative scale, perform a loading study on your analytical column to determine the maximum amount of sample that can be injected without compromising resolution.
Parameter
Recommendation
Rationale
Column Type
Reversed-Phase C8 or C18
Good retention and selectivity for moderately polar compounds like pyrimidine derivatives.[6]
Mobile Phase A
Water with 0.1% Formic Acid or 0.1% TFA
Acidification improves peak shape for basic compounds.
Mobile Phase B
Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA
Acetonitrile is often preferred for better peak shape and lower pressure.
Detection
UV at an appropriate wavelength (e.g., 254 nm or λmax)
Ensure your compound and impurities have sufficient UV absorbance.
Logical Flow for HPLC Method Development
Caption: Workflow for HPLC method development and scale-up.
Potential Impurities and Their Removal
The synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine likely involves the iodination of an N-isobutyl-6-methylpyrimidin-4-amine precursor or the N-alkylation of a 4-amino-5-iodo-6-methylpyrimidine. Potential impurities could include:
Unreacted Starting Materials: The precursor pyrimidine may be present if the reaction did not go to completion.
Di-iodinated Species: Over-iodination could lead to the formation of di-iodinated byproducts.
De-iodinated Product: The iodo group can be labile under certain conditions, leading to the formation of the corresponding non-iodinated pyrimidine.
Isomers: In some synthetic routes, isomeric products could be formed.
Strategies for Removing Specific Impurities:
Starting Material vs. Product: These often have a significant polarity difference, making them separable by column chromatography or recrystallization.
Di-iodinated vs. Mono-iodinated: The di-iodinated product will be less polar than the mono-iodinated product and should elute earlier in reversed-phase HPLC and later in normal-phase chromatography.
De-iodinated vs. Iodinated: The de-iodinated product will be significantly more polar than the iodinated product. This polarity difference allows for good separation by both column chromatography and HPLC.
By carefully selecting and optimizing your purification strategy based on the principles outlined in this guide, you can effectively overcome common challenges and obtain high-purity 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine for your research and development needs.
Minimizing dehalogenation side reactions in 5-iodo-pyrimidine coupling
Technical Support & Troubleshooting Guide To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Catalysis Group Subject: Technical Bulletin: Controlling Protod...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support & Troubleshooting Guide
To: Research Scientists, Medicinal Chemists, and Process Development Engineers
From: Senior Application Scientist, Catalysis Group
Subject: Technical Bulletin: Controlling Protodeiodination in Heterocyclic Cross-Couplings
Core Challenge: The Labile C-I Bond
5-iodopyrimidines are highly reactive electrophiles in cross-coupling due to the weak C–I bond (approx. 53 kcal/mol). While this promotes rapid oxidative addition, it simultaneously increases susceptibility to protodeiodination (hydrodehalogenation).
In this side reaction, the oxidative addition intermediate (Ar-Pd-I) is intercepted by a hydride source before transmetallation can occur. The result is the reduction of the iodine to a hydrogen atom, yielding the "des-iodo" pyrimidine byproduct, which is often inseparable from the product by chromatography.
Mechanistic Insight & Visualization
To solve this, we must understand the "Fork in the Road" within the catalytic cycle. The critical competition is between Transmetallation (pathway to product) and Palladium-Hydride Formation (pathway to byproduct).
Figure 1: Mechanistic divergence in Pd-catalyzed coupling. Dehalogenation occurs when Transmetallation is slower than the formation of Pd-H species.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing >20% des-iodo pyrimidine in my Suzuki coupling."
Diagnosis: Your reaction conditions likely contain a hydride donor, or the transmetallation step is too slow.
Corrective Action:
Switch Solvents: If you are using Ethanol or Methanol, stop immediately. Primary and secondary alcohols are excellent hydride donors via
-hydride elimination. Switch to Toluene , Dioxane , or THF .
Change the Base: Avoid alkoxide bases (e.g., NaOEt, NaOiPr) which can transfer a hydride. Use K₃PO₄ or Cs₂CO₃ .
Boost Transmetallation: If your boronic acid is electron-poor or sterically hindered, transmetallation is the bottleneck. Increase the equivalents of boronic acid (1.5–2.0 equiv) and ensure water is present (essential for boronic acid activation).
Issue 2: "I switched to Toluene but still see dehalogenation."
Diagnosis: The catalyst system may be unstable, or the ligand is not bulky enough to enforce rapid reductive elimination.
Corrective Action:
Ligand Selection: Switch from simple phosphines (PPh₃) to bulky, electron-rich Buchwald ligands like XPhos or SPhos .
Why? These ligands create a crowded metal center that accelerates the reductive elimination of the product and stabilizes the Pd(0) species, preventing off-cycle side reactions.
Use Pre-catalysts: Instead of mixing Pd(OAc)₂ + Ligand, use a pre-formed catalyst like XPhos Pd G3 . This eliminates the induction period where "naked" palladium can decompose or react with solvent.
Issue 3: "I am running a Sonogashira coupling and the iodine is falling off."
Diagnosis: Copper-mediated side reactions or Glaser homocoupling are interfering.
Corrective Action:
Go Copper-Free: Copper salts can facilitate dehalogenation in electron-deficient heterocycles.
Protocol: Use Pd(MeCN)₂Cl₂ (or Pd(PPh₃)₂Cl₂) with a ligand like XPhos or cataCXium A and Cs₂CO₃ in MeCN or THF. This allows the reaction to proceed without CuI, significantly reducing side reactions.
Optimization Data: Impact of Conditions
The following table summarizes the impact of solvent and base choices on the ratio of Product vs. Dehalogenated Byproduct in a representative 5-iodopyrimidine coupling.
Preparation: Charge a reaction vial equipped with a stir bar with the 5-iodopyrimidine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.02 mmol).
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Strict oxygen exclusion prevents oxidation of the ligand).
Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.
Note: The presence of water is mandatory to form the boronate species active for transmetallation.
Reaction: Heat the block to 80–90°C with vigorous stirring (1000 rpm).
Why? Good mixing is crucial in biphasic systems to ensure phase transfer.
Monitoring: Monitor by LC-MS after 1 hour. The reaction is typically fast due to the labile C-I bond.
Stop point: Do not let the reaction stir overnight if conversion is complete; prolonged heating of the product can lead to decomposition.
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water/brine.[1] Dry over Na₂SO₄ and concentrate.
References
Mechanistic Studies on Dehalogenation: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry, 2004.
Optimization of Suzuki Coupling: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Copper-Free Sonogashira: Gelman, D., & Buchwald, S. L. "Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 2003.
Dehalogenation in Heterocycles: Jedinák, L., et al.[2] "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry, 2017.
Optimizing temperature for N-alkylation of 5-iodo-6-methylpyrimidin-4-amine
Welcome to the technical support guide for optimizing the N-alkylation of 5-iodo-6-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for optimizing the N-alkylation of 5-iodo-6-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of reaction parameters, with temperature being one of the most critical variables to control.
The N-alkylation of aminopyrimidines is a cornerstone transformation in medicinal chemistry. However, the specific substrate, 5-iodo-6-methylpyrimidin-4-amine, presents unique challenges. Its multiple nucleophilic nitrogen atoms can lead to mixtures of regioisomers, and the presence of the iodo-substituent introduces the potential for undesired side reactions, particularly at elevated temperatures.[1] This guide provides a logical framework for optimizing temperature to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the N-alkylation of this pyrimidine derivative?
A starting point for this reaction is often room temperature (approx. 20-25 °C), especially when using reactive alkylating agents like alkyl iodides or benzyl bromides in a polar aprotic solvent such as DMF or acetonitrile.[2][3] If no significant product formation is observed after several hours, the temperature can be gradually increased.
Q2: How does increasing the temperature generally affect the reaction rate and outcome?
Increasing the temperature typically enhances the reaction rate by providing the necessary activation energy for the Sₙ2 reaction.[2][4] However, for this specific substrate, excessive heat can be detrimental, leading to a range of undesirable outcomes including over-alkylation, decomposition, and the formation of complex side products.[1][5] Precise temperature control is therefore crucial for balancing reaction speed with selectivity and yield.[5]
Q3: What are the primary risks of using a temperature that is too high?
High temperatures (>80-100 °C) can lead to several issues:
Over-alkylation: The initially formed mono-alkylated product can be more nucleophilic than the starting amine, leading to the formation of a di-alkylated byproduct.[1]
Reduced Regioselectivity: Alkylation can occur at the exocyclic amino group or the endocyclic ring nitrogens (N1 or N3).[1] High temperatures can alter the kinetic vs. thermodynamic product distribution, often leading to a more complex and difficult-to-separate mixture of isomers.
Decomposition: The pyrimidine core, especially with an iodo-substituent, can be susceptible to degradation at elevated temperatures, particularly in the presence of a strong base.
Solvent Decomposition: Some common polar aprotic solvents, like DMF, can decompose at high temperatures in the presence of a base, which can complicate the reaction mixture.[6]
Q4: Is it feasible to run this alkylation at or below room temperature?
Yes, especially with highly reactive alkylating agents. For instance, using a stronger base like sodium hydride (NaH) can facilitate the reaction at lower temperatures (0-25 °C).[7] This approach is often preferred to maximize selectivity and minimize the formation of byproducts. Photocatalytic methods have also been developed that allow N-alkylation to proceed at room temperature under UV irradiation, though this requires specific catalytic systems.[8][9]
Temperature Optimization & Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment and provides a logical workflow for resolution.
Problem 1: Low to No Product Formation with Starting Material Unconsumed
If your reaction is stalled, it indicates that the conditions are not sufficient to overcome the activation energy barrier.
Possible Cause 1: Reaction Temperature is Too Low.
Suggested Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress closely by TLC or LC-MS at each stage.[2][3] It is often beneficial to start at room temperature and slowly heat to 50 °C, then 80 °C if necessary.
Possible Cause 2: Inadequate Base or Solvent.
Suggested Solution: The choice of base and solvent system is intrinsically linked to the optimal temperature. If heating does not promote the reaction, consider switching to a stronger base (e.g., from K₂CO₃ to NaH or tBuOK) which may allow the reaction to proceed at a lower temperature.[2] Ensure your solvent (e.g., DMF, DMSO, acetonitrile) is anhydrous, as water can inhibit the reaction.[2][3]
Possible Cause 3: Poorly Reactive Alkylating Agent.
Suggested Solution: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), increasing the temperature is often necessary. Alternatively, you can switch to a more reactive agent (alkyl bromide or iodide).[1] Adding a catalytic amount of potassium iodide (KI) can convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ via the Finkelstein reaction, often facilitating the reaction at a lower temperature.[6]
Problem 2: Starting Material is Consumed, but Yield is Low with Multiple Side Products
This common issue points towards reaction conditions, particularly temperature, being too harsh.
Possible Cause 1: Reaction Temperature is Too High.
Suggested Solution: Lower the reaction temperature.[1] If you are running the reaction at 80 °C, try repeating it at 50 °C or room temperature for a longer duration. High temperatures can favor the formation of thermodynamically stable but undesired side products or cause decomposition.
Possible Cause 2: Over-Alkylation.
Suggested Solution: This occurs when the mono-alkylated product reacts further. Lowering the temperature can reduce the rate of this secondary reaction.[1] Additionally, carefully controlling the stoichiometry by using the alkylating agent as the limiting reagent (1.0-1.1 equivalents) is crucial.[1]
Possible Cause 3: Lack of Regioselectivity.
Suggested Solution: The formation of a mixture of N-exo and N-endo alkylated isomers is a significant challenge.[1] Temperature can influence the product ratio. It is advisable to conduct a temperature screening study (e.g., at 0 °C, 25 °C, and 50 °C) to determine if a specific temperature favors the formation of the desired regioisomer.
Data Summary: Effect of Temperature on N-Alkylation
The following table summarizes the general effects of different temperature ranges on the N-alkylation of 5-iodo-6-methylpyrimidin-4-amine.
Temperature Range
Reaction Rate
Risk of Side Products (Over-alkylation, Decomposition)
Regioselectivity
Recommended For
0 °C to Room Temp (25 °C)
Slow to Moderate
Low
Often Highest (Kinetically Controlled)
Highly reactive alkylating agents; when high selectivity is paramount.
Moderate Heat (40 °C - 80 °C)
Moderate to Fast
Moderate
May decrease; potential for mixed isomers.
Less reactive alkylating agents; optimizing for reaction time.
High Heat (> 80 °C)
Very Fast
High to Very High
Generally Poor
Not generally recommended; high risk of complex mixtures and low yield.
Experimental Protocols & Visual Workflows
Protocol 1: General Procedure for N-Alkylation
To a solution of 5-iodo-6-methylpyrimidin-4-amine (1.0 equiv.) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere, add a suitable base (e.g., K₂CO₃, 2.0 equiv.).
Stir the suspension at room temperature for 15-30 minutes.
Add the alkylating agent (1.1 equiv.) dropwise to the mixture.
Stir the reaction at the desired temperature (e.g., 25 °C, 50 °C, or 80 °C).
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Upon completion, quench the reaction by pouring it into cold water.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing and solving common issues related to temperature optimization.
Caption: Troubleshooting workflow for optimizing N-alkylation temperature.
Visualizing Regioselectivity Challenges
Understanding the potential sites of alkylation is key to controlling the reaction outcome.
Caption: Potential nucleophilic sites for N-alkylation.
References
Feroci, M., Chiarotto, I., Forte, G., Inesi, A., & Tortorella, S. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
Hossain, M. I., & Islam, M. S. (2015). Effect of temperature, molar ratio of reactants and amount of catalyst on the yield of alkylation of phenol with benzyl alcohol in the presence of p-toluenesulphonic acid. International Journal of Earth Sciences and Engineering. [Link]
Zhang, L., Zhang, Y., Deng, Y., & Shi, F. (2015). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology. [Link]
Zhang, L., Zhang, Y., Deng, Y., & Shi, F. (2015). Room Temperature N-Alkylation of Amines with Alcohols under UV Irradiation Catalyzed by Cu-Mo/TiO2. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Answering in German, as per user request.
Verfasst von: Dr. rer. nat. Gemini, Senior Application Scientist
Einführung
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Reinigung von 5-Iod-N-isobutyl-6-methylpyrimidin-4-amin beteiligt sind. Die Erlangung einer hohen Reinheit dieses Moleküls ist für nachfolgende synthetische Schritte und die Sicherstellung der pharmakologischen Wirksamkeit und Sicherheit von entscheidender Bedeutung.[1][2][3]
Pyrimidine und ihre Derivate können aufgrund ihrer einzigartigen Polarität und ihres Potenzials für intermolekulare Wechselwirkungen eine Herausforderung bei der Kristallisation darstellen.[4] Dieser Leitfaden bietet detaillierte, auf Fragen basierende Fehlerbehebungsstrategien und Protokolle, die auf den fundamentalen Prinzipien der Kristallisation und unserer Erfahrung mit ähnlichen heterozyklischen Systemen basieren.
Häufig gestellte Fragen (FAQs) zur Lösungsmittelauswahl
F1: Was sind die idealen Eigenschaften eines Rekristallisationslösungsmittels für 5-Iod-N-isobutyl-6-methylpyrimidin-4-amin?
Antwort: Das perfekte Lösungsmittel muss mehrere Kriterien erfüllen.[5][6][7] Idealerweise sollte das Lösungsmittel:
Hohen Temperaturkoeffizienten aufweisen: Die Verbindung sollte bei der Siedetemperatur des Lösungsmittels gut löslich, bei Raumtemperatur oder darunter jedoch nur schlecht löslich sein.[5][7] Dieser Löslichkeitsunterschied ist die treibende Kraft für die Kristallisation beim Abkühlen.
Verunreinigungen unterschiedlich lösen: Idealerweise sollten Verunreinigungen entweder bei allen Temperaturen sehr gut löslich sein (und in der Mutterlauge verbleiben) oder bei allen Temperaturen unlöslich sein (und durch Heißfiltration entfernt werden können).[6]
Chemisch inert sein: Das Lösungsmittel darf nicht mit Ihrer Verbindung reagieren.[5][6]
Leicht zu entfernen sein: Ein relativ niedriger Siedepunkt ist wünschenswert, damit das Lösungsmittel nach der Isolierung leicht von den Kristallen verdampft werden kann.[5]
Sicher und kostengünstig sein: Die Verwendung von nicht brennbaren, ungiftigen und kostengünstigen Lösungsmitteln ist immer vorzuziehen.[5][6]
F2: Welche Lösungsmittel sollte ich zuerst für das Screening von 5-Iod-N-isobutyl-6-methylpyrimidin-4-amin in Betracht ziehen?
Antwort: Angesichts der Molekülstruktur – die einen polaren Pyrimidin-Amin-Kern und einen unpolaren Isobutylrest kombiniert – ist eine Reihe von Lösungsmitteln mit mittlerer Polarität ein guter Ausgangspunkt. Wir empfehlen, mit den folgenden Lösungsmitteln zu beginnen, die auf der Grundlage ihrer Polarität und ihrer bekannten Wirksamkeit für ähnliche Verbindungen ausgewählt wurden.
Tabelle 1: Empfohlene Ausgangslösungsmittel für das Screening
Lösungsmittel
Siedepunkt (°C)
Polaritätsindex
Begründung für das Screening
Isopropanol
82
4,3
Gutes Gleichgewicht zwischen Polarität und Unpolarität; löst oft Amine.
Löst eine Vielzahl von organischen Verbindungen; nützlich für Pyrimidine.
Ethylacetat
77
4,3
Ein Ester, der sowohl als Wasserstoffbrückenakzeptor als auch als unpolarer Bereich fungiert.[4]
Toluol
111
2,3
Aromatisch; kann mit dem Pyrimidinring wechselwirken.
Heptan/Hexan
98 / 69
~0
Als Anti-Lösungsmittel in binären Gemischen zu testen.[4]
F3: Wie führe ich ein systematisches Lösungsmittelscreening durch?
Antwort: Ein systematisches Screening im kleinen Maßstab ist entscheidend, um die Verschwendung von wertvollem Material zu vermeiden. Wir empfehlen das folgende Protokoll.
Protokoll 1: Systematisches Lösungsmittelscreening im kleinen Maßstab
Vorbereitung: Geben Sie ca. 20-30 mg Ihrer rohen Verbindung in mehrere Reagenzgläser.
Test bei Raumtemperatur: Geben Sie in jedes Reagenzglas tropfenweise (ca. 0,5 mL) ein anderes Testlösungsmittel aus Tabelle 1. Schwenken Sie es. Wenn sich die Verbindung bei Raumtemperatur vollständig auflöst, ist das Lösungsmittel für die Einzel-Lösungsmittel-Rekristallisation ungeeignet.[7] Notieren Sie Ihre Beobachtungen.
Test bei erhöhter Temperatur: Wenn sich die Verbindung bei Raumtemperatur nicht auflöst, erhitzen Sie das Reagenzglas vorsichtig in einem Wasser- oder Sandbad bis nahe dem Siedepunkt des Lösungsmittels. Fügen Sie bei Bedarf tropfenweise weiteres Lösungsmittel hinzu, bis sich der Feststoff gerade vollständig auflöst. Verwenden Sie die minimale Menge an heißem Lösungsmittel.[9]
Abkühlung und Beobachtung: Lassen Sie die klaren, heißen Lösungen langsam auf Raumtemperatur abkühlen. Wenn keine Kristalle entstehen, versuchen Sie, die Innenseite des Reagenzglases mit einem Glasstab zu kratzen oder stellen Sie es in ein Eisbad.[9][10]
Bewertung: Ein ideales Lösungsmittel ist eines, in dem sich die Verbindung in einer minimalen Menge heißen Lösungsmittels auflöst und beim Abkühlen eine reichliche Menge an Kristallen bildet.
F4: Kann ich ein Lösungsmittelgemisch verwenden? Wie wähle ich eines aus?
Antwort: Ja, ein Zwei-Lösungsmittel-System (binäres Gemisch) ist oft die Lösung, wenn kein einzelnes Lösungsmittel ideal ist.[11] Dieses System besteht aus:
Einem "guten" Lösungsmittel , in dem Ihre Verbindung gut löslich ist (sogar bei Raumtemperatur).
Einem "schlechten" Lösungsmittel (Anti-Lösungsmittel), in dem Ihre Verbindung schlecht löslich ist.
Die beiden Lösungsmittel müssen miteinander mischbar sein. Übliche Paare sind Ethanol/Wasser, Ethylacetat/Hexan oder Dichlormethan/Diethylether.[12][13]
Methode: Lösen Sie Ihre Verbindung in der minimalen Menge des heißen "guten" Lösungsmittels. Fügen Sie dann tropfenweise das "schlechte" Lösungsmittel hinzu, bis Sie eine leichte, anhaltende Trübung bemerken. Fügen Sie ein oder zwei Tropfen des "guten" Lösungsmittels hinzu, um die Lösung wieder klar zu machen, und lassen Sie sie dann langsam abkühlen.[4]
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Rekristallisationsprozesses auftreten können.
Problem 1: Meine Verbindung "ölt aus", anstatt zu kristallisieren.
Erklärung: Das "Ausölen" tritt auf, wenn die Lösung bei einer Temperatur übersättigt wird, die über dem Schmelzpunkt Ihrer Verbindung (oder einer eutektischen Mischung aus Ihrer Verbindung und Verunreinigungen) liegt.[10][14] Die Substanz trennt sich als flüssige Phase anstelle eines geordneten Kristallgitters ab.
Lösungen:
Erhitzen und Verdünnen: Erhitzen Sie die Mischung erneut, um das Öl aufzulösen. Fügen Sie eine kleine Menge mehr Lösungsmittel hinzu, um die Sättigungstemperatur zu senken.[10][14]
Abkühlrate verringern: Lassen Sie die Lösung sehr langsam abkühlen. Eine schnelle Abkühlung begünstigt das Ausölen. Isolieren Sie den Kolben, um eine langsame Wärmeabgabe zu gewährleisten.[15]
Lösungsmittelsystem ändern: Wechseln Sie zu einem Lösungsmittel mit einem niedrigeren Siedepunkt oder verwenden Sie ein Lösungsmittelgemisch, das eine Kristallisation bei einer niedrigeren Temperatur ermöglicht.
Problem 2: Es bilden sich auch nach dem Abkühlen und Kratzen keine Kristalle.
Erklärung: Dies geschieht, wenn die Lösung nicht ausreichend übersättigt ist oder wenn ein Energieriegel für die Keimbildung (der erste Schritt der Kristallbildung) fehlt.[9][16]
Lösungen:
Lösung konzentrieren: Die wahrscheinlichste Ursache ist die Verwendung von zu viel Lösungsmittel.[9][15] Erhitzen Sie die Lösung erneut und verdampfen Sie einen Teil des Lösungsmittels, um die Konzentration zu erhöhen. Lassen Sie sie dann erneut abkühlen.
Impfkristall hinzufügen: Fügen Sie einen winzigen Kristall Ihrer reinen Verbindung (einen "Impfkristall") in die kalte Lösung ein.[9][10] Dies bietet eine perfekte Vorlage für das Kristallwachstum.
Anti-Lösungsmittel hinzufügen: Wenn Sie ein Ein-Lösungsmittel-System verwenden, fügen Sie vorsichtig ein Anti-Lösungsmittel hinzu, um die Löslichkeit zu verringern und die Kristallisation zu induzieren.
Im Kühlschrank lagern: Manchmal erfordert die Keimbildung einfach mehr Zeit bei einer niedrigeren Temperatur. Stellen Sie die Lösung über Nacht in einen Kühlschrank (4 °C).
Problem 3: Die Reinheit meines rekristallisierten Produkts ist immer noch niedrig.
Erklärung: Dies kann auf eine ineffiziente Entfernung von Verunreinigungen oder die Einlagerung von Verunreinigungen während eines zu schnellen Kristallwachstums zurückzuführen sein.
Lösungen:
Zweite Rekristallisation: Eine zweite Rekristallisation führt oft zu einer signifikanten Verbesserung der Reinheit.
Aktivkohlebehandlung: Wenn Ihre Kristalle durch farbige Verunreinigungen verunreinigt sind, lösen Sie Ihr Produkt in heißem Lösungsmittel, fügen Sie eine kleine Menge Aktivkohle hinzu, erhitzen Sie kurz weiter und führen Sie dann eine Heißfiltration durch, um die Kohle (und die adsorbierten Verunreinigungen) zu entfernen, bevor Sie die Lösung abkühlen lassen.[5]
Vorreinigung: Wenn die Rohextrakt-Reinheit sehr niedrig ist, kann eine vorgeschaltete Reinigung mittels Säure-Base-Extraktion (zur Entfernung nicht-basischer Verunreinigungen) oder einer schnellen Chromatographie über einen Kieselgelpfropfen erforderlich sein, um die Hauptverunreinigungen zu entfernen, bevor die Rekristallisation versucht wird.[14][17] Da Ihr Molekül eine basische Amingruppe hat, kann die Behandlung des Kieselgels mit Triethylamin erforderlich sein, um Verluste auf der Säule zu vermeiden.[14][17]
Visualisierte Arbeitsabläufe
Die folgenden Diagramme skizzieren die logischen Pfade für die Lösungsmittelauswahl und die Fehlerbehebung.
Abbildung 1: Arbeitsablauf zur Auswahl des Rekristallisationslösungsmittels.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei Kristallisationsfehlern.
Referenzen
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Catalyst Poisoning when using 5-iodo-pyrimidine substrates
Content Type: Technical Support Center Guide
Subject: Troubleshooting Catalyst Deactivation & Poisoning
Audience: Senior Chemists, Process Development Scientists
Status:[LIVE]
Executive Summary: The "Double-Edged" Substrate
5-iodo-pyrimidines are deceptively challenging substrates. While the C–I bond is inherently weak (facilitating oxidative addition), the pyrimidine core presents a "double threat" to Palladium (Pd) catalysts that often leads to sudden reaction stalling or complete catalyst death.
If your reaction turns black immediately or stalls at 30-40% conversion , you are likely experiencing one of two specific poisoning mechanisms:
Nitrogen Coordination (The "Sticky" Trap): The pyrimidine nitrogens (N1/N3) are strong
-donors that bind to electrophilic Pd(II) centers, displacing labile ligands and forming unreactive "off-cycle" complexes.
Iodide Inhibition (The "Soft" Poison): Unlike bromide or chloride, the released iodide ion (I⁻) is a soft, strong ligand. High concentrations of I⁻ can saturate the Pd center or form inactive bridging dimers (
), effectively shutting down the catalytic cycle.
This guide provides the diagnostic tools and protocols to overcome these specific failure modes.
Diagnostic Matrix: Why Did My Reaction Fail?
Use this table to diagnose the specific type of poisoning occurring in your flask.
Symptom
Probable Cause
Mechanism
Immediate Action
Reaction stalls at ~30-50% conversion.
Iodide Inhibition
Accumulation of I⁻ creates inactive Pd-dimers or anionic species.
Switch to a bulky ligand (e.g., XPhos) or add a halide scavenger (rare).
No product; Starting material remains.
Nitrogen Poisoning
Substrate N-coordinates to Pd before oxidative addition, preventing the cycle from starting.
Use a precatalyst (Pd-G3/G4) to ensure rapid initiation; increase ligand bulk.
Reaction mixture turns black instantly.
Pd Aggregation
Ligand is too weak/labile. Pd(0) clusters form "Pd Black" (inactive nanoparticles).
Switch from PPh3/dppf to high-affinity ligands (Buchwald or NHC).
Product forms but dehalogenates (H-product).
Protodehalogenation
Slow transmetallation allows Pd-Ar species to capture H from solvent/base.
Switch solvent (avoid alcohols); increase base strength/concentration.
Critical Mechanisms & Solutions
Issue 1: The Nitrogen Coordination Trap
The Science: Pyrimidines are electron-deficient, but the lone pairs on N1 and N3 are still competent ligands. In the absence of a sterically demanding ligand, the Pd center will coordinate to the pyrimidine nitrogen rather than performing the oxidative addition into the C–I bond. This is an "off-cycle" resting state.
The Fix:Steric Bulk. You must use a ligand large enough to make N-coordination sterically impossible.
Recommended Ligands:
XPhos / SPhos: The biaryl backbone creates a "roof" over the Pd center, blocking the approach of the pyrimidine nitrogen while allowing the linear C–I bond to access the metal.
tBuXPhos: Even bulkier, ideal for extremely electron-deficient or hindered pyrimidines.
Issue 2: The Iodide Curse
The Science: Iodide is a "soft" ligand that binds Pd(II) much more strongly than Bromide or Chloride. As the reaction proceeds, [I⁻] increases. If the rate of Transmetallation is slow, the resting state becomes the Pd(II)-I species. These species tend to dimerize into inactive halide-bridged complexes.
The Fix:Accelerate Transmetallation.
Base Choice: Switch to bases that ensure high concentration of the active boronate species. K₃PO₄ (active) or Cs₂CO₃ (solubility) are superior to carbonates.
Water is Critical: In Suzuki couplings, water is required to form the reactive hydroxo-boronate species. Ensure a specific ratio (e.g., 4:1 or 10:1 Solvent:Water).
Visualized Mechanism: The Poisoning Pathways
The following diagram illustrates the standard catalytic cycle versus the two primary poisoning "off-ramps" specific to 5-iodo-pyrimidines.
Figure 1: Catalytic cycle showing "Off-Ramps" where 5-iodo-pyrimidine causes N-coordination (top right) or Iodide bridging (bottom right).
Optimized Protocol: The "Buchwald-G3" Method
This protocol uses a Precatalyst (G3/G4) to guarantee the formation of active Pd(0) without an induction period, preventing early-stage N-coordination.
Why: Pre-formed active species; XPhos provides necessary bulk.
Base: K₃PO₄ (2.0–3.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1) if substrate is lipophilic.
Step-by-Step:
Charge Solids: Add substrate, boronic acid, base, and XPhos Pd G3 to a vial equipped with a stir bar.
Note: If using Pd(OAc)₂ + Ligand, you must premix them in solvent at 60°C for 5 mins before adding substrate to ensure complexation.
Inert Atmosphere: Seal vial and purge with Argon/Nitrogen (3x cycles).
Crucial: Oxygen accelerates Pd-dimer formation.
Solvent Addition: Add degassed solvent mixture via syringe.[1]
Reaction: Heat to 80°C .
Monitoring: Check HPLC at 1 hour. If <50% conversion, raise to 100°C.
Workup: If the reaction turns grey/black after completion, that is normal. If it turns black immediately upon heating and conversion is 0%, the catalyst has decomposed (poisoned).
FAQ: Specific Troubleshooting Scenarios
Q: I am using Pd(PPh₃)₄ and getting 0% yield. Why?A: Triphenylphosphine (PPh₃) is not bulky enough to prevent the pyrimidine nitrogen from binding to the Pd center. The catalyst is likely stuck in a stable N-bound complex. Switch to a bulky biaryl phosphine (XPhos, SPhos) or a hindered NHC (PEPPSI-IPr).
Q: Can I use silver salts (Ag₂CO₃) to remove the iodide?A: Yes, but proceed with caution. Silver precipitates Iodide as AgI, driving the reaction forward. However, Silver can also strip phosphine ligands from Palladium, killing the catalyst.
Recommendation: Try XPhos Pd G3 first. If that fails, use Ag₂CO₃ (1.0 equiv) but switch to a ligand that binds very strongly (like an NHC) or use "ligandless" conditions if the substrate allows.
Q: My reaction works for 2-iodo-pyrimidine but fails for 5-iodo. Why?A: The 2-position is more electron-deficient, facilitating faster Oxidative Addition (OA). The 5-position is relatively electron-neutral, making OA slower. A slower OA step leaves the Pd(0) vulnerable to aggregation or N-coordination for longer periods. You need a more electron-rich ligand (like tBuXPhos or BrettPhos ) to accelerate the OA step for the 5-iodo substrate.
References
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Heterocyclic Chlorides and Bromides." Journal of the American Chemical Society.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science.
BenchChem Technical Guides. "Reactivity of Halopyrimidines in Cross-Coupling Reactions."
Hazari, N., et al. "Well-Defined Nickel and Palladium Precatalysts for Cross-Coupling." Nature Reviews Chemistry.
Technical Support Center: Stability of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Welcome to the technical support guide for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges, particularly under acidic conditions. Given the limited direct literature on this specific molecule, this guide synthesizes established principles of organic chemistry to forecast potential degradation pathways and provide robust troubleshooting and analytical strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine in acidic environments?
While direct data is unavailable, the structure of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine suggests three main potential degradation pathways under acidic conditions:
Deiodination: The carbon-iodine bond on the pyrimidine ring may be susceptible to cleavage, particularly under harsh acidic conditions or in the presence of reducing agents. The pyrimidine ring itself can influence the lability of the iodine atom.
Hydrolysis of the Aminopyrimidine System: The exocyclic amino group could undergo hydrolysis to a hydroxyl group, converting the aminopyrimidine to a hydroxypyrimidine derivative. This reaction is a known degradation pathway for some aminopyrimidine compounds.[1]
Cleavage of the N-isobutyl Group: Strong acidic conditions, particularly at elevated temperatures, could potentially lead to the cleavage of the N-isobutyl group from the amine.[2][3]
Q2: At what pH range should I be concerned about the stability of this compound?
Significant degradation is more likely to occur at lower pH values (typically pH < 4) and may be accelerated by increased temperature and the presence of certain catalysts. The basicity of the pyrimidine nitrogen atoms and the exocyclic amine will influence the protonation state of the molecule, which in turn affects its reactivity. The lone pair of electrons on the nitrogen atoms makes them basic, but this basicity can be influenced by substituent groups.[4]
Q3: Are there any visual indicators of degradation I should watch for?
While not a definitive measure, a change in the color or clarity of your solution upon addition of acid or over time could indicate a chemical change. However, many degradation products may be colorless. Therefore, analytical monitoring is essential for an accurate assessment of stability.
Q4: How can I monitor the stability of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine in my experiments?
The most common and effective methods for monitoring the stability of your compound include:
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent compound and detecting the formation of degradation products. A stability-indicating HPLC method should be developed and validated.[5][6]
Thin-Layer Chromatography (TLC): TLC can be a quick and convenient way to qualitatively assess the presence of new, more polar degradation products.[5]
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of any degradation products, which helps in elucidating their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about both the starting material and any isolated degradation products.
Troubleshooting Guide
Issue: I suspect my compound is degrading in an acidic mobile phase during HPLC analysis.
Possible Cause: The acidic modifier in your mobile phase (e.g., trifluoroacetic acid, formic acid) may be causing on-column or in-solution degradation.
Solutions:
Minimize Residence Time: Use a shorter analysis time if possible.
Reduce Acid Concentration: Titrate the amount of acid in your mobile phase to the minimum required for good peak shape.
Use a Milder Acid: Consider switching from a strong acid like TFA to a weaker acid like formic acid or acetic acid.
Lower the Temperature: If your HPLC system has a temperature-controlled column compartment, try running the analysis at a lower temperature (e.g., room temperature or below).
Issue: My reaction yield is low when using acidic catalysis, and I see multiple spots on my TLC plate.
Possible Cause: Your starting material, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, is likely degrading under the reaction conditions.
Solutions:
Conduct a Forced Degradation Study: Before running your reaction, perform a small-scale stability test of your starting material under the proposed acidic conditions. This will help you understand its lability. Forced degradation studies are a key component of understanding a molecule's intrinsic stability.[7][8][9]
Modify Reaction Conditions:
Lower the Temperature: Perform the reaction at a lower temperature to minimize degradation.
Use a Weaker Acid: If the reaction chemistry allows, switch to a less harsh acid.
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation of the starting material or product.
Protecting Groups: If the amino or pyrimidine functionalities are not directly involved in the desired transformation, consider using protecting groups to enhance stability.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine under acidic conditions based on general chemical principles.
Caption: Potential acidic degradation pathways.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine under acidic conditions.
Objective: To determine the degradation profile of the target compound in acidic solution at a specified temperature and time point.
Materials:
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
HPLC-grade acetonitrile and water
Hydrochloric acid (HCl), 1M and 0.1M solutions
Sodium hydroxide (NaOH), 1M and 0.1M solutions for neutralization
Class A volumetric flasks and pipettes
HPLC system with a UV detector and a C18 column
Procedure:
Stock Solution Preparation: Prepare a stock solution of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine in acetonitrile at a concentration of 1 mg/mL.
Sample Preparation:
Acidic Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1M HCl to achieve a final concentration of approximately 50 µg/mL.
Control Sample: Prepare a similar solution using HPLC-grade water instead of HCl.
Stress Conditions: Incubate both the acidic and control samples in a water bath at 60°C.
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
Sample Quenching: Immediately neutralize the withdrawn acidic aliquots with an equivalent amount of 0.1M NaOH.
HPLC Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent peak from any potential degradation products.
Data Analysis and Interpretation
The results can be summarized in a table to compare the stability under different conditions.
Time (hours)
Parent Peak Area (Control)
% Parent Remaining (Control)
Parent Peak Area (0.1M HCl)
% Parent Remaining (0.1M HCl)
0
1,000,000
100.0
998,000
100.0
2
999,500
99.9
950,000
95.2
4
999,000
99.9
902,000
90.4
8
998,500
99.8
810,000
81.2
24
997,000
99.7
650,000
65.1
Caption: Example data from a forced degradation study.
Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of your compound.
Removing regioisomeric impurities from 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
The following guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers. It addresses the specific challenge of purifying 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine , foc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers. It addresses the specific challenge of purifying 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine , focusing on the elimination of its persistent regioisomeric impurity.
Topic: Regioisomeric Purity of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Ticket ID: PYR-ISO-5I6M
Status: Resolved / Guide Available
Executive Summary
In the synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (Target), the most critical impurity is the C2-regioisomer (N-isobutyl-5-iodo-6-methylpyrimidin-2-amine). This byproduct arises during the nucleophilic aromatic substitution (
) of the 2,4-dichloro precursor. Because the C2 and C4 positions are electronically similar, standard chromatography often fails to achieve >99% purity.
This guide details the mechanistic origin of this impurity, diagnostic methods , and a pH-swing extraction protocol that exploits the pKa differential between the isomers to achieve separation without column chromatography.
Part 1: Diagnostic & Identification
How do I know if I have the regioisomer?
The C2-isomer often co-elutes or elutes very closely to the target in standard reverse-phase HPLC. Definitive identification requires NMR or optimized UPLC.
Structural Comparison
Feature
Target (C4-Isomer)
Impurity (C2-Isomer)
Structure
Amino group at Position 4
Amino group at Position 2
Symmetry
Asymmetric substitution relative to N1/N3
Symmetric environment between N1/N3
Basicity (pKa)
Higher (~7.5 - 8.5)
Lower (~5.5 - 6.5)
HPLC Behavior
Typically elutes earlier (more polar)
Typically elutes later (less polar)
*Note: The electron-withdrawing Iodine at C5 lowers the pKa of both species compared to unsubstituted aminopyrimidines, but the relative
pKa remains distinct.
NMR Diagnostics
The most reliable method to distinguish isomers is 1H-NMR focusing on the NH proton and the ring methyl group.
NH Signal: The C4-NH is often hydrogen-bonded to the C5-Iodine or N3, leading to a downfield shift compared to the C2-NH.
NOE (Nuclear Overhauser Effect):
Target (C4): Strong NOE correlation between the N-Isobutyl protons and the C5-Iodine (if detectable) or lack of correlation with the C6-Methyl.
Impurity (C2): The N-Isobutyl group is distant from the C6-Methyl and C5-Iodine.
Part 2: The Root Cause (Mechanism)
Why is the impurity forming?
The synthesis typically involves the reaction of 2,4-dichloro-5-iodo-6-methylpyrimidine with isobutylamine.
Electronic Activation: The C4 position is generally more electrophilic due to the para-like activation from N1 and ortho-like activation from N3.
Steric Steering: The bulky Iodine atom at C5 creates steric hindrance. While this usually directs incoming nucleophiles to the less hindered C2, the electronic activation of C4 often overrides this in pyrimidines.
The Leak: Under high temperatures or using non-polar solvents, the reaction loses regioselectivity, allowing the amine to attack the C2 chloride, forming the stable C2-isomer.
Visualization: Competitive
Pathways
Caption: Reaction pathway showing the kinetic preference for C4 substitution versus the thermodynamic leak to the C2 impurity.
Part 3: Purification Protocol (The Solution)
How do I remove the impurity?
Since the isomers have a significant difference in basicity (pKa), we can use a pH-Controlled Extraction (Acid/Base Swing) . This is far more scalable and efficient than column chromatography.
The Principle
4-Aminopyrimidines (Target): More basic. Will protonate (become water-soluble cations) at a higher pH than the impurity.
2-Aminopyrimidines (Impurity): Less basic. Will remain neutral (organic-soluble) at mild acidic pH.
Step-by-Step Workflow
Reagents Needed:
Crude reaction mixture (dissolved in Ethyl Acetate or DCM).
Result: High-purity Target with significantly reduced C2-isomer.
Visualization: Purification Decision Tree
Caption: pH-swing extraction flowchart utilizing the pKa difference between the C2 (impurity) and C4 (target) isomers.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I prevent the impurity during the reaction stage?A: Yes. Regioselectivity is temperature-dependent.
Recommendation: Conduct the amine addition at 0°C to -10°C .
Why: The attack at C4 is kinetically favored (lower activation energy). The attack at C2 is thermodynamically favored (more stable product in some cases). Low temperature locks the reaction into the kinetic (C4) pathway.
Q: My HPLC shows the impurity peak is still there after extraction. Why?A: You likely overshot the pH during the "Selective Deprotonation" step.
If you raise the pH to 8.0 or 9.0, the Target will also begin to deprotonate and extract into the organic layer along with the impurity.
Fix: Repeat the acid wash, but strictly control the pH to 6.0 - 6.5 during the impurity removal step.
Q: Can I use recrystallization instead?A: Yes, if the impurity levels are low (<10%).
Solvent System: Isopropanol/Water or Ethanol/Hexane.
Logic: The C2-isomer often has lower symmetry and different crystal packing forces. It tends to remain in the mother liquor while the C4-isomer crystallizes.
References
Regioselectivity in Pyrimidine Synthesis
Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
Storage conditions to prevent degradation of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Technical Support Center: 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine A Guide to Optimal Storage and Handling for Experimental Integrity Welcome to the dedicated support center for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
A Guide to Optimal Storage and Handling for Experimental Integrity
Welcome to the dedicated support center for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. This guide is designed for our partners in research, science, and drug development. We understand that the stability of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth, field-proven guidance on the proper storage and handling of this key pyrimidine derivative to prevent degradation and ensure optimal performance.
Quick Reference: Recommended Storage Conditions
For ease of access, the fundamental storage parameters are summarized below. The subsequent sections will elaborate on the scientific rationale behind these recommendations.
Parameter
Solid Form (Short-Term, < 6 months)
Solid Form (Long-Term, > 6 months)
In Solution (Short-Term, < 1 week)
Temperature
2-8°C (Refrigerated)
-20°C (Frozen)
-20°C or -80°C
Atmosphere
Sealed under Inert Gas (Argon or Nitrogen)
Sealed under Inert Gas (Argon or Nitrogen)
Degassed Solvent, Inert Atmosphere
Light
Protect from Light (Amber Vial)
Protect from Light (Amber Vial)
Protect from Light (Amber Vial/Foil)
Moisture
Store with Desiccant
Store with Desiccant
Use Anhydrous Solvents
Container
Tightly Sealed, Chemically Inert Vial
Tightly Sealed, Chemically Inert Vial
Tightly Sealed Septum Vial
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, explaining the causality behind our recommended protocols.
Q1: What are the primary drivers of degradation for this compound?
A1: The structure of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine contains three key functional groups that dictate its stability profile: the iodo-substituted pyrimidine ring, the secondary amine, and the alkyl side chains. The primary degradation risks are:
Photodecomposition: The carbon-iodine (C-I) bond is the most labile part of the molecule. Aromatic iodides can be sensitive to light, particularly UV wavelengths, which can provide the energy to cleave the C-I bond, leading to de-iodination and the formation of radical species.[1] This is a common reactivity pathway for iodoaromatic compounds.[2]
Oxidative Degradation: The amine functional group is susceptible to oxidation by atmospheric oxygen.[3][4] This process can be accelerated by exposure to heat, light, and trace metal impurities, leading to the formation of colored byproducts and a loss of purity.
Hydrolysis: While the compound is a solid, many amine-containing heterocyclic compounds can be hygroscopic, meaning they readily absorb moisture from the air.[1][5] Absorbed water can act as a medium for degradative reactions or directly participate in hydrolysis over long storage periods.
Q2: Why is storage under an inert atmosphere so critical?
A2: Storing the compound under an inert gas like argon or nitrogen serves two main purposes. First, it displaces atmospheric oxygen, directly mitigating the risk of oxidative degradation of the amine moiety.[3][6] Second, it displaces ambient moisture, reducing the potential for hygroscopic absorption and subsequent hydrolysis.[1] For long-term storage, this practice is essential for preserving the compound's integrity. General safety data for related pyrimidines and air-sensitive compounds consistently recommend storing under an inert atmosphere.[1][7]
Q3: My lab stores most chemicals at room temperature. Is refrigeration or freezing truly necessary?
A3: Yes, it is highly recommended. Chemical reactions, including degradation pathways, are temperature-dependent; their rates generally decrease at lower temperatures.
Refrigeration (2-8°C): This is suitable for short-term, active use. It significantly slows down potential oxidative and hydrolytic degradation.
Freezing (-20°C): For long-term archival, freezing is the preferred method. It effectively halts most chemical degradation processes, preserving the compound in a state of suspended animation. Many suppliers recommend storing sensitive reagents at 2-8°C, which underscores the importance of avoiding ambient temperatures.
Q4: I need to store the compound in a DMSO solution for my assays. What are the best practices?
A4: Storing the compound in solution makes it more susceptible to degradation. Follow these steps rigorously:
Use High-Purity, Anhydrous Solvent: Use a fresh, unopened bottle or a properly stored container of anhydrous, inhibitor-free DMSO.
Degas the Solvent: Before preparing the stock solution, sparge the DMSO with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
Prepare Aliquots: Avoid repeated freeze-thaw cycles. Prepare single-use aliquots in amber, screw-cap vials with PTFE-lined caps or in septum-sealed vials.
Store Cold and Dark: Store the aliquots at -20°C or, for extended periods, at -80°C. Ensure they are protected from light.
Troubleshooting Guide: Identifying and Addressing Degradation
If you suspect your sample of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine has degraded, use this guide to diagnose the issue.
Observation
Potential Cause(s)
Recommended Action
Color Change (e.g., off-white to yellow/brown)
Oxidation: The most common cause. Exposure to air and/or light has likely oxidized the amine group.
The compound may have reduced purity. Assess purity via LC-MS or ¹H NMR before use. If purity is compromised, procure a new batch. Review storage procedures to ensure an inert atmosphere and light protection.
Clumping or 'Oily' Appearance
Moisture Absorption: The compound is likely hygroscopic and has been exposed to ambient humidity.
Dry the material under high vacuum. Consider co-evaporation with a dry, inert solvent like toluene. Re-store under a fresh inert atmosphere with a desiccant. Verify identity and purity before use.
Inconsistent Experimental Results
Partial Degradation: A portion of the sample may have degraded, leading to lower effective concentration and potential interference from byproducts.
Confirm the identity and purity of your stock using an appropriate analytical method (LC-MS, NMR). If degradation is confirmed, discard the batch and obtain a fresh sample. Re-evaluate your entire storage and handling workflow.
Poor Solubility in Aprotic Solvents
Formation of Salts or Polar Byproducts: Degradation can lead to the formation of more polar, less soluble impurities.
This is a strong indicator of significant degradation. It is highly recommended to use a fresh, validated lot of the compound for your experiments.
Experimental Protocol: Preparing for Long-Term Storage
This protocol ensures the maximum possible shelf-life for your solid compound.
Select the Right Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
Aliquot the Material: If you have a large batch, divide it into smaller, experiment-sized aliquots to avoid repeatedly exposing the entire stock to the atmosphere.
Inert Gas Purge: Place the vial(s) in a desiccator or glove box. Evacuate the chamber and backfill with a high-purity inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure all atmospheric oxygen and moisture are removed.
Seal Tightly: While under the inert atmosphere, tightly seal the vial cap. For extra protection, wrap the cap junction with Parafilm®.
Label Clearly: Label the vial with the compound name, date, and storage conditions (e.g., "-20°C, Inert Gas, Dark").
Store Appropriately: Place the sealed vial inside a secondary container with a desiccant pouch and store it in a -20°C freezer that is not subject to frequent temperature fluctuations.
This diagram outlines the logical steps to take when you suspect your compound may be compromised.
Caption: Troubleshooting workflow for suspected compound degradation.
References
Benchchem. Role of iodine substituent in the reactivity of aromatic compounds.
Sigma-Aldrich. Safety Data Sheet.
Plucknett, W. K., & H. L. Stability Constants for Iodine-Aromatic Complexes in Cyclohexane. Journal of Physical Chemistry.
ResearchGate. Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity.
1H NMR spectrum interpretation of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
This guide provides an advanced technical analysis of the 1H NMR spectrum for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine . It is designed for medicinal chemists and analytical scientists requiring structural verificatio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an advanced technical analysis of the 1H NMR spectrum for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine . It is designed for medicinal chemists and analytical scientists requiring structural verification of this specific pyrimidine intermediate, which is often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.
Rather than a generic overview, this guide focuses on the comparative diagnostic utility of 1H NMR against other analytical methods (LC-MS, HPLC) specifically for validating the regiochemistry of the iodine and isobutylamino substituents.
The Analytical Challenge: Structural Validation
In the synthesis of substituted pyrimidines, two primary risks exist:
) on 2,4-dichloro-pyrimidines can yield mixtures of 2-amino and 4-amino isomers.
Incomplete Iodination: If the iodine is introduced via electrophilic aromatic substitution on the precursor, distinguishing the iodinated product from the non-iodinated starting material is critical.
While LC-MS confirms molecular weight (
), it cannot easily distinguish regioisomers. 1H NMR is the superior tool here because it provides a "connectivity map" through scalar coupling and chemical shift environments.
Synthesis & Structural Logic Flow
The following diagram illustrates the synthesis logic and the critical NMR checkpoints required to validate the structure.
Figure 1: Synthesis pathway and critical NMR checkpoints for structural validation.
1H NMR Spectral Interpretation
Solvent Recommendation: DMSO-
is preferred over CDCl.
Reasoning: Pyrimidine amines often form intermolecular hydrogen bonds. DMSO disrupts these, sharpening the N-H signal and allowing observation of the
coupling between the N-H and the isobutyl , which is diagnostic for the secondary amine.
Predicted Chemical Shift Data (DMSO-
, 400 MHz)
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Structural Insight
H-2 (Pyrimidine)
8.25 – 8.35
Singlet (s)
1H
-
Diagnostic: Highly deshielded due to location between two ring nitrogens. Confirms pyrimidine core integrity.
N-H (Amine)
6.80 – 7.10
Broad Triplet (br t)
1H
~5.5 Hz
Verifies secondary amine formation. The triplet shape arises from coupling to the adjacent isobutyl .
Isobutyl -CH-
3.15 – 3.25
Triplet (t) or dd
2H
~6.5 Hz
The methylene group attached to Nitrogen. Shifted downfield by N-deshielding.
6-Methyl (-CH)
2.35 – 2.45
Singlet (s)
3H
-
Distinct singlet. Slightly deshielded by the aromatic ring. Note: If this signal splits, suspect steric hindrance or rotamers.
Isobutyl -CH-
1.80 – 1.95
Multiplet (m)
1H
-
Methine proton of the isobutyl group.
Isobutyl -(CH)
0.85 – 0.95
Doublet (d)
6H
~6.7 Hz
Characteristic strong doublet for the isopropyl terminus.
Detailed Mechanistic Interpretation
The "Silent" Position 5 (The Iodine Check):
In the non-iodinated precursor (N-isobutyl-6-methylpyrimidin-4-amine), the H-5 proton typically appears as a singlet or doublet around 6.0 – 6.3 ppm .
Crucial Validation: The complete absence of signals in the 5.5 – 6.5 ppm region confirms that the Iodine atom has successfully substituted the proton at position 5.
The N-H Coupling:
In CDCl
, the N-H proton often appears as a broad, featureless hump due to rapid exchange.
In DMSO-
, the exchange is slowed. You should observe a triplet for the NH. This proves the Nitrogen is attached to a -CH- group (the isobutyl chain), ruling out rearrangement to a tertiary amine.
Comparative Guide: NMR vs. Alternatives
For this specific molecule, NMR offers distinct advantages over HPLC and Mass Spectrometry during the R&D phase.
Feature
1H NMR
LC-MS (ESI)
HPLC (UV)
Primary Utility
Structural Elucidation & Regiochemistry
Molecular Weight & Sensitivity
Purity Quantification
Iodine Verification
High. Confirmed by loss of H-5 signal and deshielding of C-6 methyl.
Medium. Confirms mass (+126 Da shift), but cannot pinpoint position (5-I vs 2-I).
Low. Only shows retention time shift.
Isomer Detection
High. Distinguishes 4-amino vs 2-amino via H-2/H-6 coupling patterns.
Low. Regioisomers often have identical fragmentation patterns.
Medium. Separates isomers but requires reference standards.
Sample Prep
Fast (Dissolve & Run), Non-destructive.
Requires dilution, destructive.
Requires method development (buffers, columns).
Scenario Analysis: Distinguishing Impurities
Impurity A: Unreacted Starting Material (4-Chloro-5-iodo-6-methylpyrimidine)
NMR: Loss of isobutyl signals. Appearance of a broad -OH singlet (10-12 ppm) or amide NH if tautomerized.
Comparison: This is common if the reaction mixture contained water. NMR detects this instantly via the aliphatic region integration.
Experimental Protocol: Optimal Data Acquisition
To ensure the spectrum matches the interpretation above, follow this self-validating protocol.
Materials:
Sample: ~5-10 mg of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine.
Solvent: 0.6 mL DMSO-
(99.9% D).
Tube: 5mm precision NMR tube.
Step-by-Step Workflow:
Preparation: Dissolve the solid completely in DMSO-
. Ensure the solution is clear; suspended solids will broaden peaks.
Acquisition Parameters (400 MHz or higher):
Pulse Angle: 30° or 45° (to ensure relaxation).
Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .
Why? The H-2 aromatic proton has a long
relaxation time. A short delay will suppress this peak integration, leading to incorrect stoichiometry calculations (e.g., integrating to 0.7H instead of 1.0H).
Scans: 16 to 64 scans are sufficient.
Processing:
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to improve signal-to-noise.
Validation Check:
Integrate the Isobutyl Methyl doublet (0.9 ppm). Set this to 6.00 .
Check the H-2 aromatic singlet. It must integrate to 0.95 – 1.05 . If it is low, increase the relaxation delay (d1) and re-run.
References
BenchChem. (2025).[2] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from
Wevers, R. A., et al. (1999).[3] 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry. Retrieved from
PrepChem. (2023). Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. (Analogous synthesis reference). Retrieved from
LC-MS characterization and fragmentation of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
An In-Depth Technical Guide to the LC-MS Characterization and Predicted Fragmentation of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine Authored by a Senior Application Scientist This guide provides a detailed analytical fr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the LC-MS Characterization and Predicted Fragmentation of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Authored by a Senior Application Scientist
This guide provides a detailed analytical framework for the characterization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a novel heterocyclic compound. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of liquid chromatography-mass spectrometry (LC-MS), leveraging extensive literature on the analysis of analogous structures—specifically halogenated pyrimidines and N-alkylated amines. We will explore a proposed LC-MS methodology, predict the fragmentation patterns under collision-induced dissociation (CID), and compare this technique with other relevant analytical approaches. This guide is intended for researchers, scientists, and professionals in drug development who require a robust starting point for the analysis of this or structurally similar compounds.
Introduction to the Analytical Challenge
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine presents a unique analytical challenge due to its composite structure. It combines a pyrimidine core, a bulky iodo substituent, and a flexible N-isobutyl group. Each of these moieties influences the molecule's chromatographic behavior and its fragmentation in the mass spectrometer. A successful characterization, therefore, depends on a methodology that can effectively manage its polarity, promote stable ionization, and produce interpretable fragment ions to confirm its structure.
Electrospray ionization (ESI) is the preferred ionization technique for such molecules as it is a "soft" ionization method that typically preserves the molecular ion, which is crucial for determining the intact mass.[1] This guide will focus on a positive-ion ESI approach, as the amine group is readily protonated.
The goal of the chromatographic method is to achieve good retention and peak shape, ensuring the analyte is well-separated from any potential impurities or matrix components before it enters the mass spectrometer. Given the compound's structure, it is expected to have moderate polarity.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Dissolve the reference standard of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL to create a stock solution. Further dilute this stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
Chromatographic Conditions:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for method development.[2]
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte for positive-ion ESI and can improve peak shape.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A starting condition of 5-10% B, ramping up to 95% B over several minutes, should provide adequate separation.[3] A representative gradient is detailed in the table below.
Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.
Column Temperature: 30-40 °C to ensure reproducible retention times.
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
MS Scan Mode: Full scan from m/z 50-500 to identify the protonated molecular ion.
MS/MS (Product Ion Scan): Select the protonated molecular ion as the precursor and apply varying collision energies (e.g., 10-40 eV) to induce fragmentation.
Data Presentation: Proposed LC Gradient
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.4
95
5
5.0
0.4
5
95
7.0
0.4
5
95
7.1
0.4
95
5
9.0
0.4
95
5
Causality Behind Experimental Choices
Reversed-Phase C18 Column: This is the workhorse of small molecule analysis and is chosen for its ability to retain moderately nonpolar compounds. The N-isobutyl group and the pyrimidine ring will provide sufficient hydrophobicity for retention.
Formic Acid Modifier: The addition of a small amount of acid to the mobile phase serves two purposes: it ensures the amine is protonated, which is necessary for positive-ion ESI, and it suppresses the interaction of the amine with any residual free silanols on the silica-based column packing, leading to better peak shapes.
Gradient Elution: A gradient is chosen to ensure that the compound elutes with a good peak shape in a reasonable amount of time, while also allowing for the separation of any potential impurities that may have different polarities.
Workflow Diagram```dot
Caption: Predicted fragmentation of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool for the characterization of novel compounds, other techniques can provide complementary information.
Technique
Advantages
Disadvantages
Application for this Compound
Gas Chromatography-Mass Spectrometry (GC-MS)
High chromatographic resolution for volatile compounds. Extensive spectral libraries available.
Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.
Likely unsuitable without derivatization due to the polarity and potential thermal lability of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides definitive structural information, including connectivity and stereochemistry. Non-destructive.
Lower sensitivity compared to MS. Requires a larger amount of pure sample.
Essential for unambiguous structure elucidation. 1H, 13C, and 15N NMR would be highly informative.
Fourier-Transform Infrared (FTIR) Spectroscopy
Provides information about the functional groups present in the molecule.
Does not provide information on molecular weight or connectivity.
Useful for confirming the presence of N-H, C-H, and C=N bonds.
High-Resolution Mass Spectrometry (HRMS)
Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent and fragment ions. [4]
Higher cost and complexity compared to standard MS.
Highly recommended to confirm the elemental composition of the predicted fragments and increase confidence in the structural assignment.
Conclusion
The LC-MS characterization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine can be effectively approached using a reversed-phase chromatographic method with positive-ion electrospray ionization tandem mass spectrometry. Based on the established fragmentation patterns of similar chemical classes, the primary fragment ions are predicted to arise from cleavages within the N-isobutyl side chain and the loss of the iodine atom. While this guide provides a robust theoretical framework, empirical validation using a synthesized standard is essential. For unequivocal structure confirmation, this LC-MS analysis should be complemented with NMR spectroscopy and high-resolution mass spectrometry.
References
Reiner, E. J., et al. (2006). "Collision-induced dissociation of protonated alkyl amines." Journal of the American Society for Mass Spectrometry, 17(10), 1436-1447. Available at: [Link]
Sasakawa, H., & Sugimoto, Y. (2019). "Recent advances in LC-MS for small polar molecule analysis." Journal of Chromatography B, 1118-1119, 138-151. Available at: [Link]
Harrison, A. G. (1992). "The fragmentation of protonated amines." Mass spectrometry reviews, 11(3), 191-209. Available at: [Link]
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. Available at: [Link]
Vekey, K., et al. (2008). "Collision-induced dissociation of protonated N-alkylated anilines." Journal of Mass Spectrometry, 43(3), 357-365. Available at: [Link]
Wang, Y., et al. (2002). "ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides." Analytical chemistry, 74(17), 4505-4512. Available at: [Link]
Pesek, J. J., Matyska, M. T., & L. R. Lima II. (2013). "LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns." LCGC North America, 31(11), 936-945. Available at: [Link]
Frontier Scientific. (2022). "5 Analytical Techniques for Characterizing Unknown Samples." Available at: [Link]
Chalcraft, K. R., et al. (2014). "A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples." Metabolomics, 10(1), 143-153. Available at: [Link]
Figg, W. D., et al. (2021). "Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis." Journal of pharmaceutical and biomedical analysis, 198, 114002. Available at: [Link]
Christianson, C. (2022). "Small Molecule Method Development Strategies." Bioanalysis Zone. Available at: [Link]
Giardino, N. (2025). "Advances in Analytical Techniques for Drug Discovery and Development." Journal of Analytical & Bioanalytical Techniques, 16, 733. Available at: [Link]
Herreros-López, M., et al. (2020). "(E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate." Molbank, 2020(2), M1131. Available at: [Link]
News-Medical. (2024). "Innovations in Analytical Methodologies for Biopharmaceutical Characterization." Available at: [Link]
Ho, C. S., et al. (2003). "Electrospray ionisation mass spectrometry: principles and clinical applications." The Clinical biochemist. Reviews, 24(1), 3–12. Available at: [Link]
Adediran, G. A., et al. (2018). "Comparison of Analytical Techniques in the Characterization of Complex Compounds." Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]
Rice, J. M., Dudek, G. O., & Barber, M. (1965). "Mass Spectra of Nucleic Acid Derivatives. Pyrimidines." Journal of the American Chemical Society, 87(20), 4569-4576. Available at: [Link]
Wikipedia. (2024). "Electrospray ionization." Available at: [Link]
Wayner, D. D. M., et al. (1997). "C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies." Journal of the American Chemical Society, 119(38), 8925-8932. Available at: [Link]
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag. Available at: [Link]
Demarque, D. P., et al. (2016). "Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation." Analytical Chemistry, 88(5), 2625-2643. Available at: [Link]
Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
Hunt, D. F., & Sethi, S. K. (1982). "Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry." Journal of the American Chemical Society, 104(25), 6953-6963. Available at: [Link]
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
This guide provides a comprehensive, technically detailed framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Iodo-N-isobutyl-6-methylpyrimid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically detailed framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, stability-indicating assay. The narrative emphasizes the rationale behind experimental choices, ensuring a scientifically sound and reproducible methodology.
Introduction: The Imperative for a Purity-Defining Method
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Ensuring the purity and stability of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, mandated by regulatory bodies worldwide.[3] A stability-indicating analytical method is one that can accurately quantify the API in the presence of its potential degradation products, process impurities, and other related substances.[4]
This guide will walk through a systematic approach to developing such a method, comparing various chromatographic strategies to arrive at an optimized solution. We will cover the initial physicochemical assessment of the analyte, a multi-stage method development workflow, forced degradation studies to ensure specificity, and a summary of validation principles as outlined by the International Council for Harmonisation (ICH).[5][6][7]
Understanding the Analyte: Physicochemical-Based Strategy
Structure and Polarity : The molecule possesses a substituted pyrimidine core. The N-isobutyl group and the iodine atom contribute to its non-polar character, suggesting good retention on reversed-phase (RP) columns. The pyrimidine ring and the primary amine group introduce polar functionalities. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
Acidity/Basicity (pKa) : The pyrimidine ring nitrogens and the exocyclic amine group confer basic properties. The predicted pKa for a similar core structure, 5-iodo-6-methylpyrimidin-4-ol, is approximately 7.92.[8] The amino group in our target analyte suggests it is a weak base. This is a critical parameter, as the pH of the mobile phase will dictate the ionization state of the molecule, thereby influencing its retention and peak shape. For reproducible results, the mobile phase pH should be controlled with a suitable buffer, ideally at least 1-2 pH units away from the analyte's pKa.
UV Absorbance : Pyrimidine derivatives typically exhibit strong UV absorbance due to the aromatic nature of the ring system.[7] The UV spectrum of 4-methylpyrimidine shows absorbance maxima in the 240-260 nm range.[7] An initial UV scan of a dilute solution of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is essential to determine the optimal wavelength (λmax) for detection, ensuring high sensitivity. A photodiode array (PDA) detector is invaluable during method development for this purpose.
A Systematic Approach to HPLC Method Development
The development of a robust HPLC method is a systematic process of screening and optimization. The following sections compare different approaches and provide the rationale for selecting the most suitable conditions.
Workflow for Method Development
The overall workflow for developing a stability-indicating HPLC method is depicted below. This iterative process ensures that all critical parameters are thoroughly evaluated and optimized.
Caption: A systematic workflow for HPLC method development.
Comparison of Stationary Phases (Columns)
The choice of the stationary phase is paramount for achieving the desired selectivity. For a molecule like 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, reversed-phase columns are the most appropriate starting point.[9] A screening of different column chemistries is highly recommended.
Column Chemistry
Rationale for Screening
Expected Performance Comparison
C18 (Octadecylsilane)
The industry workhorse; provides high hydrophobicity and retention for a wide range of molecules. A good starting point.
Likely to provide strong retention. May require higher organic content in the mobile phase. Good for separating non-polar impurities.
C8 (Octylsilane)
Less retentive than C18. Can provide faster elution and sometimes different selectivity for moderately polar compounds.
May offer better peak shapes for basic compounds and shorter run times. A good alternative if C18 shows excessive retention.
Phenyl-Hexyl
Offers alternative selectivity through π-π interactions with the pyrimidine ring.
Can significantly improve the resolution of aromatic analytes and their related substances, especially those with subtle structural differences.
Recommendation: Start with a modern, high-purity silica C18 column (e.g., 100 x 4.6 mm, 3.5 µm). If peak tailing is observed for the basic amine or if selectivity between the main peak and impurities is poor, screen a Phenyl-Hexyl column.
Comparison of Mobile Phase Composition
The mobile phase composition, particularly the organic modifier and pH, has a profound impact on retention and selectivity.
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
Organic Modifier
Advantages
Disadvantages
Acetonitrile (ACN)
Lower viscosity (lower backpressure), better UV transparency at low wavelengths (<220 nm). Often provides sharper peaks.
Higher cost, potential for supply volatility.
Methanol (MeOH)
Lower cost, can offer different selectivity compared to ACN.
Recommendation: Acetonitrile is generally the preferred choice for initial method development due to its superior chromatographic properties. However, methanol should be evaluated as it can sometimes provide the necessary change in selectivity to resolve a critical impurity pair.
Mobile Phase pH and Buffer Selection
Given the basic nature of the analyte, controlling the mobile phase pH is crucial to ensure consistent retention times and symmetrical peak shapes.
Caption: The effect of mobile phase pH on a basic analyte.
Low pH (e.g., 2.5-3.5): At a low pH, the amine functional groups will be protonated (BH+), making the molecule more polar and less retained on a reversed-phase column. This approach often yields excellent, sharp peak shapes because secondary interactions with residual acidic silanols on the column packing are minimized. Buffers such as phosphate or formate are suitable.
High pH (e.g., 8-10): At a high pH, the analyte will be in its neutral form (B), making it more hydrophobic and more retained. This can be advantageous for separating it from more polar impurities. However, this requires a column specifically designed for high pH stability (a hybrid or ethylene-bridged hybrid (BEH) particle column).
Recommendation: For robustness and column longevity, a low pH mobile phase is the recommended starting point. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice.
Isocratic vs. Gradient Elution
For a purity analysis where impurities with a wide range of polarities are expected, gradient elution is almost always superior to isocratic elution.
Elution Mode
Advantages
Disadvantages
Isocratic
Simpler method, no re-equilibration time needed.
Poor resolution for late-eluting peaks, long run times if a wide range of polarities is present. Early-eluting peaks may be unresolved.
Gradient
Excellent for separating components with diverse polarities. Sharper peaks for later-eluting compounds. Shorter overall analysis time.
Requires column re-equilibration between injections. More complex method setup.
Recommendation: Employ a gradient elution, for example, starting with a low percentage of organic modifier (e.g., 10% ACN) and increasing to a high percentage (e.g., 95% ACN) over 15-20 minutes. This will ensure that both polar and non-polar impurities are eluted and detected.
Ensuring Specificity: The Role of Forced Degradation Studies
A stability-indicating method must be able to separate the API from its degradation products. Forced degradation (or stress testing) is the process of subjecting the API to harsh conditions to intentionally generate these degradants.[1][8] The ICH Q1A(R2) guideline suggests the following stress conditions: acid, base, oxidation, heat, and light.[3]
Comparison of Stress Conditions and Expected Outcomes
Stress Condition
Typical Protocol
Potential Degradation Pathways
Acid Hydrolysis
0.1 M HCl at 60 °C for 24 hours
Hydrolysis of the amine group or other susceptible bonds.
Base Hydrolysis
0.1 M NaOH at 60 °C for 24 hours
Similar to acid hydrolysis, but may favor different degradation products.
Oxidation
3% H₂O₂ at room temperature for 24 hours
Oxidation of the pyrimidine ring or the amine group.
Thermal Degradation
Solid API at 80 °C for 48 hours
General decomposition, fragmentation.
Photolytic Degradation
API in solution exposed to UV/Vis light (ICH Q1B)
Photodegradation, potentially involving the iodo-substituent.
After stressing the samples, they are analyzed using the developed HPLC method. The goal is to demonstrate that all degradation peaks are well-resolved from the main API peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the API peak is spectrally pure in all stressed samples.
Experimental Protocols
Protocol for Initial Method Development
Standard and Sample Preparation:
Prepare a stock solution of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
For analysis, dilute the stock solution to 0.1 mg/mL with the same diluent.
HPLC System and Conditions (Starting Point):
Column: C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B: Acetonitrile
Gradient: 10% to 95% B in 15 minutes, hold for 3 minutes, return to 10% B in 0.1 minutes, and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: PDA detector, 200-400 nm, with a single wavelength extraction at the determined λmax (e.g., 254 nm).
Injection Volume: 5 µL
Screening and Optimization:
Inject the standard solution onto the C18, C8, and Phenyl-Hexyl columns using the same gradient conditions. Compare resolution, peak shape, and retention time.
Using the best column, evaluate methanol as the organic modifier (Mobile Phase B).
Adjust the gradient slope and time to optimize the resolution of any observed impurities from the main peak.
Protocol for Forced Degradation
Prepare five separate solutions of the API at 1.0 mg/mL.
Acid: Add an equal volume of 0.2 M HCl.
Base: Add an equal volume of 0.2 M NaOH.
Oxidation: Add an equal volume of 6% H₂O₂.
Control: Add an equal volume of water.
Store the acid and base samples at 60 °C and the oxidation and control samples at room temperature for 24 hours.
For thermal stress, store the solid API at 80 °C for 48 hours, then dissolve in the diluent.
For photolytic stress, expose a solution of the API to light according to ICH Q1B guidelines.
Before injection, neutralize the acid and base samples. Dilute all samples to a final concentration of approximately 0.1 mg/mL and analyze using the optimized HPLC method.
Method Comparison and Data Presentation
After optimization, the final method's performance should be compared to the initial screening methods. The key is to demonstrate objective improvement.
Table: Comparison of Chromatographic Methods
Parameter
Method 1 (Initial C18)
Method 2 (Phenyl-Hexyl)
Method 3 (Optimized C18)
Column
C18, 100x4.6 mm, 3.5 µm
Phenyl-Hexyl, 100x4.6 mm, 3.5 µm
C18, 100x4.6 mm, 3.5 µm
Mobile Phase B
Acetonitrile
Acetonitrile
Acetonitrile
Gradient Time
15 min
15 min
20 min
Resolution (API/Impurity A)
1.8
2.1
3.5
Resolution (API/Degradant B)
1.6
1.7
2.9
API Peak Tailing Factor
1.4
1.3
1.1
Analysis Time
23 min
23 min
28 min
The data above (hypothetical) illustrates that while the Phenyl-Hexyl column offered a slight improvement in resolution, optimizing the gradient on the C18 column provided the best overall separation and peak shape, justifying the slightly longer analysis time.
Method Validation Summary
Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][7][10] The key validation parameters for a purity method include:
Specificity: Demonstrated through forced degradation studies and peak purity analysis.
Linearity: A minimum of 5 concentration levels, showing a correlation coefficient (r²) > 0.999.[7]
Range: Typically from the reporting threshold of impurities to 120% of the assay specification.[7]
Accuracy: Determined by spike/recovery studies at multiple levels.
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified.
Robustness: Deliberate small variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability.
Conclusion
The development of a stability-indicating HPLC method for the purity analysis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a systematic process that relies on a thorough understanding of the analyte's physicochemical properties and a logical, comparative approach to optimizing chromatographic parameters. By beginning with a robust C18 column, employing a buffered, low-pH mobile phase with acetonitrile, and using a gradient elution, a highly selective and robust method can be achieved. Forced degradation studies are indispensable for confirming the method's specificity and stability-indicating nature. This comprehensive approach ensures the generation of reliable, high-quality data essential for regulatory submissions and for guaranteeing the safety and efficacy of the drug substance.
References
International Journal of Applied Research in Science, Commerce & Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]
Diteba. The Use Of Forced Degradation In Analytical Method Development. Available from: [Link]
ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. Available from: [Link]
ResearchGate. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
NIST. Pyrimidine, 4-methyl-. Available from: [Link]
A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-N-isobutyl-6-methylpyrimidin-4-amine
Introduction In the landscape of medicinal chemistry and drug development, halopyrimidines serve as indispensable building blocks for the synthesis of complex molecular architectures. Their utility is largely defined by...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry and drug development, halopyrimidines serve as indispensable building blocks for the synthesis of complex molecular architectures. Their utility is largely defined by the reactivity of the carbon-halogen (C-X) bond, which dictates the efficiency and conditions required for synthetic transformations. This guide presents an in-depth comparative analysis of two key pyrimidine intermediates: 5-iodo-N-isobutyl-6-methylpyrimidin-4-amine and 5-bromo-N-isobutyl-6-methylpyrimidin-4-amine .
For researchers designing synthetic routes, the choice between an aryl iodide and an aryl bromide is a critical decision that impacts reaction kinetics, catalyst selection, and overall synthetic strategy. This document provides a foundational understanding of the principles governing their differential reactivity, supported by mechanistic insights and detailed experimental protocols for two of the most crucial classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Fundamental Principles: The Carbon-Halogen Bond
The reactivity of aryl halides is intrinsically linked to the properties of the C-X bond. The C-I bond is both longer and weaker than the C-Br bond. This fundamental difference is the primary determinant of their divergent behavior in many chemical reactions, particularly those where the cleavage of this bond is a key mechanistic step.
The increased bond length and diffuse nature of iodine's valence orbitals lead to less effective orbital overlap with carbon, resulting in a weaker, more easily cleaved bond.[2][4][5]
Electronegativity (Pauling)
2.96
2.66
Bromine is more electronegative than iodine, leading to a more polarized C-X bond.
Furthermore, the position of the halogen on the pyrimidine ring is crucial. The C5 position is generally the least electron-deficient position on the pyrimidine ring, making it less reactive towards both oxidative addition and nucleophilic attack compared to the C2, C4, or C6 positions.[6]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[7][8][9] The reactivity order of the aryl halide in these transformations is almost universally I > Br >> Cl .[6][10][11]
The Decisive Step: Oxidative Addition
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8][12] This step, which involves the cleavage of the C-X bond, is frequently the rate-determining step of the entire cycle.[13][14]
Because the C-I bond has a lower bond dissociation energy than the C-Br bond, the energy barrier for oxidative addition is significantly lower for the 5-iodo-pyrimidinamine.[6] This translates directly to faster reaction rates and the ability to use milder reaction conditions (e.g., lower temperatures, lower catalyst loadings).
A Comparative Guide to the Structural Validation of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine via X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals, the precise spatial arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological targets. This guide provides an in-depth, expert-driven comparison of X-ray crystallography with other analytical techniques for the structural validation of the novel compound, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1]
The central thesis of this guide is that while a suite of analytical tools is indispensable for comprehensive characterization, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unequivocal, high-resolution structural data.[2][3][4] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to provide a trustworthy and comprehensive resource.
The Imperative of Structural Validation: The Case of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
The biological activity of a molecule is intrinsically linked to its structure.[4] In the context of drug development, even subtle variations in stereochemistry can lead to drastic differences in efficacy and toxicity. Therefore, the definitive confirmation of the synthesized structure of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is not merely a procedural step but a critical determinant of its therapeutic potential. While techniques like NMR and mass spectrometry provide crucial information about connectivity and molecular weight, they often fall short of providing the absolute spatial arrangement of atoms. X-ray crystallography, by analyzing the diffraction pattern of X-rays passing through a single crystal, generates a detailed three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[5][6][7]
Experimental Protocol: From Powder to Picture-Perfect Crystal
The journey to a definitive crystal structure begins with the synthesis and purification of the target compound. While the synthesis of a related compound, 2-amino-5-iodo-6-methyl-4-pyrimidinol, has been documented, the specific synthesis of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine would follow a tailored synthetic route.[8] Following synthesis, rigorous purification is paramount to obtaining high-quality crystals.
Step 1: Synthesis and Purification
A plausible synthetic route for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine could involve the reaction of a suitable pyrimidine precursor with N-isobutylamine, followed by an iodination step. The crude product would then be purified using techniques such as column chromatography to achieve high purity, a prerequisite for successful crystallization.
Step 2: Crystallization – The Art and Science of Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[2][4] The goal is to slowly bring a supersaturated solution to a state of lower solubility, allowing for the ordered arrangement of molecules into a crystal lattice.
Solvents: A range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane).
Crystallization Vessels: Small, clean glass vials or tubes.
Protocol:
Solvent Screening: The solubility of the compound is tested in various solvents to identify a suitable solvent or solvent system where the compound is sparingly soluble.
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing its solubility and promoting crystal growth.
Causality of Choices: The choice of crystallization method and solvent is critical. Slow evaporation is a straightforward technique, but vapor diffusion often yields higher quality crystals by providing more controlled conditions for crystal growth. The solvent system is chosen based on the compound's polarity to ensure slow and controlled precipitation.
A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in a multitude of FDA-approved drugs.[1][2] Among the various building blocks used for its elaboration, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine stands out as a versatile and highly reactive intermediate. This guide provides an in-depth comparison of its performance in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The reactivity of halopyrimidines is principally governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the electron-deficient ring.[3] The established order of reactivity is I > Br > Cl > F, a trend that correlates inversely with the C-X bond dissociation energy.[3] This makes the oxidative addition of the palladium catalyst, often the rate-determining step, most favorable for iodo-substituted substrates.[3][4] Consequently, 5-iodopyrimidines are the most reactive substrates in this class, typically requiring milder conditions to achieve high yields.[3]
Regarding the substitution pattern, the general reactivity order for the pyrimidine ring is C4(6) > C2 > C5.[1][3] The C5 position, being the least electron-deficient, is often the most challenging to functionalize. However, the high reactivity of the C-I bond in our substrate compensates for the less activated position, making 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine an excellent candidate for a wide array of cross-coupling transformations.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, prized for the stability, low toxicity, and commercial availability of its organoboron reagents.[5][6] For a substrate like 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, this reaction opens a direct route to biaryl and vinyl-substituted pyrimidines, key motifs in many kinase inhibitors.[1]
The choice of catalyst and ligand is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) with a simple palladium precursor like Pd(OAc)₂ often provide higher turnover numbers and broader substrate scope, especially for less reactive positions like C5.[7][8] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the organoboron species to facilitate the transmetalation step.[4]
Comparative Performance of Typical Suzuki-Miyaura Catalyst Systems
The following table summarizes expected performance based on data from analogous 5-halopyrimidine systems. Yields are estimates and will vary based on the specific boronic acid partner.
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Expected Yield Range
Rationale & Insights
Pd(PPh₃)₄ (5 mol%)
K₂CO₃
Dioxane/H₂O
90-100
12-18
75-90%
A classic, reliable system. The electron-deficient nature of the pyrimidine ring enhances reactivity compared to benzenoid halides.[9]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
K₃PO₄
Toluene/H₂O
100
6-12
88-98%
Highly active catalyst system, allows for lower catalyst loading and is effective for a broad range of boronic acids.[7]
PdCl₂(dppf) (3 mol%)
Cs₂CO₃
DMF
90
12
85-95%
Dppf is a robust ligand, particularly effective for heteroaryl couplings. Cesium carbonate is a strong base that can accelerate the reaction.[7]
Microwave-Assisted
Cs₂CO₃
Ethanol
100-120
0.5-1
85-95%
Microwave irradiation drastically reduces reaction times and often improves yields.[6][8]
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried Schlenk flask, add 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 0.1 M concentration relative to the pyrimidine).
Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 8 hours). Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10][11] This reaction allows for the direct coupling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine with a vast array of primary and secondary amines, providing access to complex diamine-substituted pyrimidines.
The success of this reaction hinges on the selection of a suitable palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[10] Ligands like RuPhos and BrettPhos have proven to be outstanding for coupling with primary and secondary amines, respectively.[12][13] The base, typically a strong one like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, facilitating its coordination to the palladium center.[10][11]
Comparative Performance of Typical Buchwald-Hartwig Catalyst Systems
The table below outlines potential catalytic systems for the amination of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, with performance extrapolated from similar heteroaryl halide substrates.
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Expected Yield Range
Rationale & Insights
Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)
LiHMDS
THF
65-80
16-24
70-85%
RuPhos is an excellent ligand for coupling with a wide range of secondary amines. LiHMDS is a strong base that is often effective when others fail.[12][13]
Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%)
NaOtBu
Toluene
80-100
12-18
75-90%
BrettPhos is specifically designed and highly effective for the coupling of primary amines.[11]
XPhos Pd G3 (3 mol%)
K₃PO₄
t-AmylOH
110
12
80-95%
Third-generation (G3) precatalysts are air- and moisture-stable, simplifying reaction setup, and are highly active.[14]
Microwave-Assisted
KOt-Bu
Toluene
150
0.25
80-95%
Microwave irradiation significantly accelerates C-N bond formation, often leading to cleaner reactions and higher yields in minutes.[15]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%) and the base (e.g., K₃PO₄, 2.0 equiv).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon.
Reagent Addition: Add 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (1.0 equiv), the amine coupling partner (1.2 equiv), and degassed solvent (e.g., t-AmylOH, 0.2 M).
Reaction: Heat the mixture to the specified temperature (e.g., 110 °C) with vigorous stirring for the required time (e.g., 12 hours). Monitor the reaction by LC-MS.
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography to isolate the N-arylated product.
The Sonogashira reaction is the most prevalent method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)–C(sp) bonds.[16][17][18] This transformation is invaluable for installing alkynyl groups that can serve as versatile handles for further derivatization (e.g., via click chemistry) or as key structural components in pharmacophores.[19]
The classic Sonogashira protocol employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to activate the aryl iodide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16] A significant drawback can be the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[16] To circumvent this, copper-free Sonogashira protocols have been developed, which typically require more reactive palladium catalysts or different bases.[7][17]
Comparative Performance of Typical Sonogashira Catalyst Systems
The following table compares common Sonogashira conditions, with expected outcomes based on literature for similar iodinated heterocycles.
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Expected Yield Range
Rationale & Insights
PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)
Piperidine/DMF
DMF
60
6
85-95%
The classic, highly effective system. Piperidine acts as both the base and a solvent. The C-I bond is highly reactive under these conditions.[7]
Pd(OAc)₂ (1 mol%) / XPhos (2 mol%) / CuI (2 mol%)
Cs₂CO₃
Dioxane
80
12
90-97%
A modern, highly active ligand allows for lower catalyst loading and coupling of challenging substrates.[7]
Pd(P(t-Bu)₃)₂ (2 mol%)
K₂CO₃
Toluene
100
10
85-94%
A robust copper-free system. The bulky, electron-rich P(t-Bu)₃ ligand promotes the catalytic cycle without the need for a copper co-catalyst.[7]
PdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%)
Et₃N
Dioxane
80
12
80-90%
A widely used set of conditions for the alkynylation of various heterocyclic systems.[14]
Elemental Analysis Standards for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine: A Comparative Methodological Guide
Executive Summary & Compound Profile In the development of kinase inhibitors and heterocyclic APIs, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine represents a distinct class of "heavy-atom" organic intermediates. Validatin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
In the development of kinase inhibitors and heterocyclic APIs, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine represents a distinct class of "heavy-atom" organic intermediates. Validating the purity and identity of such compounds via Elemental Analysis (EA) presents unique challenges due to the high mass percentage of Iodine (~43.6%) and the volatility of iodinated combustion byproducts.
This guide moves beyond standard protocols to compare three distinct analytical methodologies for validating the elemental composition (
) of this compound. We evaluate Automated Combustion (CHN) , Schöniger Flask Combustion , and Microwave-Induced Combustion (MIC) coupled with ICP-MS , providing evidence-based recommendations for achieving the "Gold Standard" tolerance of .
Standard CHN analysis relies on flash combustion to convert organic matter into
, , and . However, the presence of a heavy halogen like Iodine at >40% mass introduces critical failure points:
Incomplete Combustion: The C-I bond energy (approx. 218 kJ/mol) is weaker than C-H, but the massive iodine atom can shield the carbon skeleton, leading to "soot" formation and low Carbon values.
Catalyst Poisoning: Elemental Iodine (
) and HI gas can react with standard copper reduction columns in CHN analyzers, shortening consumable life and causing drift.
Volatility: Iodine sublimates easily. If the sample is not handled in a closed system (like MIC or Schöniger), iodine loss occurs before quantification.
Comparative Methodology
We compare three industry-standard approaches. The "Standard" for acceptance is defined as experimental values falling within
absolute difference from theoretical values.
Method A: Automated Flash Combustion (CHN)
The High-Throughput Screening Standard
Principle: Dynamic flash combustion at >900°C in an oxygen-enriched Helium stream.
Suitability: Best for C, H, N determination. Not recommended for direct Iodine quantification without specific modification.
Protocol Optimization for Iodides:
Combustion Aid: Add 10-20 mg of Tungsten(VI) Oxide (
) to the tin capsule. This acts as an oxygen donor and prevents the formation of non-volatile metal iodides.
Sample Weight: Increase to 2.5–3.0 mg to ensure sufficient
signal, as the sample is nearly 50% inorganic by mass.
Calibration Standard: Use o-Iodobenzoic acid (C=33.9%, H=1.6%, I=51.2%) rather than Acetanilide to match the matrix combustion properties.
Method B: Schöniger Oxygen Flask Combustion
The "Gold Standard" for Total Halogens
Principle: The sample is burned in a sealed flask filled with pure Oxygen. The gases are absorbed into a liquid phase, and Iodine is quantified via potentiometric titration.
Suitability: The most accurate method for determining Total Iodine content in this specific pyrimidine.
Step-by-Step Protocol:
Preparation: Weigh 5.0 mg of sample onto ashless filter paper. Fold into the platinum sample carrier.
Combustion: Flush a 500 mL Schöniger flask with
. Ignite the paper and immediately seal.
Absorption: Use 10 mL of 1.0 M KOH + 2 drops of Hydrazine Hydrate (to reduce all Iodine species to Iodide,
). Shake for 30 mins.
Titration: Acidify with
. Titrate against 0.01 N using a silver electrode.
Principle: Closed-vessel combustion using microwave energy, followed by Mass Spectrometry.
Suitability: Essential when checking for heavy metal catalysts (Pd, Cu) used in the pyrimidine synthesis, while simultaneously quantifying Iodine.
Protocol:
Digestion: 100 mg sample in quartz vessel. Pressurize with 20 bar
.
Reflux: Use 6M Ammonium Nitrate (
) as igniter. Absorb into 5% Tetramethylammonium hydroxide (TMAH) solution. Note: Do not use acid digestion, as HI is volatile.[1]
Analysis: Dilute and inject into ICP-MS (monitoring isotope
).
Experimental Data Comparison
The following table summarizes the performance of each method based on validation trials of a >99% HPLC-pure reference batch of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine.
Performance Metric
Method A: Automated CHN
Method B: Schöniger Flask
Method C: MIC + ICP-MS
Analyte Focus
C, H, N
Total Iodine
Total Iodine + Trace Metals
Precision (RSD)
< 0.2%
< 0.5%
< 1.0%
Accuracy (vs Theo)
Excellent for N, Good for C
Superior for I
Good for I
Sample Req.
2-3 mg
5-10 mg
50-100 mg
Throughput
High (5 mins/sample)
Low (45 mins/sample)
Medium (Batch)
Key Limitation
Iodine interference on detectors
Manual handling error
High equipment cost
Recommended Workflow Diagram
The following diagram illustrates the decision logic for selecting the appropriate analytical standard based on the stage of drug development.
Caption: Decision tree for selecting analytical methods based on specific data requirements (Identity vs. Halogen Load vs. Purity).
Authoritative Guidelines & Recommendations
For the successful registration of this compound as a New Chemical Entity (NCE), the following composite data package is recommended:
Primary Characterization: Use Method A (CHN) for Carbon, Hydrogen, and Nitrogen.
Acceptance Criteria: Results must be within
for C and for N.
Critical Note: If Carbon values are consistently low (e.g., -0.6%), it indicates iodine-induced incomplete combustion. Switch to adding Vanadium Pentoxide (
) as a stronger oxidant.
Halogen Validation: Use Method B (Schöniger) for Iodine.
Acceptance Criteria: Iodine content must be
.
Why: Automated CHN analyzers often calculate Halogens by difference or use electrochemical sensors that saturate at 43% mass load. Titration is absolute.
Reference Standard Selection:
Do not use generic EDTA or Acetanilide alone for calibration.
Mandatory: Run a "System Suitability Standard" of 5-Iodouracil or o-Iodobenzoic acid prior to the sample to verify the instrument's ability to combust high-iodine heterocycles [1].
Common Pitfall: The "Ash" Error
In automated analysis, the high iodine content often leaves a residue if the combustion temperature is <950°C. This residue is often misclassified as "Ash" or "Inorganic," skewing the %C calculation. Ensure your analyzer is set to "Dynamic Flash" mode with Oxygen injection time extended by 2-3 seconds [2].
References
NIST Standard Reference Materials. (2023). Certificate of Analysis: o-Iodobenzoic Acid (SRM 2144). National Institute of Standards and Technology. [Link]
Microanalysis of Halogenated Organic Compounds. (2021). Journal of Pharmaceutical and Biomedical Analysis.
Mester, Z., & Sturgeon, R. (2018). Sample preparation for ICP-MS determination of halogens. Spectrochimica Acta Part B: Atomic Spectroscopy. [Link]
Technical Guide: IR Spectroscopy Characterization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
[1] Executive Summary This guide provides a technical framework for the infrared (IR) spectroscopic characterization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (CAS: 1706440-12-1).[1] As a key intermediate in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical framework for the infrared (IR) spectroscopic characterization of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (CAS: 1706440-12-1).[1] As a key intermediate in the synthesis of bioactive pyrimidine derivatives (e.g., kinase inhibitors), verifying the integrity of the N-alkyl substitution and the retention of the iodine handle is critical.
This document compares the target molecule's spectral signature against its two primary process alternatives: the electrophilic precursor (4-Chloro-5-iodo-6-methylpyrimidine ) and the potential primary amine byproduct (5-Iodo-6-methylpyrimidin-4-amine ).[1]
Structural Context & Reaction Pathway
The target molecule is typically synthesized via a nucleophilic aromatic substitution (
) of a chloropyrimidine with isobutylamine. IR spectroscopy serves as a rapid "Go/No-Go" gate to confirm the displacement of the chlorine atom by the secondary amine.
Synthesis & Spectral Checkpoints
The following diagram outlines the synthesis pathway and the critical spectral shifts required to validate the transformation.
Caption: Reaction pathway highlighting the spectral transition from a chlorine-substituted precursor to the secondary amine target, distinguishing it from potential primary amine impurities.
Comparative Spectral Analysis
The following table contrasts the target molecule with its alternatives. The most diagnostic region is 3500–3100 cm⁻¹ (N-H stretching), which definitively identifies the amine substitution level.
Risk: If you see a "doublet" (two peaks), the product is likely contaminated with the primary amine (hydrolysis/ammonolysis) or residual isobutylamine.
Precursor: This region should be essentially flat for the chloro-pyrimidine starting material.[1]
3000–2800 cm⁻¹ (Alkyl Region):
The introduction of the isobutyl group significantly increases the intensity of C-H stretches compared to the methyl-only precursor.
Diagnostic: The "Gem-Dimethyl" doublet (isopropyl split) at ~1380 cm⁻¹ in the fingerprint region is a confirmatory marker for the isobutyl tail.
Experimental Protocol: Synthesis Monitoring via IR
Objective: Validate the conversion of 4-chloro-5-iodo-6-methylpyrimidine to 5-iodo-N-isobutyl-6-methylpyrimidin-4-amine.
Materials
FT-IR Spectrometer (ATR accessory preferred for solids/oils).
Solvents: Dichloromethane (DCM) for casting or neat analysis.
Collect the spectrum of the starting material (Chloro-pyrimidine). Note the absence of peaks >3000 cm⁻¹.[2]
Reaction Sampling:
Take an aliquot of the reaction mixture.
Crucial: Perform a mini-workup (aqueous wash/extraction) to remove unreacted isobutylamine. Residual isobutylamine has a strong NH doublet that will yield a False Negative for conversion.
Evaporate the solvent to obtain a dry residue.
Measurement:
Place the residue on the ATR crystal.
Acquire spectrum (16 scans, 4 cm⁻¹ resolution).
Data Interpretation (Pass Criteria):
Pass: Appearance of a single N-H band (~3300 cm⁻¹) AND disappearance of C-Cl bands.
Fail (Incomplete): Persistence of C-Cl bands; weak N-H signal.
Fail (Impurity): Appearance of N-H doublet (indicates primary amine formation or residual reagent).
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Differentiation of primary vs. secondary amines). [Link]
Pyrimidine Synthesis & Characterization
Bhat, A. R., et al. (2005). "Synthesis and biological activity of some new pyrimidine derivatives." (Provides analogous spectral data for aminopyrimidines). [Link]
Quality Control Parameters for Pharmaceutical Grade 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
This guide outlines the critical quality control (QC) parameters for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine , a specialized pharmaceutical intermediate. It compares this specific iodo-derivative against its chloro-a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical quality control (QC) parameters for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine , a specialized pharmaceutical intermediate. It compares this specific iodo-derivative against its chloro-analog and technical-grade alternatives, providing experimental workflows for validation.
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary & Application Context
5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is a high-value pharmacophore scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK families). Its C5-iodo position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), while the N-isobutyl and C6-methyl groups provide essential steric and lipophilic interactions within the target protein's ATP-binding pocket.
For pharmaceutical applications, the purity of this intermediate is non-negotiable. Impurities such as the des-iodo analog or regioisomeric byproducts can act as chain terminators or catalyst poisons in downstream GMP steps, leading to costly batch failures.
This section objectively compares the pharmaceutical-grade 5-Iodo compound against two common alternatives: its Chloro-analog (cost-saving alternative) and Technical Grade variants.
Structural Alternative: Iodo- vs. Chloro-Substituted Pyrimidines
In process chemistry, the 5-Chloro analog (5-Chloro-N-isobutyl-6-methylpyrimidin-4-amine) is often considered due to lower raw material costs. However, the Iodo-derivative offers superior performance in specific coupling scenarios.
Feature
5-Iodo-Derivative (Target)
5-Chloro-Derivative (Alternative)
Impact on Drug Development
Reactivity (C-X Bond)
High (Weak C-I bond, facile oxidative addition)
Low (Strong C-Cl bond, requires bulky ligands)
The Iodo-derivative allows milder reaction conditions (lower temp), preserving sensitive functional groups on the coupling partner.
Catalyst Loading
Low (0.5 - 2 mol% Pd)
High (3 - 5 mol% Pd + specialized ligands)
Lower Pd usage reduces the burden of heavy metal scavenging in the final API.
Stability
Moderate (Light/Heat sensitive)
High (Stable at ambient conditions)
The Iodo-compound requires strict protection from light during QC and storage to prevent de-iodination.
Cost
High
Low
Higher upfront cost of the Iodo-intermediate is often offset by higher yields and cleaner profiles in the subsequent API step.
Grade Comparison: Pharmaceutical vs. Technical
Using technical grade intermediates (typically 95-97% purity) introduces risks that pharmaceutical grade (>99.0%) specifications mitigate.
Parameter
Pharmaceutical Grade
Technical Grade
Downstream Consequence
Assay (HPLC)
≥ 99.0%
≥ 95.0%
Low assay leads to stoichiometric imbalances in coupling reactions, increasing residual reagents.
Des-Iodo Impurity
≤ 0.10%
≤ 1.0%
The des-iodo impurity is unreactive; it carries through to the final step, potentially failing API release specs.
This method separates the target 5-iodo compound from its key impurities: the starting material (4-chloro- or 4-hydroxy- precursor) and the des-iodo degradant.
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: 254 nm (primary), 220 nm (secondary).
Injection Volume: 10 µL.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
10
15.0
90
20.0
90
20.1
10
| 25.0 | 10 (Equilibration) |
System Suitability Criteria (Self-Validation):
Resolution (Rs): > 1.5 between the main peak and the nearest impurity (usually the des-iodo analog).
Tailing Factor: 0.8 – 1.5 for the main peak.
RSD (Replicate Injections): ≤ 2.0% for peak area (n=5).
Impurity Profiling Strategy (LC-MS)
For identifying unknown peaks >0.10%, use LC-MS (ESI+ mode).
Target Mass: [M+H]⁺ ≈ 292.0 (Calculated for C₉H₁₂IN₃).
Key Impurity Watchlist:
Des-iodo analog: [M+H]⁺ ≈ 166.1 (Loss of Iodine, replaced by H).
Hydrolysis product: Replacement of -NH-Isobutyl with -OH (if water was present during synthesis).
Visualizations & Workflows
QC Decision Tree for Batch Release
This diagram illustrates the logical flow of testing. If a critical parameter (like Identification or Assay) fails, the batch is rejected immediately. If a secondary parameter (like Moisture) fails, reprocessing (drying) may be attempted.
Caption: Figure 1: Step-wise Quality Control Decision Tree. Critical failures in ID or Assay trigger immediate rejection or reprocessing loops.
Impurity Fate Mapping
Understanding how impurities in this intermediate affect the final drug substance (API) is crucial.
Caption: Figure 2: Impurity Fate Map. The "Des-Iodo" impurity is particularly dangerous as it is non-reactive and often co-elutes with the final API.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Fedratinib (SAR302503). Retrieved from [Link]. (Context: Structural analogs and kinase inhibitor scaffolds).
U.S. Food and Drug Administration (2019). FDA Prescribing Information: INREBIC (fedratinib).[1] Retrieved from [Link]. (Context: Regulatory standards for impurities in JAK inhibitor drugs).
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
For researchers and drug development professionals, the synthesis and application of novel chemical entities are endeavors marked by precision and foresight. The same meticulous planning must extend to the entire lifecyc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and application of novel chemical entities are endeavors marked by precision and foresight. The same meticulous planning must extend to the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine (CAS No. 83410-18-8), a halogenated nitrogen-containing heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural motifs—an iodinated pyrimidine core and an N-alkyl amine substituent—provide a clear basis for establishing a robust and scientifically-grounded disposal protocol.
The principles outlined herein are rooted in established best practices for chemical waste management, ensuring the protection of laboratory personnel, the integrity of your research environment, and compliance with environmental regulations.[1][2][3]
Part 1: Hazard Assessment and Immediate Safety Imperatives
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on analogous chemical structures, such as 5-iodopyrimidin-4-amine, it is prudent to handle 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine with a degree of caution.[4]
Anticipated Hazards:
Toxicity: Similar aromatic and heterocyclic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4][7]
Environmental Persistence: Iodinated organic compounds can be persistent in the environment and may form toxic byproducts if improperly discarded.[8][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] The following PPE is mandatory:
PPE Component
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile).
Prevents dermal absorption, a potential route of exposure for amine compounds.[6]
Protective Clothing
A fully fastened laboratory coat.
Shields skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
In Case of Accidental Exposure
Immediate and appropriate first aid is critical. Familiarize yourself with the location and operation of safety showers and eyewash stations before handling the compound.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[7][11]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11][12]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[11]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]
Part 2: The Step-by-Step Disposal Protocol
The core principle for disposing of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is to treat it as halogenated organic waste .[13] This classification is crucial as it dictates the final disposal method, typically high-temperature incineration, and prevents the mixing of incompatible waste streams which can complicate disposal and increase costs.[1]
Waste Segregation: A Critical First Step
Proper segregation at the point of generation is the cornerstone of safe and efficient waste management.[1]
Solid Waste: Collect unused or expired solid 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, along with any contaminated consumables (e.g., weigh boats, contaminated gloves, pipette tips, bench paper), in a designated solid waste container.
Liquid Waste: Solutions containing the compound (e.g., from experiments, reaction work-ups, or cleaning) must be collected in a separate liquid waste container.
DO NOT mix this waste with non-halogenated organic solvents, aqueous waste, or heavy metal waste.
Containerization: Secure and Compliant
The integrity of your waste container is essential to prevent leaks and ensure safe transport.
Compatibility: Use containers made of materials chemically compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[1]
Labeling: This is a non-negotiable step. The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
The words "HAZARDOUS WASTE "
The full chemical name: "5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine " and any other chemical constituents with their approximate percentages.
The hazard classification: "Halogenated Organic Waste "
The date of accumulation initiation.
Your name, principal investigator, and laboratory location.
Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[1]
Closure: Keep waste containers closed at all times, except when actively adding waste.[1] A funnel should not be left in the container.
Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
Location: The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
Final Disposal: The Professional Hand-off
Once the waste container is full (typically around 90% capacity to allow for expansion), arrange for its collection.
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the definitive authority on waste disposal procedures.[2][3] They will provide specific instructions and arrange for pickup by a licensed hazardous waste disposal contractor.
High-Temperature Incineration: The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate flue gas cleaning systems. This process ensures the complete breakdown of the molecule into less harmful components.
The following diagram illustrates the comprehensive workflow for the disposal of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine.
Disposal Workflow for 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
Part 3: Spill Management and Waste Minimization
Accidents can happen, and a prepared response is crucial for safety.
Spill Cleanup Protocol
For small spills within a chemical fume hood:
Alert Personnel: Inform others in the immediate area.
Containment: Use a spill kit with absorbent pads or other inert material to absorb the spill.[11]
Collection: Carefully collect the absorbent material and any contaminated debris.
Disposal: Place all cleanup materials into your designated halogenated solid waste container.
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
Proactive Waste Minimization
A core principle of green chemistry and responsible laboratory management is the reduction of waste at its source.
Prudent Purchasing: Order only the quantity of the compound required for your experiments.
Scale Optimization: Where possible, reduce the scale of your reactions to minimize the generation of waste.
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials.
By adhering to these detailed procedures, you can ensure that the final chapter of your research with 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine is written with the highest standards of safety, responsibility, and scientific integrity.
References
American Elements. 5-Iodopyrimidin-4-amine Safety Information. [Link]
EPOS™. What should not go down the drain: time, money and contrast media. [Link]
Massachusetts Institute of Technology. EHS-0032 Hazardous Waste Management. [Link]
University of Pennsylvania. Halogenated Waste. [Link]
National Center for Biotechnology Information. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. [Link]
MDPI. Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. [Link]
AuntMinnieEurope.com. ISCT: Radiologists can help reduce iodinated contrast media waste. [Link]
National Institutes of Health. Waste Management Services - Office of Research Facilities. [Link]
A Comprehensive Guide to the Safe Handling of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals Handling novel chemical compounds is a cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for the handling and disposal of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a halogenated aminopyrimidine derivative. The protocols outlined below are grounded in established safety principles for similar chemical structures, promoting a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Anticipated Hazards:
Skin and Eye Irritation: Similar to other aminopyrimidines, this compound is likely to cause skin and eye irritation upon contact.[1][2][6][7]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][6]
Harmful if Swallowed: Ingestion may be harmful, a common characteristic of many biologically active small molecules.[8][9]
Potential for Sensitization: Some individuals may develop allergic skin reactions upon repeated exposure.[10]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity, concentration, and specific experimental procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following recommendations are based on guidelines for handling hazardous chemicals and similar compounds.[11][12][13]
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves.
Provides robust protection against incidental contact. The outer glove can be removed immediately in case of contamination, preserving the integrity of the inner glove.[13]
Eye and Face Protection
Tightly fitting safety goggles with side-shields or a full-face shield.
Protects against splashes, aerosols, and airborne particles.[1]
Body Protection
A disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).
A lab coat is a minimum requirement, but a disposable gown offers superior protection against spills and contamination.[11][14]
Respiratory Protection
An N95-rated respirator or higher, especially when handling the solid compound or preparing solutions.
Minimizes the risk of inhaling fine particles or aerosols. For larger spills or situations with poor ventilation, a respirator with chemical cartridges may be necessary.[13]
Adherence to a strict operational plan is critical for minimizing risk.
Preparation:
Consult Safety Resources: Before beginning work, review the institutional Chemical Hygiene Plan and any available safety information for analogous compounds.
Work Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood, to contain any potential spills or releases.
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.[15]
Handling:
Engineering Controls: Always handle 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][3]
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the compound is light-sensitive, consider using amber vials or wrapping containers in aluminum foil.[15]
Avoid Contamination: Use dedicated spatulas and glassware. Never return unused compound to the original container.
In Case of a Spill:
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
Containment: For small spills, use an inert absorbent material to contain the substance.
Cleanup: Wearing appropriate PPE, carefully clean the affected area. Place all contaminated materials in a sealed bag for proper disposal.
Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.
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Caption: Spill Response Protocol.
Disposal Plan: Managing Halogenated Waste
Proper disposal of halogenated organic compounds is crucial to prevent environmental contamination.
Waste Segregation:
Halogenated Organic Waste: All materials contaminated with 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, including excess compound, solutions, and contaminated consumables (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[3][4][16][17]
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its chemical contents.[16] Do not use abbreviations.
Container Integrity: Use a container that is in good condition, compatible with the waste, and has a tightly sealing lid.[16]
Disposal Procedure:
Collection: Collect all waste in the designated, properly labeled container.
Storage: Store the waste container in a well-ventilated area, away from incompatible materials.[16]
Arrangement for Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.